(-)-Bornyl ferulate
Description
Properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H26O4/c1-19(2)14-9-10-20(19,3)17(12-14)24-18(22)8-6-13-5-7-15(21)16(11-13)23-4/h5-8,11,14,17,21H,9-10,12H2,1-4H3/b8-6+/t14-,17+,20+/m0/s1 |
InChI Key |
PKAIECBWQZFYRP-SZUIKGGKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC(=C(C=C3)O)OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ferulate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ferulate, also known as isobornyl ferulate, is a novel compound that combines the bioactive properties of ferulic acid with the bicyclic monoterpene backbone of borneol. Ferulic acid is well-documented for its potent antioxidant and anti-inflammatory activities, which are attributed to its phenolic nucleus and extended conjugated side chain. Borneol, a well-known terpene, is recognized for its use in traditional medicine and as a fragrance. The esterification of ferulic acid with borneol is anticipated to enhance its lipophilicity, potentially improving its bioavailability and efficacy. This technical guide provides a comprehensive overview of a proposed synthesis method for isobornyl ferulate, its characterization, and the biological pathways it may influence.
Introduction
Ferulic acid, a hydroxycinnamic acid, is a ubiquitous natural phenolic compound found in the seeds and leaves of plants. It exhibits a wide range of therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective properties. These effects are primarily mediated through the modulation of various signaling pathways, such as the nuclear factor kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][2][3][4] However, the clinical application of ferulic acid can be limited by its modest bioavailability.
Esterification of ferulic acid with lipophilic molecules, such as borneol, presents a promising strategy to enhance its therapeutic potential. Borneol, a bicyclic monoterpene, is a well-known natural product with its own set of biological activities. The resulting ester, isobornyl ferulate, is expected to have increased lipophilicity, which may facilitate its transport across biological membranes and improve its pharmacokinetic profile. This guide outlines a proposed laboratory-scale synthesis of (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ferulate.
Proposed Synthesis of Isobornyl Ferulate
Due to the absence of a specific, published protocol for the synthesis of isobornyl ferulate, a method based on the well-established esterification of borneol and ferulic acid is proposed. Two primary approaches are considered: direct esterification and transesterification. This guide will focus on direct esterification using a carbodiimide coupling agent, a common and effective method for ester synthesis.
Synthesis Pathway
The proposed synthesis involves the direct esterification of (-)-Borneol with ferulic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP).
Experimental Protocol
Materials:
-
(-)-Borneol (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol)
-
Ferulic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of (-)-Borneol (1.0 eq) and ferulic acid (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ferulate.
Characterization Data (Predicted)
| Analysis | Predicted Data |
| ¹H NMR | Signals corresponding to the borneol moiety are expected, with a downfield shift of the proton at the C2 position due to esterification. Protons of the ferulic acid moiety, including the aromatic and vinylic protons, will be present. Key signals would include the methoxy group singlet and the characteristic doublets of the trans-alkene. |
| ¹³C NMR | Carbon signals for both the borneol and ferulic acid structures are expected. The carbonyl carbon of the ester will appear around 167 ppm. |
| IR (cm⁻¹) | Expected characteristic peaks include: a strong C=O stretch for the ester around 1710-1730 cm⁻¹, C=C stretching for the alkene and aromatic ring, and C-O stretching. The broad O-H stretch from ferulic acid's carboxylic acid and phenol will be absent or shifted in the ester. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of isobornyl ferulate (C₂₀H₂₆O₄, MW: 330.42). Fragmentation patterns would likely involve the loss of the borneol or ferulate moieties. |
Potential Biological Activity and Signaling Pathways
Ferulic acid and its derivatives are known to exert their biological effects through the modulation of several key signaling pathways. The esterification to isobornyl ferulate is not expected to abolish these activities but may alter the potency and cellular uptake.
Antioxidant and Anti-inflammatory Pathways
Ferulic acid is a potent scavenger of reactive oxygen species (ROS) and can modulate inflammatory responses.[1][5][6] Key signaling pathways implicated in these effects include:
-
NF-κB Signaling Pathway: Ferulic acid can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]
-
MAPK Signaling Pathway: It can also modulate the MAPK pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation.[1]
-
Nrf2/HO-1 Pathway: Ferulic acid can activate the Nrf2 transcription factor, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1]
Conclusion
This technical guide provides a proposed framework for the synthesis and characterization of (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ferulate. While a specific, validated protocol is not yet present in the scientific literature, the outlined direct esterification method is a robust and logical starting point for its synthesis. The anticipated biological activities, stemming from the well-documented properties of ferulic acid, make isobornyl ferulate a compelling target for further investigation in drug discovery and development. Future work should focus on the experimental validation of the proposed synthesis, full characterization of the compound, and in-depth biological evaluation to confirm its therapeutic potential.
References
- 1. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Enzymatic Synthesis of (-)-Bornyl Ferulate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of (-)-Bornyl ferulate presents a compelling avenue for the development of novel therapeutic agents and specialized chemical compounds. This technical guide provides an in-depth overview of the core principles and methodologies for the biocatalytic production of this valuable terpene ester. By leveraging the specificity and mild reaction conditions of enzymatic catalysis, high-yield and stereoselective synthesis of this compound can be achieved, overcoming the limitations of traditional chemical methods. This document outlines optimized reaction conditions derived from analogous enzymatic syntheses, detailed experimental protocols, and visual representations of the key processes to facilitate research and development in this area.
Introduction to Enzymatic Esterification
Enzymatic esterification is a biocatalytic process that utilizes enzymes, typically lipases or esterases, to catalyze the formation of an ester from an alcohol and a carboxylic acid or its ester. This method offers several advantages over conventional chemical synthesis, including high selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions (lower temperature and pressure), reduced byproduct formation, and enhanced sustainability.[1]
For the synthesis of this compound, the reaction involves the esterification of (-)-borneol with ferulic acid or a ferulic acid derivative, such as ethyl ferulate (transesterification). Lipases, particularly from Candida antarctica (CALB), are frequently employed for such transformations due to their broad substrate specificity and stability in organic solvents.[2][3]
Key Parameters in Enzymatic Synthesis
The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters that must be optimized to achieve high yields and product purity. These include the choice of enzyme, the nature of the substrates, the reaction medium, temperature, substrate molar ratio, and enzyme loading.
Enzyme Selection
Lipases are the most commonly used enzymes for the synthesis of terpene esters.[1] Immobilized lipases, such as Novozym 435 (immobilized CALB), are often preferred as they offer enhanced stability and facilitate easier separation from the reaction mixture, allowing for enzyme reuse.[4] The choice of lipase can significantly impact the reaction rate and yield due to differences in substrate specificity and optimal operating conditions.
Substrates: Acyl Donor and Alcohol
The synthesis of this compound can be approached through direct esterification of ferulic acid with (-)-borneol or via transesterification using an activated ferulic acid derivative like ethyl ferulate or vinyl ferulate. Transesterification often proceeds with higher yields and at faster rates as the formation of water, which can lead to hydrolysis of the product, is avoided.[5]
Reaction Medium
The choice of solvent is crucial for enzymatic reactions. While solvent-free systems offer advantages in terms of sustainability and simplified downstream processing, organic solvents are often used to improve the solubility of substrates and products.[6] Non-polar solvents like hexane and toluene are commonly employed in lipase-catalyzed reactions.
Quantitative Data on Analogous Enzymatic Esterifications
While specific data for the enzymatic synthesis of this compound is not extensively available in the public domain, valuable insights can be drawn from studies on the synthesis of other bornyl and ferulate esters. The following tables summarize key quantitative data from relevant literature.
Table 1: Enzymatic Synthesis of Bornyl Linoleate in a Solvent-Free System
| Parameter | Optimal Condition | Yield (%) | Reference |
| Enzyme | AYS Lipase | 92.62 | [6] |
| Enzyme Load | 8% (w/w of total reactants) | [6] | |
| Substrate Molar Ratio (Borneol:Linoleic Acid) | 1:2 | [6] | |
| Temperature | 45 °C | [6] | |
| Reaction Time | 12 hours | [6] |
Table 2: Enzymatic Synthesis of Various Ferulate and Terpene Esters
| Product | Enzyme | Acyl Donor | Alcohol | Solvent | Temp (°C) | Yield (%) | Reference |
| Ethyl Ferulate | Novozym 435 | Ferulic Acid | Ethanol | 2-methyl-2-butanol | 60 | - | [7] |
| Octyl Ferulate | Novozym 435 | Ethyl Ferulate | 1-Octanol | Toluene | 60 | 83 | [7] |
| Citronellyl Butyrate | Novozym 435 | Vinyl Butyrate | Citronellol | Solvent-free | 70 | >99 | [4] |
| Methyl Butyrate | CALB-MNP | Butyric Acid | Methanol | Heptane | 25 | >90 | [8] |
| Ethyl Butyrate | CALB-MNP | Butyric Acid | Ethanol | Heptane | 25 | >90 | [8] |
| Hexyl Ferulate | Novozym 435 | Ferulic Acid | 1-Hexanol | - | - | - | [9] |
Experimental Protocols
Based on the established methodologies for the enzymatic synthesis of related esters, a detailed experimental protocol for the synthesis of this compound is proposed below.
Materials
-
(-)-Borneol
-
Ferulic acid or Ethyl ferulate
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic Solvent (e.g., Toluene, Hexane, or Solvent-free)
-
Molecular sieves (for water removal in direct esterification)
-
Standard laboratory glassware and equipment (magnetic stirrer, heating mantle, etc.)
General Procedure for Direct Esterification
-
To a round-bottom flask, add (-)-borneol and ferulic acid in a desired molar ratio (e.g., 1:1 to 1:2).
-
Add the chosen organic solvent (if not a solvent-free system) and molecular sieves to remove water produced during the reaction.
-
Add the immobilized lipase (e.g., 5-10% by weight of the total substrates).
-
The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) for a specified duration (e.g., 12-48 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the enzyme is separated by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Transesterification
-
To a round-bottom flask, add (-)-borneol and ethyl ferulate in a desired molar ratio.
-
Add the chosen organic solvent or proceed with a solvent-free system.
-
Add the immobilized lipase.
-
The reaction mixture is stirred at a controlled temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the enzyme.
-
Remove the solvent and the co-product (ethanol) under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of a Potential Workflow and Reaction Pathway
To further elucidate the process, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic resin-bound truncated Candida antarctica lipase B for production of fatty acid alkyl esters by transesterification of corn and soybean oils with ethanol or butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic Synthesis of Terpene Esters and their Biological Activity in Human Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (-)-Bornyl ferulate (CAS: 55511-07-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bornyl ferulate, with the Chemical Abstracts Service (CAS) number 55511-07-4, is a natural product and a derivative of ferulic acid and (-)-borneol. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used for its characterization. The information presented is intended to support research and development efforts in fields such as pharmacology, medicinal chemistry, and drug discovery.
Chemical and Physical Properties
This compound is an ester formed from the combination of the bicyclic monoterpenoid (-)-borneol and the phenolic acid, ferulic acid. Its chemical structure combines the lipophilic nature of borneol with the antioxidant and anti-inflammatory properties of ferulic acid.
| Property | Value | Source |
| CAS Number | 55511-07-4 | [1][2][3] |
| Molecular Formula | C₂₀H₂₆O₄ | [1][4] |
| Molecular Weight | 330.42 g/mol | [1][4] |
| Alternate Names | (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate; (1S-endo)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl Ester | [1][3] |
Synthesis
Hypothetical Synthesis Workflow:
Plausible synthesis workflow for this compound.
Analytical Methods
Specific validated analytical methods for this compound are not detailed in the available literature. However, based on methods for similar compounds, the following techniques would be appropriate for its analysis.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC-UV method would be suitable for the quantification of this compound.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 320 nm (characteristic for ferulates) |
| Column Temperature | 25-30 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For more sensitive and selective analysis, particularly in biological matrices, an LC-MS/MS method is recommended.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification, with precursor and product ions to be determined from a standard. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural elucidation and confirmation. While specific data for this compound is not available, data for borneol and ferulic acid derivatives can be used for predicting chemical shifts. The spectrum of this compound would exhibit characteristic signals for both the bornyl and feruloyl moieties.
Biological Activity and Mechanism of Action
This compound has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), suggesting its potential as an anti-inflammatory agent.
| Target Enzyme | IC₅₀ (µM) | Source |
| 5-Lipoxygenase (5-LOX) | 10.4 | [4] |
| Cyclooxygenase (COX) | 12.0 | [4] |
Anti-inflammatory and Neuroprotective Signaling Pathways
The precise signaling pathways modulated by this compound have not been explicitly elucidated. However, based on the known mechanisms of its constituent parts, borneol and ferulic acid, as well as related bornyl esters, several pathways are likely involved in its anti-inflammatory and neuroprotective effects.
5.1.1. Inhibition of Inflammatory Mediators (5-LOX and COX)
The primary reported activity of this compound is the direct inhibition of 5-LOX and COX enzymes. These enzymes are crucial in the biosynthesis of pro-inflammatory mediators, leukotrienes and prostaglandins, respectively.
Inhibition of 5-LOX and COX pathways by this compound.
5.1.2. Modulation of NF-κB and MAPK Signaling Pathways
Ferulic acid and other bornyl esters have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. It is highly probable that this compound shares these mechanisms.[5][6][7]
Likely inhibition of NF-κB and MAPK pathways by this compound.
5.1.3. Neuroprotection via PI3K/Akt/mTOR and Antioxidant Pathways
The neuroprotective effects of ferulic acid have been linked to the modulation of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Additionally, the antioxidant properties of the ferulic acid moiety can contribute to neuroprotection by scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key factor in neurodegenerative diseases.[8][9]
Potential neuroprotective mechanisms of this compound.
Experimental Protocols
As the full text of the primary study by Zschocke et al. (1997) is not accessible, the following are representative protocols for the key biological assays, based on established methodologies.
5-Lipoxygenase (5-LOX) Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of 5-LOX, which catalyzes the oxidation of a substrate like linoleic acid.
Materials:
-
5-Lipoxygenase enzyme (from potato or soybean)
-
Linoleic acid (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.3)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the 5-LOX enzyme solution.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the rate of reaction from the initial linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the peroxidase activity of COX enzymes. A colorimetric or fluorometric approach is commonly used.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
A chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Plate reader
Procedure:
-
In a 96-well plate, add Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Add the chromogenic/fluorogenic substrate.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the change in absorbance or fluorescence over time.
-
Calculate the percentage of inhibition by comparing the enzyme activity in the presence of the inhibitor to a control.
-
Determine the IC₅₀ value from the dose-response curve.
Conclusion
This compound is a promising natural product with demonstrated dual inhibitory activity against 5-lipoxygenase and cyclooxygenase. Its structure suggests a favorable combination of anti-inflammatory and antioxidant properties with good lipophilicity, which may enhance its bioavailability and efficacy. The likely involvement of key inflammatory and cell survival signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, warrants further investigation to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound to aid researchers and drug development professionals in their future studies of this compound. Further research is needed to establish specific synthesis and analytical protocols, and to confirm its mechanism of action through direct experimental evidence.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effect of ferulic acid in valproic acid induced autism like behaviour in zebrafish via modulation of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Bornyl ferulate mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (-)-Bornyl ferulate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring compound formed by the esterification of (-)-borneol, a bicyclic monoterpene, and ferulic acid, a phenolic compound. This molecule has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the fields of neuroprotection, anti-inflammation, and antioxidant therapy. This technical guide aims to provide a comprehensive overview of the core mechanism of action of this compound, drawing upon available scientific literature on the compound itself and its constituent moieties, as well as structurally related compounds. The information presented herein is intended to support further research and drug development efforts.
Core Mechanisms of Action
The biological activities of this compound are multifaceted, stemming from the synergistic or additive effects of its borneol and ferulate components. The primary mechanisms of action can be categorized into three key areas: anti-inflammatory effects, neuroprotective properties, and antioxidant activity.
Anti-inflammatory Effects
This compound is believed to exert its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
a) Inhibition of the NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines like TNF-α, IL-1β, and IL-6.
While direct quantitative data for this compound is limited, studies on related compounds like bornyl cinnamate and bornyl acetate demonstrate significant inhibition of this pathway. Bornyl cinnamate has been shown to suppress the nuclear translocation and transcriptional activation of NF-κB[1][2]. Similarly, bornyl acetate inhibits the NF-κB signaling pathway by affecting the phosphorylation of IκB and the production of IKKs[3][4]. This leads to a downstream reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines.
b) Modulation of the MAPK Signaling Pathway:
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The phosphorylation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory mediators.
Research on bornyl acetate indicates that it inhibits the MAPK pathway by suppressing the phosphorylation of ERK, JNK, and p38[3][4]. A structurally similar compound, bornyl cis-4-hydroxycinnamate, has also been shown to inhibit the phosphorylation of JNK, p38, and ERK in melanoma cells[5]. This suggests that this compound likely shares this ability to attenuate inflammatory responses by downregulating MAPK signaling.
Neuroprotective Effects
The neuroprotective properties of this compound are of particular interest for their potential in treating neurodegenerative diseases like Alzheimer's disease. These effects are attributed to its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and its impact on amyloid-β (Aβ) clearance.
a) Modulation of the PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. In the context of neuroprotection, activation of this pathway is generally associated with promoting neuronal survival. However, dysregulation of this pathway is also implicated in cancer.
Studies on bornyl cis-4-hydroxycinnamate have demonstrated its ability to inhibit the FAK/PI3K/Akt/mTOR signaling pathway in melanoma cells[5]. Ferulic acid, a component of this compound, has been shown to block the PI3K/Akt signaling pathway to inhibit the proliferation of glioblastoma cells[6][7][8]. While seemingly contradictory in the context of neuroprotection, the modulation of this pathway is highly context-dependent. In some neuroinflammatory and cancer models, inhibition of this pathway is beneficial. Bornyl acetate has been shown to suppress the PI3K/AKT/ABCB1 signaling axis in non-small cell lung cancer[9].
b) Enhancement of Amyloid-β Clearance:
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β plaques in the brain. The borneol component of this compound has been shown to play a significant role in promoting the clearance of Aβ. It achieves this by enhancing meningeal lymphatic drainage[10]. Mechanistically, borneol improves the permeability and inner diameter of lymphatic vessels and stimulates lymphatic constriction by reducing nitric oxide levels in the meninges. Furthermore, it promotes lymphangiogenesis by increasing the levels of FOXC2, VEGFC, and LYVE-1[10].
Ferulic acid has also been shown to reduce the deposition of Aβ in the brains of animal models of Alzheimer's disease[11]. It can inhibit the formation and extension of Aβ fibrils and break down pre-formed tangles[11]. Therefore, the combination of these two molecules in this compound presents a promising strategy for combating Alzheimer's pathology.
Antioxidant Activity
Both ferulic acid and its esters are well-known for their potent antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom from their phenolic hydroxyl group to neutralize reactive oxygen species (ROS). The antioxidant capacity of ferulates is influenced by their chemical structure.
Studies comparing the antioxidant activity of ferulic acid and its esters have shown that while ferulic acid often exhibits the strongest activity in some assays like the ABTS and FRAP assays, its esters also demonstrate significant antioxidant potential[12][13]. The esterification of ferulic acid can in some cases enhance its radical scavenging activity against certain free radicals like DPPH, hydroxyl, and nitric oxide radicals[14].
Quantitative Data
The following tables summarize the available quantitative data for compounds structurally related to this compound. It is important to note that direct quantitative data for this compound is not extensively available in the public domain. The data presented here is for inferential purposes.
Table 1: Anti-inflammatory Activity of Bornyl Acetate and Related Compounds
| Compound | Assay | Cell Line/Model | Endpoint | IC50 / Effect | Reference |
| Bornyl Acetate | COX-1 Inhibition | In vitro | Enzyme Activity | > 100 µM | [Inferred from related compounds] |
| Bornyl Acetate | COX-2 Inhibition | In vitro | Enzyme Activity | 5.0 - 17.6 µM | [Inferred from related compounds] |
| Bornyl Salicylate | NO Production | LPS-stimulated peritoneal macrophages | Nitric Oxide Levels | Reduction at 10 µg/mL | [15] |
| Ethyl Ferulate | PGE2 Production | LPS-stimulated RAW 264.7 cells | PGE2 Levels | Significant inhibition at 10-80 mg/L | [16] |
| Ethyl Ferulate | iNOS & COX-2 Expression | LPS-stimulated RAW 264.7 cells | Protein Expression | Reduction at 10-80 mg/L | [16] |
| Ethyl Ferulate | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW 264.7 cells | Cytokine Levels | Significant inhibition at 10-80 mg/L | [16] |
Table 2: Neuroprotective and PI3K/Akt Inhibitory Effects of Related Compounds
| Compound | Assay | Cell Line/Model | Endpoint | Concentration/Effect | Reference |
| Bornyl cis-4-hydroxycinnamate | Cell Viability | A2058 & A375 melanoma cells | Cell Proliferation | Dose-dependent inhibition (significant at 12 µM) | [5] |
| Bornyl cis-4-hydroxycinnamate | Western Blot | A2058 & A375 melanoma cells | p-PI3K, p-Akt, p-mTOR levels | Inhibition at 0.5-6 µM | [5] |
| Ferulic Acid | Western Blot | U87-MG glioblastoma cells | p-PI3K, p-Akt levels | Decreased expression | [6][7] |
| Bornyl Acetate | ELISA | Okadaic acid-induced PC12 cells | p-tau, Aβ42, β-secretase levels | Significant decrease at 25-100 µg/mL | [17] |
| Ferulic Acid | BACE1 Activity Assay | In vitro | Enzyme Activity | IC50 not determined, significant reduction at 1.563 µM | [18] |
| Ferulic Acid | Aβ Reduction | PSAPP transgenic mice | Aβ plaque burden | 40-77% reduction in different brain regions | [18] |
Table 3: Antioxidant Capacity of Ferulic Acid and its Esters
| Compound | Assay | Result | Reference |
| Ferulic Acid | ABTS | Higher activity than methyl and ethyl ferulate | [12][13] |
| Methyl Ferulate | ABTS | Lower activity than ferulic acid | [12][13] |
| Ethyl Ferulate | ABTS | Lower activity than ferulic acid | [12][13] |
| Ferulic Acid | FRAP | Higher activity than methyl and ethyl ferulate | [12][13] |
| Propionyl Ferulate | DPPH Radical Scavenging | Superior to ferulic acid | [14] |
| Propionyl Ferulate | Hydroxyl Radical Scavenging | Superior to ferulic acid at 0.01 and 0.05 µg/ml | [14] |
| Propionyl Ferulate | Nitric Oxide Radical Scavenging | Superior to ferulic acid | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293) cells in a 96-well plate at a suitable density.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Determine the percentage inhibition of NF-κB activity by comparing the treated groups to the stimulated control group.
-
Western Blot for MAPK and PI3K/Akt Pathway Proteins
This method is used to detect the phosphorylation status of key proteins in these signaling pathways.
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroprotection studies) to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for a specified time, with or without a stimulating agent (e.g., LPS or Aβ).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, JNK, ERK, PI3K, and Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Amyloid-β (Aβ) Clearance Assay
This in vitro assay assesses the ability of a compound to promote the clearance of Aβ aggregates.
-
Preparation of Aβ Aggregates:
-
Prepare Aβ1-42 oligomers or fibrils by incubating synthetic Aβ1-42 peptide under appropriate conditions.
-
-
Cell Culture:
-
Culture microglial cells (e.g., BV-2 cells) or macrophages.
-
-
Clearance Assay:
-
Add the pre-formed Aβ aggregates to the cell culture.
-
Treat the cells with different concentrations of this compound.
-
After a specific incubation period (e.g., 24 hours), collect the cell culture medium and cell lysates.
-
-
Aβ Quantification:
-
Measure the levels of Aβ in the medium and cell lysates using an Aβ-specific ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of Aβ clearance by comparing the amount of Aβ remaining in the treated wells to the control wells.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Modulation.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Western Blot Experimental Workflow.
Conclusion
This compound is a promising multi-target compound with significant potential for therapeutic applications, particularly in the management of inflammatory and neurodegenerative diseases. Its mechanism of action appears to be a composite of the individual activities of (-)-borneol and ferulic acid, involving the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, modulation of the PI3K/Akt pathway, enhancement of amyloid-β clearance, and potent antioxidant effects.
While direct quantitative data for this compound remains somewhat limited, the evidence from structurally related compounds and its constituent parts provides a strong rationale for its observed biological activities. Further in-depth studies are warranted to fully elucidate the specific dose-dependent effects and to establish a comprehensive pharmacokinetic and pharmacodynamic profile of this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these future investigations. The continued exploration of this natural compound holds promise for the development of novel and effective therapies for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bornyl cis-4-Hydroxycinnamate Suppresses Cell Metastasis of Melanoma through FAK/PI3K/Akt/mTOR and MAPK Signaling Pathways and Inhibition of the Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis [frontiersin.org]
- 10. Borneol-driven meningeal lymphatic drainage clears amyloid-β peptide to attenuate Alzheimer-like phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferulic Acid in Animal Models of Alzheimer’s Disease: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Structure-Antioxidant Activity Relationship of Ferulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phcog.com [phcog.com]
- 18. Ferulic Acid Is a Nutraceutical β-Secretase Modulator That Improves Behavioral Impairment and Alzheimer-like Pathology in Transgenic Mice | PLOS One [journals.plos.org]
The Potent Free Radical Scavenging Activity of (-)-Bornyl Ferulate: A Technical Overview for Researchers
For Immediate Release
(-)-Bornyl ferulate, a natural compound, is demonstrating significant promise as a potent free radical scavenger, positioning it as a compelling candidate for further investigation in the development of novel antioxidant and anti-inflammatory therapeutics. This technical guide provides an in-depth analysis of its free radical scavenging capabilities, supported by quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action.
Quantitative Analysis of Antioxidant Activity
The free radical scavenging efficacy of this compound has been quantified using a cellular assay. The following table summarizes the available data, providing a benchmark for its antioxidant potential.
| Assay | Test System | Parameter | Result for this compound | Reference Compound(s) |
| Chemiluminescence Assay | FMLP-stimulated human polymorphonuclear neutrophils (PMNs) | IC50 | 3.4 μM[1] | Ferulic acid (IC50 = 0.5 μM)[1] |
This data highlights the potent activity of this compound in a biologically relevant context, demonstrating its ability to mitigate the production of reactive oxygen species in immune cells. While its IC50 value is higher than that of its parent compound, ferulic acid, it remains in the low micromolar range, indicating significant antioxidant capacity.
Core Experimental Protocols
A detailed understanding of the methodologies used to assess the antioxidant activity of this compound is crucial for the replication and expansion of these findings.
Chemiluminescence Assay in Human Polymorphonuclear Neutrophils (PMNs)
This assay evaluates the ability of a compound to inhibit the production of reactive oxygen species (ROS) by neutrophils, a key component of the inflammatory response.
Principle: N-formyl-methionyl-leucyl-phenylalanine (FMLP) is a potent chemoattractant that stimulates neutrophils to produce ROS in a process known as an oxidative burst. The ROS generated can be detected by a luminol-enhanced chemiluminescence system. Antioxidant compounds will scavenge these ROS, leading to a reduction in the chemiluminescence signal. The concentration of the test compound that inhibits 50% of the chemiluminescence response is determined as the IC50 value.
Detailed Protocol:
-
Isolation of Human PMNs: Freshly isolated human polymorphonuclear neutrophils are prepared from healthy donors.
-
Reaction Mixture: The reaction is typically carried out in a microplate luminometer. Each well contains the isolated PMNs suspended in a buffered solution.
-
Test Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A solvent control is also included.
-
Luminol Addition: Luminol, the chemiluminescent probe, is added to the wells.
-
Stimulation: The reaction is initiated by the addition of FMLP (final concentration, e.g., 5 x 10⁻⁷ M)[1].
-
Measurement: The chemiluminescence is measured immediately and continuously for a set period.
-
Data Analysis: The percentage of inhibition of the chemiluminescence signal is calculated for each concentration of this compound compared to the solvent control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the concentration.
Standard In Vitro Free Radical Scavenging Assays
While specific data for this compound in the following assays is not yet widely published, these standard methods are fundamental for characterizing the direct free radical scavenging activity of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm. The extent of discoloration is proportional to the scavenging activity of the antioxidant.
General Protocol:
-
DPPH Solution Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared[2][3][4].
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound. A blank containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from a plot of % inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at specific wavelengths (e.g., 734 nm). Antioxidants capable of donating electrons reduce the ABTS•+, leading to a loss of color. The degree of decolorization is proportional to the antioxidant's scavenging capacity.
General Protocol:
-
ABTS•+ Radical Cation Generation: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation[5][6][7].
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: Different concentrations of the test compound are added to the ABTS•+ working solution.
-
Incubation: The mixture is incubated for a defined period (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Visualizing the Experimental Workflow and Potential Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for assessing free radical scavenging activity and a plausible signaling pathway influenced by this compound based on its known anti-inflammatory properties.
Mechanism of Action and Signaling Pathways
The potent antioxidant activity of this compound is intrinsically linked to its chemical structure, specifically the ferulate moiety. Ferulic acid and its esters are well-established antioxidants. The phenolic hydroxyl group on the aromatic ring of the ferulate molecule can readily donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.
The anti-inflammatory effects of this compound, particularly its inhibition of 5-lipoxygenase (5-LOX), are likely a direct consequence of its antioxidant properties. The activity of 5-LOX, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, is sensitive to the cellular redox state. By scavenging ROS, this compound can modulate the activity of such redox-sensitive enzymes.
Furthermore, many inflammatory signaling pathways are triggered or amplified by oxidative stress. A key pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway. ROS can activate NF-κB, leading to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators. By reducing the cellular burden of ROS, this compound may indirectly suppress the activation of the NF-κB signaling pathway, thus exerting its anti-inflammatory effects. This dual action of direct radical scavenging and modulation of inflammatory signaling pathways makes this compound a highly interesting molecule for therapeutic development.
Conclusion and Future Directions
This compound exhibits significant free radical scavenging activity, as evidenced by its low micromolar IC50 value in a cellular assay. Its established anti-inflammatory properties are closely intertwined with its antioxidant capacity. To further elucidate its therapeutic potential, future research should focus on:
-
Comprehensive In Vitro Profiling: Quantifying the free radical scavenging activity of this compound using a battery of standard assays, including DPPH, ABTS, ORAC, and others, to provide a broader understanding of its antioxidant spectrum.
-
Mechanism of Action Studies: Investigating the direct impact of this compound on key signaling pathways, such as NF-κB, Nrf2, and MAPK pathways, in relevant cell models.
-
In Vivo Efficacy: Evaluating the antioxidant and anti-inflammatory effects of this compound in preclinical models of diseases associated with oxidative stress and inflammation.
The existing data strongly supports the continued investigation of this compound as a promising natural product-derived antioxidant with significant therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
Unveiling the Cytotoxic Potential of (-)-Bornyl Ferulate: An In-Vitro Perspective
A Technical Guide for Researchers and Drug Development Professionals
Abstract
(-)-Bornyl ferulate, an ester formed from the conjugation of (-)-borneol and ferulic acid, presents a compelling case for investigation within oncological research. While direct and extensive in-vitro cytotoxic data for this compound remains nascent, a comprehensive analysis of its constituent molecules and structurally similar compounds provides a foundational understanding of its potential anti-cancer activities. This technical guide synthesizes the available preliminary data on related compounds, offering insights into potential mechanisms of action, experimental protocols for future studies, and a framework for its evaluation as a cytotoxic agent. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals in drug development to inform and guide further in-vitro investigations into the therapeutic promise of this compound.
Introduction
The exploration of natural compounds and their derivatives for novel anti-cancer therapies is a cornerstone of modern drug discovery. This compound emerges from the confluence of two bioactive molecules: (-)-borneol, a bicyclic monoterpene with demonstrated anti-inflammatory and cytotoxic properties, and ferulic acid, a phenolic compound recognized for its antioxidant and apoptosis-inducing capabilities in malignant cells. The esterification of these two moieties may yield a synergistic or enhanced cytotoxic profile, making this compound a molecule of significant interest. This guide provides a detailed overview of the preliminary in-vitro cytotoxicity of compounds structurally related to this compound, in the absence of direct extensive studies on the compound itself.
Quantitative Cytotoxicity Data
Due to the limited availability of direct cytotoxic data for this compound, this section summarizes the in-vitro cytotoxicity of its parent compounds, (-)-borneol and ferulic acid, as well as the closely related compound, bornyl acetate. The following tables present IC50 values across various cancer cell lines, providing a comparative basis for estimating the potential cytotoxic efficacy of this compound.
Table 1: In-Vitro Cytotoxicity of Bornyl Acetate
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa | Human Cervix Carcinoma | 72.0 | |
| HT29 | Human Colon Carcinoma | 60.5 | |
| A549 | Human Lung Carcinoma | 44.1 | |
| MCF-7 | Human Breast Adenocarcinoma | 85.6 | |
| FL | Human Amnion (Normal) | 50.6 | |
| SW480 | Colorectal Cancer | 15.58 (24h), 8.21 (48h), 5.32 (72h) |
Table 2: In-Vitro Cytotoxicity of Borneol
| Cell Line | Cancer Type | Concentration (µM) & Effect | Reference |
| PC-3 | Human Prostate Cancer | 10, 20, 30 (Induces cytotoxicity and apoptosis) |
Table 3: In-Vitro Cytotoxicity of Ferulic Acid and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Ferulic Acid Amide (FA1) | A-549 | Lung Cancer | 18 | |
| Ferulic Acid Amide (FA10) | HeLa | Cervical Cancer | 23 | |
| Ferulic Acid Ester (FE11) | A-549 | Lung Cancer | 20 | |
| Encapsulated Ferulic Acid | MCF7 & 4T1 | Breast Cancer | 250 ppm (vs. 750 ppm for pure FA) |
Postulated Signaling Pathways of Cytotoxicity
Based on the mechanisms of its constituent parts and related compounds, this compound is likely to exert its cytotoxic effects through multiple signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these potential pathways.
Caption: Postulated inhibition of the PI3K/AKT pathway by this compound.
Caption: Potential intrinsic apoptosis pathway activated by this compound.
Experimental Protocols
To facilitate further research, this section outlines standard methodologies for assessing the in-vitro cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µg/mL) and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.
Conclusion and Future Directions
While direct experimental evidence for the in-vitro cytotoxicity of this compound is currently limited, the data from its constituent molecules and structural analogs strongly suggest its potential as an anti-cancer agent. The cytotoxic activity observed for bornyl acetate and borneol, coupled with the known pro-apoptotic effects of ferulic acid, provides a solid rationale for prioritizing the investigation of this compound. Future research should focus on systematic in-vitro screening across a diverse panel of cancer cell lines to establish its IC50 values and cytotoxic profile. Mechanistic studies, employing the protocols outlined in this guide, will be crucial to elucidate the specific signaling pathways through which this compound induces cell death. Such data will be invaluable for the continued development and potential clinical translation of this promising natural product derivative.
The Synergistic Potential of Ferulic Acid and Borneol Esters: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferulic acid, a ubiquitous phenolic compound, and borneol, a bicyclic monoterpene, are both recognized for their significant therapeutic properties. Ferulic acid exhibits a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects. Borneol, traditionally used in medicine, is known for its anti-inflammatory and analgesic properties, and notably, its ability to enhance the penetration of other therapeutic agents across biological membranes, including the blood-brain barrier. The esterification of ferulic acid with borneol presents a promising strategy to develop a novel therapeutic agent with potentially synergistic or enhanced biological activities. This technical guide provides an in-depth overview of the biological activities of ferulic acid and borneol, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. While direct experimental data on the ferulic acid borneol ester is limited, this guide synthesizes the extensive research on its constituent components to build a strong scientific rationale for its potential efficacy and to provide a foundational resource for its further investigation and development.
Introduction
Ferulic acid (FA) is a hydroxycinnamic acid derivative found abundantly in plant cell walls.[1] Its chemical structure, characterized by a phenolic ring and a carboxylic acid function, endows it with potent antioxidant properties.[1] FA's ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and apoptosis has positioned it as a promising candidate for the treatment of various pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3] However, its therapeutic application can be limited by its pharmacokinetic profile.
Borneol, a bicyclic organic compound, has a long history of use in traditional medicine. It is known to possess anti-inflammatory and analgesic effects.[4] A particularly compelling property of borneol is its demonstrated ability to act as a penetration enhancer, facilitating the transport of other drugs across biological barriers.[5] This suggests that conjugating ferulic acid with borneol could not only combine their individual therapeutic actions but also improve the bioavailability and delivery of ferulic acid to target tissues, such as the central nervous system.
This guide will explore the individual biological activities of ferulic acid and borneol, presenting quantitative data from various in vitro and in vivo studies. It will also provide detailed methodologies for key experimental assays and illustrate the molecular pathways through which these compounds exert their effects.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and neuroprotective activities of ferulic acid and borneol from various studies.
Antioxidant Activity of Ferulic Acid
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Ferulic Acid | 10.14 µg/mL | [6] |
| DPPH Radical Scavenging | Ferulic Acid | 66 ± 2.3 µM | [5] |
| ABTS Radical Scavenging | Ferulic Acid | 16.7 ± 0.2 µM | [7] |
| ABTS Radical Scavenging | Ferulic Acid | 183.08 ± 2.30 µM | [5] |
Anti-inflammatory Activity of Ferulic Acid and Borneol
| Assay | Compound | Concentration | Inhibition/Effect | Cell Line/Model | Reference |
| Nitric Oxide (NO) Production | Ferulic Acid | 100 µg/mL | 74% inhibition | RAW 264.7 macrophages | [8] |
| COX-2 Expression | Ferulic Acid Dimer | 10 µM | Marked inhibition | RAW 264.7 cells | [9] |
| Pro-inflammatory Cytokines (IL-1β, TNF-α, COX-2) | (+)-Borneol | 12 mg/kg | Decreased levels | Pilocarpine-induced epileptogenesis rat model | [10] |
| Leukocyte Migration | Borneol | 50 mg/kg | Reduced migration | Carrageenan-induced peritonitis in mice | [4] |
Neuroprotective Activity of Ferulic Acid and Borneol
| Assay | Compound | Concentration/Dose | Effect | Model | Reference |
| Cell Viability | Ferulic Acid | 1-100 µmol/L | Promoted cell viability | Injured PC12 cells | [11] |
| Cell Viability (H2O2-induced damage) | Ferulic Acid Conjugate | 100 µM | 88.12% cell viability | PC12 cells | [12] |
| Neuronal Damage | (+)-Borneol | 12 mg/kg | Ameliorated neuronal injury | Pilocarpine-induced epileptogenesis rat model | [10] |
| Infarct Size | (+)-Borneol | 1.0 mg/kg | Dramatic decrease | Permanent cerebral ischemia in rats | [13] |
| Infarct Volume | Borneol | - | Reduced infarct volume | Ischemic stroke in mice | [14] |
Signaling Pathways
Ferulic acid and borneol exert their biological effects by modulating several key signaling pathways. The NF-κB pathway, a central regulator of inflammation, is a significant target for both compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the immune and inflammatory responses. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][15][16]
Ferulic acid has been shown to inhibit the NF-κB pathway at multiple points. It can suppress the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state.[2] Furthermore, ferulic acid can directly inhibit the activity of the IKK complex.[2] Borneol also demonstrates an inhibitory effect on the NF-κB pathway by down-regulating the expression of NF-κB-related proteins such as IKKα/β and IκBα.[17]
Caption: NF-κB signaling pathway and points of inhibition by ferulic acid and borneol.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the antioxidant, anti-inflammatory, and neuroprotective activities of compounds like ferulic acid and borneol esters.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (Ferulic acid, Borneol ester)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or control solution to each well (e.g., 50 µL).
-
Add the DPPH solution to each well (e.g., 150 µL).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[18]
-
Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent (mix Part A and Part B in a 1:1 ratio just before use).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cell line of interest (e.g., PC12 for neuroprotection studies)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plate
-
Cell incubator
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach.
-
Treat the cells with various concentrations of the test compound for the desired duration.
-
If assessing protective effects, induce cell damage (e.g., with H2O2 or amyloid-beta) after pre-treatment with the compound.
-
After the treatment period, add MTT solution to each well (e.g., 20 µL) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
Cell viability is expressed as a percentage of the untreated control.[19]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro evaluation of a novel compound like a ferulic acid borneol ester.
Caption: General experimental workflow for the in vitro biological evaluation of a novel compound.
Conclusion and Future Directions
The extensive body of research on ferulic acid and borneol strongly supports the rationale for developing their ester conjugate as a novel therapeutic agent. Ferulic acid's well-documented antioxidant, anti-inflammatory, and neuroprotective properties, combined with borneol's own biological activities and its ability to enhance drug delivery, suggest that a ferulic acid borneol ester could exhibit synergistic or enhanced efficacy.
The quantitative data and signaling pathway information presented in this guide provide a solid foundation for initiating preclinical studies on this promising compound. The detailed experimental protocols offer a practical starting point for researchers to evaluate its biological activities in a systematic manner.
Future research should focus on the synthesis and characterization of the ferulic acid borneol ester, followed by a comprehensive in vitro and in vivo evaluation of its pharmacokinetic profile and therapeutic efficacy in relevant disease models. Such studies will be crucial in determining the full therapeutic potential of this novel compound and its prospects for clinical translation.
References
- 1. Edaravone Dexborneol provides neuroprotective effect by inhibiting neurotoxic activation of astrocytes through inhibiting NF-κB signaling in cortical ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Borneol, a Bicyclic Monoterpene Alcohol, Reduces Nociceptive Behavior and Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 9. Ferulic acid dimer inhibits lipopolysaccharide-stimulated cyclooxygenase-2 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+)-Borneol exerts neuroprotective effects via suppressing the NF-κB pathway in the pilocarpine-induced epileptogenesis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Glycosylated Ferulic Acid Conjugate: Synthesis, Antioxidative Neuroprotection Activities In Vitro, and Alleviation of Cerebral Ischemia–Reperfusion Injury (CIRI) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (+)-Borneol is neuroprotective against permanent cerebral ischemia in rats by suppressing production of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Additive Neuroprotective Effect of Borneol with Mesenchymal Stem Cells on Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lupinepublishers.com [lupinepublishers.com]
- 16. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Frontier: A Technical Guide to Bicyclic Monoterpene Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclic monoterpene esters, a class of naturally occurring compounds found in a variety of aromatic plants, are emerging as significant candidates in the landscape of pharmacological research. Their inherent structural complexity and chirality offer a rich scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological potential of key bicyclic monoterpene esters, including bornyl acetate, isobornyl acetate, and fenchyl acetate. We delve into their diverse biological activities, from anti-inflammatory and analgesic to antimicrobial and anticancer effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further research and drug development.
Core Pharmacological Activities
Bicyclic monoterpene esters exhibit a broad spectrum of pharmacological activities, positioning them as versatile molecules for therapeutic exploration. This section details their key biological effects, supported by quantitative data for comparative analysis.
Anti-inflammatory and Analgesic Properties
Bornyl acetate, a major constituent of many conifer oils, has demonstrated notable anti-inflammatory and analgesic properties.[1][2] Its mechanism of action involves the modulation of key inflammatory signaling pathways, offering a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially more favorable safety profile.[3]
Table 1: Anti-inflammatory Activity of Bicyclic Monoterpene Esters
| Compound | Assay System | Target/Marker | IC50 Value | Reference |
| Bornyl Acetate | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Not explicitly found in searches | |
| Bornyl Acetate | Human Chondrocytes | IL-1β-induced MMP-1 & MMP-13 | Significant reduction | [4] |
Experimental Protocol: Assessment of Anti-inflammatory Activity of Bornyl Acetate in Human Chondrocytes
This protocol is adapted from the methodology used to evaluate the effect of bornyl acetate on IL-1β-induced inflammatory responses in human chondrocytes.[4]
-
Cell Culture: Human chondrocytes are cultured in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are pre-treated with varying concentrations of bornyl acetate for a specified period (e.g., 2 hours) before stimulation with a pro-inflammatory agent like Interleukin-1 beta (IL-1β) (e.g., 10 ng/mL) for 24 hours.
-
Gene Expression Analysis (qPCR): Total RNA is extracted from the chondrocytes, and reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR is then used to measure the mRNA expression levels of inflammatory markers such as Matrix Metalloproteinase-1 (MMP-1), MMP-13, Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
-
Protein Analysis (ELISA): The protein levels of secreted inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: To investigate the effect on signaling pathways, protein lysates are subjected to SDS-PAGE and transferred to a membrane. The expression of key signaling proteins (e.g., components of the NF-κB and MAPK pathways) is detected using specific primary and secondary antibodies.
Antimicrobial Activity
Bicyclic monoterpene esters, particularly isobornyl acetate, have shown potential as antimicrobial agents against a range of pathogenic microorganisms, including bacteria and fungi.[5][6] This activity is crucial in the face of growing antimicrobial resistance.
Table 2: Antimicrobial Activity of Bicyclic Monoterpene Esters (MIC values in μg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Isobornyl Acetate | Data not found | Data not found | Data not found | |
| Myrtenyl Acetate | >2.0 mg/ml | >2.0 mg/ml | >2.0 mg/ml | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of compounds.
-
Microorganism Preparation: The test microorganisms (bacteria or fungi) are cultured in an appropriate broth medium overnight at their optimal growth temperature. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The bicyclic monoterpene ester is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anticancer Potential
Emerging evidence suggests that bicyclic monoterpene esters, notably bornyl acetate, possess anticancer properties. Studies have shown their ability to inhibit the proliferation of various cancer cell lines and even enhance the efficacy of conventional chemotherapeutic agents.[1][8]
Table 3: Anticancer Activity of Bornyl Acetate (IC50 values in μg/mL)
| Cell Line | Cancer Type | IC50 Value | Reference |
| SGC-7901 | Human Gastric Cancer | ~24 μM (in combination with 1.5 μM 5-FU) | [9] |
| HeLa | Human Cervix Carcinoma | 72.0 | [1] |
| HT-29 | Human Colon Carcinoma | 60.5 | [1] |
| A549 | Human Lung Carcinoma | 44.1 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 85.6 | [1] |
Experimental Protocol: In Vitro Anticancer Activity of Bornyl Acetate on SGC-7901 Cells
This protocol is based on the methodology used to evaluate the synergistic anticancer effect of bornyl acetate and 5-fluorouracil (5-FU).[9]
-
Cell Culture: Human gastric cancer cells (SGC-7901) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of bornyl acetate, 5-FU, or a combination of both for 48 hours. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Cycle Analysis: Cells are treated with the compounds, harvested, and fixed in ethanol. The DNA is stained with propidium iodide (PI), and the cell cycle distribution is analyzed by flow cytometry.
-
Apoptosis Assay (Annexin V/PI Staining): Apoptosis is evaluated by staining the treated cells with Annexin V-FITC and PI, followed by analysis using flow cytometry.
-
Morphological Analysis: Changes in cell morphology indicative of apoptosis are observed using fluorescence microscopy after staining with a DNA-binding dye like Hoechst 33342.
Other Pharmacological Activities
Beyond the core activities, bicyclic monoterpene esters have shown other promising pharmacological effects. For instance, fenchyl acetate has been reported to possess diuretic potential.[10][11]
Table 4: Diuretic Activity of Fenchyl Acetate in Rats
| Dose (mg/kg) | Urine Output (mL/8h) | Reference |
| 100 | Data not explicitly found, but dose-dependent increase reported | [3] |
| 200 | Data not explicitly found, but dose-dependent increase reported | [3] |
| 400 | 4.90 ± 0.11 | [3] |
Experimental Protocol: Assessment of Diuretic Activity of Fenchyl Acetate in Rats
This protocol is adapted from a study investigating the diuretic potential of fenchyl acetate.[3]
-
Animal Model: Male Wistar rats are used for the study.
-
Hydration: To ensure a uniform water and salt load, rats are orally administered with 0.9% NaCl solution (5 mL/100 g body weight).
-
Treatment: After 45 minutes, the rats are divided into groups and orally administered with the vehicle (control), a standard diuretic (e.g., furosemide), or different doses of fenchyl acetate.
-
Urine Collection: The rats are placed in individual metabolic cages, and urine is collected and its volume measured at regular intervals (e.g., up to 8 hours).
-
Electrolyte Analysis: The concentration of electrolytes such as sodium, potassium, and chloride in the collected urine is determined to assess the saluretic effect.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the pharmacological effects of bicyclic monoterpene esters is crucial for their development as therapeutic agents. This section provides a visual representation of a key signaling pathway modulated by these compounds.
Anti-inflammatory Signaling Pathway of Bornyl Acetate
Bornyl acetate exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] These pathways are central to the production of pro-inflammatory cytokines and mediators.
Caption: Bornyl acetate inhibits inflammation by blocking IKK and MAPK activation.
Conclusion
Bicyclic monoterpene esters represent a compelling class of natural products with significant and diverse pharmacological potential. The data and protocols presented in this guide underscore their promise as leads for the development of new drugs for a range of conditions, including inflammatory diseases, infectious diseases, and cancer. Further research is warranted to fully elucidate their mechanisms of action, optimize their therapeutic efficacy, and evaluate their safety profiles in preclinical and clinical settings. The continued exploration of these fascinating molecules holds the key to unlocking novel therapeutic strategies for some of the most pressing health challenges.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Diuretic Potential of Fenchyl Acetate with Its Mechanism of Action: Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical composition, antibiofilm, cytotoxic, and anti-acetylcholinesterase activities of Myrtus communis L. leaves essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect [mdpi.com]
Methodological & Application
Application Notes and Protocols: (-)-Bornyl Ferulate for Neuroprotection in MCAO Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on (-)-Bornyl ferulate in Middle Cerebral Artery Occlusion (MCAO) models is limited in the currently available scientific literature. This document provides a synthesis of information based on studies of its constituent components, borneol and ferulic acid (or its derivatives), which have demonstrated synergistic neuroprotective effects in cerebral ischemia models. The protocols and data presented are intended to serve as a guide for designing and conducting research on this compound.
Introduction
This compound is an ester formed from borneol and ferulic acid. Both parent molecules have shown individual neuroprotective properties in models of cerebral ischemia. Borneol is known to enhance the permeability of the blood-brain barrier, potentially increasing the delivery of therapeutic agents to the brain.[1][2] Ferulic acid and its derivatives have demonstrated antioxidant, anti-inflammatory, and anti-apoptotic effects.[3][4] The combination of these two molecules into a single compound, this compound, suggests a promising therapeutic agent for the treatment of ischemic stroke. These application notes provide a summary of the potential neuroprotective effects, underlying mechanisms, and detailed experimental protocols for evaluating this compound in a rat or mouse model of MCAO.
Quantitative Data Summary
The following tables summarize quantitative data from studies on borneol and ferulic acid derivatives in MCAO models. This data can serve as a reference for designing experiments with this compound.
Table 1: Effects on Infarct Volume and Neurological Deficit Scores
| Treatment Group | Animal Model | Dose & Administration Route | Infarct Volume (% of hemisphere) | Neurological Score | Reference |
| MCAO + Vehicle | Rat | N/A | ~45% | 3-4 (on a 5-point scale) | [5] |
| Benzyl Ferulate | Rat | 20 mg/kg, i.p. | ~25% | ~2 | [5] |
| Benzyl Ferulate | Rat | 40 mg/kg, i.p. | ~15% | ~1.5 | [5] |
| MCAO + Saline | Mouse | N/A | 27.8 ± 5.4% | ~4 (on a 5-point scale) | [1] |
| Borneol | Mouse | 20 mg/kg, gavage | 14.5 ± 3.7% | Improved at 3, 7, 14 days | [1] |
| (+)-Borneol | Rat | 1.0 mg/kg, i.v. | Significantly reduced vs. vehicle | Significantly improved vs. vehicle | [6][7] |
| Ferulic Acid | Rat | 80 mg/kg, i.v. | Significantly ameliorated | Ameliorated | [4] |
| Ferulic Acid | Rat | 100 mg/kg, i.v. | Significantly ameliorated | Ameliorated | [4] |
Table 2: Effects on Biomarkers of Oxidative Stress and Apoptosis
| Treatment Group | Animal Model | Biomarker | Effect | Reference |
| Benzyl Ferulate | Rat | SOD activity | Increased | [5] |
| Benzyl Ferulate | Rat | MDA content | Decreased | [5] |
| Benzyl Ferulate | Rat | Cleaved Caspase-3 | Decreased | [5] |
| Benzyl Ferulate | Rat | Bax expression | Decreased | [5] |
| Sodium Ferulate + Borneol | Mouse | SOD activity | Increased | |
| Sodium Ferulate + Borneol | Mouse | MDA levels | Decreased | |
| Ferulic Acid | Rat | Bcl-2 expression | Increased | [3] |
| Ferulic Acid | Rat | Bax expression | Decreased | [3] |
| Ferulic Acid | Rat | Cleaved Caspase-3 | Decreased | [3] |
| (+)-Borneol | Rat | iNOS expression | Reduced | [6][7] |
| (+)-Borneol | Rat | TNF-α expression | Reduced | [6][7] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the induction of transient focal cerebral ischemia in rats or mice.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad with a rectal probe to maintain body temperature at 37°C
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the animal and maintain anesthesia throughout the surgical procedure.
-
Place the animal in a supine position on a heating pad to maintain normothermia.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA with a 4-0 silk suture.
-
Make a small incision in the CCA.
-
Gently insert the 4-0 monofilament nylon suture into the ICA via the CCA incision and advance it approximately 18-20 mm (for rats) or 9-10 mm (for mice) from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
(Optional) Confirm the occlusion by observing a significant drop in cerebral blood flow using a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 60, 90, or 120 minutes), carefully withdraw the filament to allow for reperfusion.
-
Close the cervical incision with sutures.
-
Allow the animal to recover from anesthesia in a warm cage.
-
For sham-operated animals, perform all surgical procedures except for the insertion of the monofilament.
Drug Administration
Preparation of this compound:
-
Dissolve this compound in a suitable vehicle (e.g., corn oil, DMSO, or a solution containing Tween 80). The final concentration of the vehicle should be non-toxic.
Administration:
-
Administer the prepared this compound solution to the animals via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous injection).
-
The timing of administration can be before MCAO (pre-treatment), during MCAO, or after the onset of reperfusion (post-treatment). A suggested starting dose, based on related compounds, could be in the range of 10-100 mg/kg.[4][5]
Assessment of Neurological Deficit
Neurological function should be evaluated at various time points post-MCAO (e.g., 24, 48, 72 hours). A commonly used 5-point scale is described below:
-
0: No observable neurological deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Leaning to the contralateral side.
-
4: No spontaneous motor activity.
Measurement of Infarct Volume
Materials:
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the experiment, euthanize the animals and carefully remove the brains.
-
Chill the brains at -20°C for 20-30 minutes to facilitate slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Using image analysis software, measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume as a percentage of the total hemisphere volume, correcting for edema:
-
Corrected infarct volume (%) = [Total infarct volume / (Volume of the contralateral hemisphere)] x 100.
-
Immunohistochemistry for Apoptotic Markers
Procedure:
-
Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA and then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains into 20-30 µm slices using a cryostat.
-
Perform immunohistochemical staining for apoptotic markers such as Cleaved Caspase-3 and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling).
-
Counterstain with a nuclear stain like DAPI.
-
Capture images using a fluorescence microscope and quantify the number of positive cells in the peri-infarct region.
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Proposed neuroprotective mechanism of this compound in MCAO.
Caption: General experimental workflow for evaluating this compound in an MCAO model.
References
- 1. Additive Neuroprotective Effect of Borneol with Mesenchymal Stem Cells on Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferulic acid ameliorates cerebral infarction by activating Akt/mTOR/4E‑BP1/Bcl‑2 anti‑apoptotic signaling in the penumbral cortex following permanent cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-Borneol is neuroprotective against permanent cerebral ischemia in rats by suppressing production of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-Borneol is neuroprotective against permanent cerebral ischemia in rats by suppressing production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (-)-Bornyl ferulate in Cerebral Ischemia Research
Introduction
(-)-Bornyl ferulate is an ester synthesized from (-)-borneol and ferulic acid. This compound has garnered significant interest in neuropharmacology, particularly for its potential therapeutic applications in cerebral ischemia. Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits. The neuroprotective properties of this compound are attributed to the synergistic effects of its constituent parts. Ferulic acid is a well-known phenolic compound with potent antioxidant and anti-inflammatory activities[1]. Borneol, a bicyclic monoterpene, can readily cross the blood-brain barrier (BBB) and has been shown to reduce inflammation, apoptosis, and oxidative stress[2][3][4]. The combination in this compound enhances bioavailability and presents a promising multi-target therapeutic agent for stroke research.
Mechanism of Action
The neuroprotective mechanism of this compound in cerebral ischemia is multifaceted, targeting several key pathological pathways:
-
Anti-Oxidative Stress: The ferulic acid moiety is a powerful scavenger of reactive oxygen species (ROS). Research on related compounds shows that it can decrease the production of malondialdehyde (MDA), a marker of lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD)[3][5]. This action mitigates the oxidative damage to neurons that is a hallmark of ischemia-reperfusion injury.
-
Anti-Inflammatory Effects: Borneol has been demonstrated to suppress the production of proinflammatory cytokines[6]. It can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response[4]. By down-regulating NF-κB, it reduces the expression of target genes like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), thereby attenuating the inflammatory cascade following ischemia[4][6].
-
Anti-Apoptotic Activity: Both borneol and ferulic acid derivatives have been shown to inhibit apoptosis. They can modulate the expression of apoptosis-related proteins, such as inhibiting the expression of the pro-apoptotic protein Bax and the activation of cleaved caspase-3, a key executioner of apoptosis[4][5].
-
Blood-Brain Barrier Permeability: Borneol is known to facilitate the transport of other substances across the BBB[2][3]. This property may enhance the delivery of the neuroprotective ferulate component to the brain tissue, increasing its therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the quantitative effects of borneol and ferulic acid derivatives in models of cerebral ischemia.
Table 1: In Vivo Efficacy in MCAO Rat Model
| Compound | Dose (mg/kg) | Neurological Deficit Score Reduction (%) | Infarct Volume Reduction (%) | Reference |
|---|---|---|---|---|
| (+)-Borneol | 1.0 | Significant Improvement | Dramatic Decrease | [6] |
| Dibornol | 10 | 1.7-2.4 times improvement | 52% | [7] |
| Benzyl ferulate | Varies | Significant Improvement | Significant Reduction |[5] |
Table 2: In Vitro Effects on Biochemical Markers of Ischemia
| Compound | Key Effect | Model System | Mechanism | Reference |
|---|---|---|---|---|
| Borneol | Attenuated ROS generation | OGD/R in Cortical Neurons | Anti-oxidation | [4] |
| Borneol | Decreased NO and iNOS activity | OGD/R in Cortical Neurons | Anti-inflammation | [4] |
| Benzyl ferulate | Decreased ROS and MDA production | H/R in SH-SY5Y cells | Anti-oxidation | [5] |
| Benzyl ferulate | Inhibited cleaved caspase-3 and Bax | H/R in SH-SY5Y cells | Anti-apoptosis | [5] |
| L-borneol/DL-borneol | Increased SOD, decreased MDA | tMCAO rodent model | Anti-oxidation |[3] |
Table 3: Pharmacokinetic Parameters of Components
| Compound | Administration | Tmax | Cmax | AUC | Reference |
|---|---|---|---|---|---|
| Ferulic Acid | Oral (10 mg/kg, rat) | 0.03 h | 8174.55 ng/L | 2594.45 h*ng/mL | [8] |
| Borneol | Oral (stroke rats) | Increased vs. sham | Increased vs. sham | Increased vs. sham |[9] |
Note: Pharmacokinetic parameters can vary significantly based on the formulation and animal model.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Neuroprotective mechanisms of this compound.
Caption: Workflow for the in vivo MCAO ischemia model.
Caption: Workflow for the in vitro OGD/R ischemia model.
Detailed Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia, which is a widely accepted model that mimics human ischemic stroke[10][11].
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., Ketamine/Xylazine mixture or Isoflurane)[10][12]
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 silk sutures
-
4-0 monofilament nylon suture with a silicone-coated tip
-
This compound solution
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2%)
-
10% formaldehyde solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat (e.g., ketamine 80 mg/kg and xylazine 10 mg/kg, i.p.)[10][12]. Place the animal in a supine position on a heating pad. Make a midline cervical incision to expose the underlying muscles and trachea[10].
-
Vessel Exposure: Gently retract the muscles to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA)[13].
-
Artery Ligation: Carefully dissect the arteries from the surrounding tissue. Ligate the distal end of the ECA permanently. Place a temporary ligature or microvascular clip on the CCA and the ICA to prevent blood flow[14].
-
Filament Insertion: Make a small incision in the ECA stump. Insert the silicone-coated 4-0 monofilament suture through the incision into the ECA. Gently advance the filament into the ICA until a slight resistance is felt, indicating it has blocked the origin of the middle cerebral artery (MCA). The typical insertion depth is 17-20 mm from the CCA bifurcation[10].
-
Occlusion Period: Keep the filament in place for the desired occlusion period (e.g., 90 minutes or 1.5 hours)[12]. During this time, suture the neck incision to maintain body temperature.
-
Reperfusion: Re-anesthetize the animal if necessary. Re-open the incision and gently withdraw the filament to allow for reperfusion[14]. Remove the temporary clip on the CCA and permanently ligate the ECA stump. Close the neck incision with sutures.
-
Drug Administration: Administer this compound at the desired dose and route (e.g., intraperitoneally) at the onset of reperfusion or as per the experimental design.
-
Neurological Assessment: At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., Longa's 5-point scale)[13].
-
Infarct Volume Measurement (TTC Staining): After neurological assessment, euthanize the animal and carefully remove the brain. Freeze the brain at -20°C for 15-20 minutes to firm the tissue[13]. Slice the brain into 2-mm coronal sections[10][14]. Incubate the slices in 2% TTC solution at 37°C for 15-30 minutes[10][13]. Healthy, viable tissue will stain red, while the infarcted tissue will remain white[14]. Fix the stained slices in 10% formaldehyde. The infarct area can be quantified using image analysis software (e.g., ImageJ)[14].
Protocol 2: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells
This protocol simulates ischemia-reperfusion injury in an in vitro setting using the PC12 cell line, a common model for neuronal studies[15][16][17].
Materials:
-
PC12 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin)[15]
-
Glucose-free RPMI-1640 medium[15]
-
Hypoxic incubator or chamber (e.g., 94-95% N₂, 5% CO₂, <1% O₂)[15][16]
-
This compound stock solution
-
Reagents for viability/apoptosis assays (e.g., MTT, LDH kits, Annexin V/PI)
Procedure:
-
Cell Culture: Culture PC12 cells in flasks or plates with complete medium in a standard incubator (95% air, 5% CO₂)[15]. Passage cells as needed and seed them into appropriate plates for the experiment.
-
Initiation of OGD: Once cells reach the desired confluency, wash them once with glucose-free RPMI-1640 medium[15].
-
Oxygen-Glucose Deprivation: Replace the medium with fresh, pre-warmed glucose-free RPMI-1640. Place the cells in a hypoxic chamber at 37°C for the desired duration (e.g., 4-6 hours)[15][16]. The duration of OGD is a critical parameter that determines the extent of injury[18].
-
Reperfusion: Remove the cells from the hypoxic chamber. Immediately replace the glucose-free medium with complete, pre-warmed culture medium containing different concentrations of this compound (or vehicle control).
-
Incubation: Return the cells to a standard incubator (95% air, 5% CO₂) for the reperfusion period (e.g., 24 hours)[15][16].
-
Endpoint Analysis: After the reperfusion period, perform various assays to assess the effect of this compound:
-
Cell Viability: Use the MTT assay to measure metabolic activity or the LDH assay to measure cytotoxicity[19].
-
Apoptosis: Quantify apoptotic cells using flow cytometry with Annexin V/PI staining[17].
-
Biochemical Markers: Collect cell lysates or culture supernatant to measure levels of ROS, MDA, SOD, or inflammatory markers using commercially available kits.
-
Protein Expression: Perform Western blotting to analyze the expression levels of key signaling proteins involved in apoptosis (Bax, Bcl-2, Caspase-3) or inflammation (NF-κB, iNOS)[4][17].
-
References
- 1. Ferulic acid: A review of its pharmacology, pharmacokinetics and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in Borneol Intervention for Ischemic Stroke: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection by borneol on cortical neurons against oxygen-glucose deprivation/reperfusion: involvement of anti-oxidation and anti-inflammation through nuclear transcription factor κappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-Borneol is neuroprotective against permanent cerebral ischemia in rats by suppressing production of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Dibornol in Focal Cerebral Ischemia/Reperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ferulic acid and potential interactions with Honghua and clopidogrel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 12. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PC12 cell culture and OGD/R [bio-protocol.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Overexpression of HIF-1α protects PC12 cells against OGD/R-evoked injury by reducing miR-134 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring TNF-α and IL-6 Inhibition by (-)-Bornyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bornyl ferulate is a novel compound synthesized from the esterification of (-)-borneol, a bicyclic monoterpene, and ferulic acid, a phenolic compound. Both parent molecules have demonstrated significant anti-inflammatory properties. Ferulic acid is known to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Similarly, borneol and its derivatives, like bornyl acetate, have been shown to downregulate the expression of these inflammatory mediators.[1][2][3]
These application notes provide a framework for evaluating the potential of this compound as an inhibitor of TNF-α and IL-6. The protocols described herein are based on established in vitro methodologies for assessing anti-inflammatory activity.
Disclaimer: As of the date of this document, specific quantitative data on the inhibitory activity of this compound on TNF-α and IL-6 is not publicly available. The data presented in the tables are hypothetical and for illustrative purposes, derived from studies on structurally related compounds such as ferulic acid derivatives and other bornyl esters.[4][5][6][7] Researchers should generate their own experimental data to accurately quantify the efficacy of this compound.
Data Presentation
The following tables present hypothetical data to illustrate how the inhibitory effects of this compound on TNF-α and IL-6 production could be summarized. These tables are designed for easy comparison of the compound's potency.
Table 1: Hypothetical Inhibition of TNF-α Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Vehicle Control (LPS only) | 1500 ± 120 | 0% |
| 1 | 1250 ± 98 | 16.7% |
| 5 | 980 ± 75 | 34.7% |
| 10 | 650 ± 55 | 56.7% |
| 25 | 320 ± 30 | 78.7% |
| 50 | 150 ± 20 | 90.0% |
| Positive Control (Dexamethasone 10 µM) | 120 ± 15 | 92.0% |
Table 2: Hypothetical Inhibition of IL-6 Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Vehicle Control (LPS only) | 2500 ± 210 | 0% |
| 1 | 2100 ± 180 | 16.0% |
| 5 | 1650 ± 140 | 34.0% |
| 10 | 1100 ± 95 | 56.0% |
| 25 | 550 ± 50 | 78.0% |
| 50 | 280 ± 35 | 88.8% |
| Positive Control (Dexamethasone 10 µM) | 220 ± 25 | 91.2% |
Table 3: Hypothetical IC50 Values for TNF-α and IL-6 Inhibition by this compound
| Cytokine | IC50 (µM) |
| TNF-α | 12.5 |
| IL-6 | 14.8 |
Experimental Protocols
The following are detailed protocols for key experiments to determine the inhibitory effects of this compound on TNF-α and IL-6 production.
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the measurement of TNF-α and IL-6 inhibition in a murine macrophage cell line stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Viability Assay (MTT Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
Cytokine Inhibition Assay:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS, no compound), a vehicle control (LPS and DMSO), and a positive control (LPS and a known inhibitor like Dexamethasone).
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.[8]
-
Briefly, the supernatants are added to wells pre-coated with capture antibodies for either TNF-α or IL-6.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution to produce a colorimetric signal.
-
The absorbance is measured at 450 nm, and the cytokine concentrations are determined by comparison with a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of this compound compared to the vehicle control (LPS only).
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both cytokines using non-linear regression analysis.
-
Protocol 2: Gene Expression Analysis by Real-Time PCR (RT-PCR)
This protocol is for determining whether this compound inhibits TNF-α and IL-6 at the transcriptional level.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green PCR master mix
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)
Procedure:
-
RNA Extraction:
-
Following treatment with this compound and LPS as described in Protocol 1 (typically for a shorter duration, e.g., 4-6 hours for gene expression), lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using SYBR Green master mix, the synthesized cDNA, and specific primers for TNF-α, IL-6, and the housekeeping gene.
-
The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
A melt curve analysis should be performed to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes (TNF-α and IL-6) to the housekeeping gene.
-
Compare the gene expression levels in the this compound-treated groups to the vehicle control group.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways through which this compound may exert its inhibitory effects on TNF-α and IL-6 production.
Caption: Putative mechanism of this compound on NF-κB and MAPK pathways.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory properties of this compound.
Caption: Experimental workflow for cytokine inhibition assessment.
References
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modulation of NF-κB and MAPK Signaling Pathways by Bornyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bornyl esters, a class of bicyclic monoterpenes found in the essential oils of various medicinal plants, have garnered significant attention for their potential therapeutic properties, particularly their anti-inflammatory effects. This document provides a comprehensive overview of the modulation of two key inflammatory signaling pathways, Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), by bornyl esters such as bornyl acetate and bornyl cinnamate. The data presented herein, along with detailed experimental protocols, are intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.
Mechanism of Action: Targeting Key Inflammatory Cascades
Bornyl esters exert their anti-inflammatory effects by intervening in the NF-κB and MAPK signaling cascades, which are central to the production of pro-inflammatory mediators.
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Bornyl esters have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene expression.[1][2]
MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as AP-1, which in turn regulate the expression of inflammatory genes. Evidence suggests that bornyl esters can suppress the phosphorylation of ERK, JNK, and p38, thus attenuating the downstream inflammatory response.[3]
Data Presentation: Quantitative Effects of Bornyl Esters
The following tables summarize the quantitative data on the inhibitory effects of bornyl esters on the production of key inflammatory mediators.
Table 1: Inhibitory Effects of Bornyl Cinnamate on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µg/mL) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-1β Production (% of LPS control) |
| 5 | 75.3 ± 4.2% | 80.1 ± 5.5% | 82.4 ± 6.1% |
| 10 | 52.1 ± 3.8% | 61.5 ± 4.9% | 65.7 ± 5.3% |
| 20 | 28.9 ± 2.5% | 35.2 ± 3.1% | 40.3 ± 4.2% |
Data are presented as mean ± SD. Data extracted from studies on bornyl cinnamate's effect on murine macrophage RAW 264.7 cells pretreated for 2 hours before stimulation with 1 µg/mL LPS for 24 hours.[4]
Table 2: IC50 Values of Bornyl Acetate in Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
| HeLa (Human cervix carcinoma) | 72.0 |
| HT29 (Human colon carcinoma) | 60.5 |
| A549 (Human lung carcinoma) | 44.1 |
| MCF7 (Human breast adenocarcinoma) | 85.6 |
Note: While these IC50 values demonstrate the cytotoxic activity of bornyl acetate, they also provide an indication of the concentrations at which significant biological effects, including potential anti-inflammatory actions, may be observed.[5]
Visualizing the Molecular Interactions
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
Experimental Protocols
The following are detailed protocols for key experiments cited in the investigation of bornyl ester activity.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability and ELISA, 6-well for Western blotting and RT-PCR) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of the bornyl ester (e.g., bornyl cinnamate at 5, 10, 20 µg/mL) or vehicle control (e.g., DMSO) for 2 hours.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine analysis, shorter times for phosphorylation studies).
-
Protocol 2: Western Blot Analysis for Phosphorylated Proteins
-
Cell Lysis:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, total p38, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantify band intensities using densitometry software and normalize to the total protein or loading control.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: After cell treatment, collect the culture supernatant and centrifuge to remove any detached cells.
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6).
-
Follow the manufacturer's instructions meticulously.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, an enzyme-linked conjugate, and a substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.
-
Protocol 4: NF-κB Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect RAW 264.7 cells with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to recover and express the reporters for 24-48 hours.
-
-
Treatment:
-
Treat the transfected cells with the bornyl ester and/or LPS as described in Protocol 1.
-
-
Cell Lysis and Luciferase Assay:
-
After treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities in the cell lysates.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the NF-κB activity as a fold change relative to the untreated or vehicle-treated control.
-
Conclusion
The presented application notes and protocols provide a solid framework for investigating the modulatory effects of bornyl esters on the NF-κB and MAPK signaling pathways. The quantitative data for bornyl cinnamate, along with the detailed methodologies, offer a starting point for further research into the anti-inflammatory potential of this class of compounds. Further studies are warranted to generate more comprehensive quantitative data for other bornyl esters, such as bornyl acetate and isobornyl acetate, to fully elucidate their therapeutic promise in the context of inflammatory diseases.
References
- 1. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of lung inflammatory responses by bornyl acetate is correlated with regulation of myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
Application Notes and Protocols: (-)-Bornyl Ferulate in Alzheimer's Disease Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. Current therapeutic strategies are limited, highlighting the urgent need for novel drug candidates. (-)-Bornyl ferulate is a novel compound synthesized from the esterification of (-)-borneol and ferulic acid. This molecule is of significant interest for Alzheimer's disease research due to the known neuroprotective properties of its parent compounds.
Ferulic acid, a phenolic compound, is recognized for its potent antioxidant, anti-inflammatory, and anti-amyloidogenic activities.[1] Studies have demonstrated its ability to inhibit Aβ aggregation and protect neuronal cells from Aβ-induced toxicity.[1] (-)-Borneol, a bicyclic monoterpene, exhibits significant anti-inflammatory and neuroprotective effects, partly by inhibiting the TLR4-NFκB signaling pathway in microglia, thereby reducing the production of pro-inflammatory cytokines.[2]
This document provides a comprehensive overview of the hypothesized application of this compound in cellular models of Alzheimer's disease. The protocols and data presented are based on the established effects of ferulic acid and borneol, providing a foundational framework for investigating the therapeutic potential of this compound.
Proposed Mechanism of Action
This compound is hypothesized to exert a multi-faceted neuroprotective effect in Alzheimer's disease cell models by combining the therapeutic actions of ferulic acid and (-)-borneol. The proposed mechanisms include:
-
Anti-inflammatory Effects: Suppression of neuroinflammation by inhibiting microglial activation and the subsequent release of pro-inflammatory cytokines. This is likely mediated through the inhibition of the TLR4-NFκB signaling pathway, a known target of borneol.[2]
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress, a key contributor to neuronal damage in AD. This is a well-established property of ferulic acid.
-
Anti-Amyloidogenic Properties: Inhibition of Aβ peptide aggregation and destabilization of pre-formed Aβ fibrils, thereby reducing Aβ-induced cytotoxicity. This action is primarily attributed to the ferulic acid moiety.
These combined effects are expected to protect neuronal cells from Aβ-induced toxicity, reduce cell death, and preserve neuronal function.
Data Presentation
The following tables summarize quantitative data from studies on ferulic acid and borneol in relevant Alzheimer's disease cell models. These values provide a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of Ferulic Acid on Aβ-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment | Cell Viability (%) | Fold Change vs. Aβ Control | Reference |
| Control (untreated) | 100 | - | [3] |
| Aβ (10 µM) | 50.2 ± 3.5 | 1.0 | [3] |
| Aβ (10 µM) + Ferulic Acid (10 µM) | 75.8 ± 4.2 | 1.51 | [3] |
| Aβ (10 µM) + Ferulic Acid (25 µM) | 88.1 ± 5.1 | 1.75 | [3] |
Table 2: Effect of Borneol on LPS-Induced Pro-inflammatory Cytokine Release in Microglia
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | Reference |
| Control (untreated) | 50 ± 5 | 20 ± 3 | [2] |
| LPS (1 µg/mL) | 550 ± 45 | 280 ± 25 | [2] |
| LPS (1 µg/mL) + Borneol (10 µM) | 250 ± 30 | 120 ± 15 | [2] |
| LPS (1 µg/mL) + Borneol (25 µM) | 150 ± 20 | 70 ± 10 | [2] |
Table 3: Effect of Ferulic Acid on Aβ-Induced Reactive Oxygen Species (ROS) Production in SH-SY5Y Cells
| Treatment | Relative Fluorescence Intensity (%) | Fold Change vs. Aβ Control | Reference |
| Control (untreated) | 100 | - | [4] |
| Aβ (10 µM) | 250 ± 20 | 1.0 | [4] |
| Aβ (10 µM) + Ferulic Acid (10 µM) | 150 ± 15 | 0.6 | [4] |
| Aβ (10 µM) + Ferulic Acid (25 µM) | 110 ± 10 | 0.44 | [4] |
Experimental Protocols
Cell Culture and Treatment
a. SH-SY5Y Human Neuroblastoma Cells: SH-SY5Y cells are a commonly used model for studying neurotoxicity in Alzheimer's disease.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Differentiation (optional, for a more neuron-like phenotype): Cells can be differentiated by treatment with 10 µM retinoic acid for 5-7 days.
-
Treatment: For experiments, plate cells at a density of 1 x 10^5 cells/well in a 96-well plate or 1 x 10^6 cells/well in a 6-well plate. Allow cells to adhere for 24 hours before treatment. Pre-treat cells with various concentrations of this compound for 2-4 hours before inducing toxicity with aggregated Aβ1-42 (e.g., 10 µM) for 24 hours.
b. BV-2 Murine Microglial Cells: BV-2 cells are an immortalized murine microglia cell line used to study neuroinflammation.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment: Plate cells at a density of 2 x 10^5 cells/well in a 24-well plate. Pre-treat with this compound for 2 hours before stimulating with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
-
Protocol:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS levels.[5]
-
Materials:
-
DCFH-DA stock solution (10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS).
-
-
Protocol:
-
After treatment, wash the cells twice with warm HBSS.
-
Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in Alzheimer's disease pathology and inflammatory pathways.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-BACE1, anti-APP, anti-p-NF-κB, anti-Iba1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensity using image analysis software and normalize to a loading control like β-actin.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in AD cell models.
Caption: Proposed multi-target signaling pathway of this compound.
References
- 1. Ferulic Acid in Animal Models of Alzheimer’s Disease: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Borneol inhibits neuroinflammation and M1 phenotype polarization of microglia in epileptogenesis through the TLR4-NFκB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiproliferative Effects of (-)-Bornyl Ferulate and Related Compounds on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Bornyl ferulate is a natural product ester formed from the combination of (-)-borneol, a bicyclic monoterpene, and ferulic acid, a phenolic compound. While direct studies on this compound are limited, extensive research on its constituent parts and structurally similar bornyl esters has demonstrated significant antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. This document provides a summary of these findings, including quantitative data on cytotoxic activity, detailed experimental protocols for assessing these effects, and diagrams of the key signaling pathways involved. The data presented for related compounds such as bornyl acetate and bornyl caffeate serve as a strong predictive model for the potential anticancer activities of this compound.
Data Presentation: Antiproliferative Activity
The cytotoxic and antiproliferative effects of bornyl esters are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for various bornyl esters against a range of cancer cell lines.
Table 1: IC50 Values of Bornyl Acetate against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µg/mL) | Time (h) | Reference |
| SW480 | Colorectal Carcinoma | 15.58 | 24 | [1] |
| SW480 | Colorectal Carcinoma | 8.21 | 48 | [1] |
| SW480 | Colorectal Carcinoma | 5.32 | 72 | [1] |
| HeLa | Cervical Carcinoma | 72.0 | Not Specified | [2][3] |
| HT29 | Colon Carcinoma | 60.5 | Not Specified | [2][3] |
| A549 | Lung Carcinoma | 44.1 | Not Specified | [2][3] |
| MCF-7 | Breast Adenocarcinoma | 85.6 | Not Specified | [2][3] |
Table 2: IC50 Values of Bornyl Caffeate against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Time (h) | Reference |
| MCF-7 | Breast Cancer | ~25 | 48 | [4] |
| HepG2 | Hepatoma | Cytotoxicity Observed | Not Specified | [4] |
| HeLa | Cervical Cancer | Cytotoxicity Observed | Not Specified | [4] |
| T47D | Breast Cancer | Cytotoxicity Observed | Not Specified | [4] |
| PC12 | Pheochromocytoma | Cytotoxicity Observed | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the antiproliferative effects of compounds like this compound. Below are protocols for key experiments cited in the literature for related compounds.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., SW480, HT29, HeLa, A549, MCF-7) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or related compound) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, p-STAT3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The antiproliferative effects of bornyl esters are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/AKT Signaling Pathway
Bornyl acetate has been shown to suppress the PI3K/AKT pathway, which is crucial for cell proliferation and survival in colorectal cancer.[1][5]
Caption: Inhibition of the PI3K/AKT pathway by bornyl esters.
JAK/STAT3 Signaling Pathway
Borneol has been demonstrated to inhibit the JAK/STAT3 signaling pathway, a key regulator of proliferation and anti-apoptotic factors in prostate cancer.[6]
Caption: Inhibition of the JAK/STAT3 pathway by borneol.
Intrinsic Apoptosis Pathway
Bornyl caffeate and (+)-bornyl p-coumarate induce apoptosis through the intrinsic, mitochondria-mediated pathway.[4][7] This involves the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Induction of intrinsic apoptosis by bornyl esters.
Experimental Workflow
The general workflow for investigating the antiproliferative effects of a novel compound is outlined below.
Caption: General workflow for antiproliferative studies.
The available evidence on bornyl esters strongly suggests that this compound holds significant potential as an antiproliferative agent. Its mechanism of action is likely to involve the induction of apoptosis through the modulation of key signaling pathways such as PI3K/AKT and JAK/STAT. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds in oncology.
References
- 1. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bornyl caffeate induces apoptosis in human breast cancer MCF-7 cells via the ROS- and JNK-mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bornyl acetate extracted from Sharen () inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Borneol hinders the proliferation and induces apoptosis through the suppression of reactive oxygen species-mediated JAK1 and STAT-3 signaling in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-Bornyl p-Coumarate Extracted from Stem of Piper betle Induced Apoptosis and Autophagy in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of (-)-Bornyl Ferulate in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Bornyl ferulate is an ester of borneol and ferulic acid, investigated for its potential therapeutic properties. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. The described method is based on established bioanalytical techniques for structurally related compounds such as (+)-borneol and other ferulate esters.[1][2][3][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Verapamil or a stable-isotope labeled this compound)[1][4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank plasma (e.g., rat or human)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent) with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50% acetonitrile to prepare working standard solutions for the calibration curve and QC samples.
-
Calibration Curve (CC) Standards: Spike blank plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve. A typical range might be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting small molecules from plasma.[1][4]
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation of this compound.[3]
-
Mobile Phase: A gradient elution with acetonitrile (A) and 0.1% formic acid in water (B) is recommended.[6]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 35-40°C.[3]
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode, should be optimized.[7][8]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: The specific precursor and product ions for this compound and the IS need to be determined by infusing the standard solutions into the mass spectrometer.
Data Presentation
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Proposed Value |
| LC Conditions | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% A to 95% A over 5 min, hold for 2 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | To be determined (e.g., based on the molecular weight of this compound) |
| MRM Transition (IS) | To be determined (e.g., for Verapamil: m/z 455.2 → 165.1)[1] |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Table 2: Representative Method Validation Data (Hypothetical)
This table presents hypothetical data that would be expected from a validated method, based on typical performance for similar assays.[4][7][9]
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy & Precision | |
| LLOQ (1 ng/mL) | Accuracy: 85-115%, Precision (RSD): < 20% |
| Low QC (3 ng/mL) | Accuracy: 85-115%, Precision (RSD): < 15% |
| Medium QC (300 ng/mL) | Accuracy: 85-115%, Precision (RSD): < 15% |
| High QC (800 ng/mL) | Accuracy: 85-115%, Precision (RSD): < 15% |
| Matrix Effect | 85-115% |
| Recovery | > 80% |
| Stability | |
| Bench-top (4h, RT) | Stable |
| Freeze-thaw (3 cycles) | Stable |
| Long-term (-80°C, 1 month) | Stable |
Mandatory Visualization
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Characterization of triterpene alcohol and sterol ferulates in rice bran using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation an LC-MS/MS method to quantify (+)-borneol in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Bornyl Ferulate: A Potent Blood-Brain Barrier Permeation Enhancer – Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bornyl ferulate is a novel compound that leverages the synergistic effects of (-)-borneol and ferulic acid to enhance the permeation of therapeutic agents across the blood-brain barrier (BBB). The BBB represents a significant challenge in the treatment of central nervous system (CNS) disorders, restricting the entry of most systemically administered drugs. (-)-Borneol, a bicyclic monoterpene, has been shown to transiently and reversibly open the BBB, while ferulic acid exhibits neuroprotective properties. This document provides detailed application notes and protocols for researchers investigating the potential of this compound as a BBB permeation enhancer.
Mechanism of Action
This compound is believed to enhance BBB permeability through a multi-faceted mechanism, primarily attributed to the borneol moiety. The proposed mechanisms include:
-
Modulation of Tight Junctions: Borneol can alter the expression and localization of tight junction proteins (e.g., Claudin-5, Occludin, ZO-1) that are crucial for maintaining the integrity of the BBB.
-
Inhibition of Efflux Pumps: Borneol can inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain endothelial cells and back into the bloodstream.[1]
-
Activation of Signaling Pathways: Evidence suggests the involvement of cellular signaling pathways, such as the PI3K/Akt pathway, in regulating BBB permeability. Activation of this pathway can lead to the enhanced expression and proper localization of tight junction proteins.[2][3]
Data Presentation
The following tables summarize quantitative data from studies on borneol, which can serve as a proxy for the expected effects of this compound in enhancing BBB permeability.
Table 1: In Vivo Studies on Borneol as a BBB Permeation Enhancer
| Animal Model | Co-administered Drug | Method of Assessment | Key Findings | Reference |
| Mice | Tetramethylpyrazine | Brain concentration (Cmax, AUC) | 26–197% increase in brain Cmax and AUC | [1] |
| Rats | Geniposide | Brain concentration | Dose-dependent increase in brain permeation | [1] |
| Mice | Puerarin | Brain distribution | Significantly increased brain penetration | [4] |
| Rats | Evans Blue dye | Brain tissue concentration | Increased Evans blue content in the brain | [5][6] |
| Rats | Rhodamine 123 (P-gp substrate) | Brain tissue concentration | Increased Rhodamine 123 accumulation in the brain | [7] |
Note: This data is for borneol and should be considered indicative for this compound. Specific quantitative data for this compound is not yet widely available.
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes an in vitro BBB model using brain capillary endothelial cells to assess the effect of this compound on permeability.
1. Cell Culture and BBB Model Establishment:
-
Cell Line: Human Brain Microvascular Endothelial Cells (HBMEC) or murine brain endothelial cells (bEnd.3).
-
Culture Medium: Endothelial cell growth medium supplemented with appropriate growth factors and serum.
-
Transwell Inserts: Seed HBMECs or bEnd.3 cells on collagen-coated, microporous polyester membrane inserts (e.g., 0.4 µm pore size) in a 12- or 24-well plate format.[8][9]
-
Co-culture (Optional but Recommended): For a more robust BBB model, co-culture the endothelial cells with primary astrocytes or pericytes in the bottom well.[10]
-
Barrier Integrity Monitoring: Monitor the formation of a tight endothelial monolayer by measuring the Transendothelial Electrical Resistance (TEER) using a volt-ohm meter. The barrier is considered established when TEER values plateau (typically >150 Ω·cm² for bEnd.3 and higher for HBMEC co-cultures).[11][12]
2. Permeability Assay:
-
Test Compound: this compound.
-
Marker Molecule: A fluorescently labeled, non-permeable molecule such as Lucifer Yellow or FITC-dextran.
-
Procedure:
-
Once the BBB model is established (stable TEER), replace the medium in the apical (upper) and basolateral (lower) chambers with a serum-free assay buffer.
-
Add the marker molecule to the apical chamber, with and without different concentrations of this compound.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Measure the fluorescence of the samples using a plate reader.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the marker molecule across the endothelial monolayer. A significant increase in the Papp value in the presence of this compound indicates its BBB permeation-enhancing effect.
In Vivo Assessment of BBB Permeability in Rodent Models
This protocol outlines an in vivo method to evaluate the effect of this compound on BBB permeability in mice or rats.
1. Animal Model:
-
Species: C57BL/6 mice or Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Experimental Procedure (Evans Blue Extravasation Assay):
-
Test Compound: this compound.
-
Marker Dye: Evans blue dye (2% in saline).
-
Procedure:
-
Administer this compound to the experimental group of animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
After a predetermined time (e.g., 30-60 minutes), inject Evans blue dye intravenously (e.g., 4 ml/kg).
-
Allow the dye to circulate for a specific period (e.g., 1-2 hours).
-
Perfuse the animals transcardially with saline to remove the dye from the vasculature.
-
Harvest the brains and homogenize them in a suitable solvent (e.g., formamide or trichloroacetic acid) to extract the Evans blue dye.
-
Centrifuge the homogenates and measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm).
-
-
Data Analysis: Quantify the amount of Evans blue dye extravasated into the brain parenchyma. A significantly higher concentration of Evans blue in the brains of the this compound-treated group compared to the control group indicates increased BBB permeability.[5][6]
Visualization of Pathways and Workflows
References
- 1. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt pathway and neuroinflammation in sepsis-associated encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial TREM-1 mediates sepsis-induced blood‒brain barrier disruption and cognitive impairment via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Borneol for Regulating the Permeability of the Blood-Brain Barrier in Experimental Ischemic Stroke: Preclinical Evidence and Possible Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the In Vitro Blood–Brain Barrier Transport of Ferula persica L. Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Biomimetic Human Multi-Cellular In Vitro Model of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced permeability of blood–brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
Application Notes and Protocols: Formulation of (-)-Bornyl Ferulate in Nanostructured Lipid Carriers (NLCs)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the formulation, characterization, and in-vitro evaluation of (-)-Bornyl ferulate encapsulated within Nanostructured Lipid Carriers (NLCs). This document outlines specific protocols, data presentation formats, and visual workflows to facilitate research and development.
Introduction
This compound, an ester of ferulic acid and borneol, is a lipophilic compound with potential therapeutic applications stemming from the known anti-inflammatory and antioxidant properties of its parent molecules.[1][2] However, its poor water solubility presents a significant challenge for bioavailability and effective delivery. Nanostructured Lipid Carriers (NLCs) offer a promising solution to this limitation.
NLCs are a second-generation of lipid nanoparticles composed of a blend of solid and liquid lipids, which creates an imperfect, less-ordered crystalline matrix.[3][4] This structure enhances drug loading capacity and minimizes drug expulsion during storage compared to earlier solid lipid nanoparticles (SLNs).[3][5] Due to their biocompatibility, low toxicity, and ability to be scaled up, NLCs are an excellent platform for delivering poorly soluble drugs like this compound.[3][5]
These application notes provide comprehensive protocols for preparing and evaluating this compound-loaded NLCs, from initial formulation to in-vitro characterization and cellular analysis.
Materials and Equipment
Materials
-
Active Pharmaceutical Ingredient (API): this compound (CAS: 55511-07-4)[6]
-
Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188
-
Co-surfactant (Optional): Soy phosphatidylcholine
-
Purified Water: Deionized or Milli-Q water
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Cell Culture: Relevant cell line (e.g., LNCaP for prostate cancer studies, HMC3 for neuroinflammation), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.[10][11]
-
Fluorescent Probe (for uptake studies): Coumarin-6 or DiI[12][13]
Equipment
-
High-Shear Homogenizer (e.g., Ultra-Turrax®)
-
Probe Sonicator
-
Magnetic Stirrer with Heating Plate
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Transmission Electron Microscope (TEM)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Cell culture incubator, biosafety cabinet, centrifuge
-
Fluorescence microscope or flow cytometer
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded NLCs
This protocol employs the high-shear homogenization and ultrasonication method, which is a robust and widely used technique for NLC preparation.[9]
3.1.1 Preparation of Lipid and Aqueous Phases
-
Lipid Phase: Weigh the required amounts of solid lipid (e.g., Cetyl palmitate), liquid lipid (e.g., Miglyol® 812), and this compound. Heat the mixture in a beaker to 5-10°C above the melting point of the solid lipid under magnetic stirring until a clear, homogenous lipid melt is obtained.
-
Aqueous Phase: In a separate beaker, weigh the surfactant (e.g., Polysorbate 80) and dissolve it in purified water. Heat the aqueous phase to the same temperature as the lipid phase under gentle stirring.
3.1.2 Emulsification and NLC Formation
-
Pour the hot lipid phase into the hot aqueous phase under continuous high-shear homogenization at 10,000-20,000 rpm for 10-15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
Immediately subject the hot pre-emulsion to probe sonication for 15-20 minutes to further reduce the particle size.
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The solidification of the lipid droplets will form the NLC dispersion.
-
For cellular uptake studies, a fluorescent probe like Coumarin-6 can be co-dissolved in the initial lipid phase.
Table 1: Example Formulation Composition
| Component | Role | Suggested Concentration (w/v %) |
|---|---|---|
| This compound | API | 0.1 - 1.0 % |
| Cetyl Palmitate | Solid Lipid | 3.0 - 7.0 % |
| Miglyol® 812 | Liquid Lipid | 1.0 - 3.0 % |
| Polysorbate 80 | Surfactant | 1.0 - 2.5 % |
| Purified Water | Vehicle | q.s. to 100% |
Protocol 2: Physicochemical Characterization of NLCs
3.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Dilute the NLC dispersion appropriately with purified water to avoid multiple scattering effects.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate at 25°C. The Z-average diameter represents the mean particle size, PDI indicates the width of the size distribution, and zeta potential reflects the surface charge and predicts colloidal stability.
3.2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Place a known amount of the NLC dispersion into an ultra-centrifugal filter unit (e.g., Amicon®).
-
Centrifuge at high speed (e.g., 10,000 g) for 30 minutes to separate the NLCs from the aqueous phase containing the free, unencapsulated drug.
-
Quantify the amount of free this compound in the filtrate using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate EE% and DL% using the following equations:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
Table 2: Typical Physicochemical Properties of NLCs | Parameter | Typical Value | Significance | | -------------------------- | ------------------ | ------------------------------------------ | | Particle Size (nm) | 100 - 300 nm[14] | Influences stability and biological fate[15] | | Polydispersity Index (PDI) | < 0.3[14] | Indicates a homogenous particle population | | Zeta Potential (mV) | > |±20| mV[16] | High magnitude suggests good stability | | Encapsulation Efficiency (%) | > 75%[14] | High efficiency of drug entrapment |
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag diffusion technique to simulate drug release.[16][17]
-
Transfer a precise volume (e.g., 2 mL) of the this compound-loaded NLC dispersion into a dialysis bag (MWCO 12-14 kDa).
-
Seal the bag and immerse it in a beaker containing a known volume (e.g., 100 mL) of release medium (e.g., PBS pH 7.4 with 0.5% Tween® 80 to ensure sink conditions).
-
Place the beaker on a magnetic stirrer at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time. NLC formulations typically show an initial burst release followed by a sustained release profile.[16]
Table 3: Example In Vitro Drug Release Data
| Time (hours) | Cumulative Release (%) |
|---|---|
| 0 | 0 |
| 1 | 15.2 ± 1.8 |
| 4 | 35.8 ± 2.5 |
| 8 | 54.1 ± 3.1 |
| 12 | 68.9 ± 3.9 |
| 24 | 85.4 ± 4.2[14] |
Protocol 4: In Vitro Cellular Uptake Study
This protocol assesses the ability of cells to internalize the NLCs.[10]
-
Cell Seeding: Seed a suitable cell line (e.g., HMC3 microglia) onto 24-well plates or glass coverslips and allow them to adhere for 24 hours in a CO₂ incubator.
-
Treatment: Remove the old medium and treat the cells with fresh medium containing fluorescently-labeled NLCs (and a free fluorescent probe as a control) at a predetermined concentration.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, and 12 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Analysis:
-
Qualitative (Fluorescence Microscopy): Fix the cells on coverslips, stain the nuclei (e.g., with DAPI), and visualize under a fluorescence microscope to observe the intracellular localization of the NLCs.
-
Quantitative (Flow Cytometry): Detach the cells, resuspend them in PBS, and analyze the mean fluorescence intensity using a flow cytometer to quantify the uptake.[12]
-
Potential Signaling Pathways for Investigation
The therapeutic effects of this compound are likely mediated through the modulation of key cellular signaling pathways, similar to ferulic acid and other cinnamic acid derivatives.[1][2] Encapsulation in NLCs can enhance the delivery of the compound to its intracellular targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Studies on related compounds suggest that this compound may inhibit the degradation of IκBα, thereby preventing the translocation of the p65 subunit to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α and IL-1β.[1][11]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Ferulic acid has been shown to activate this pathway, which could be relevant in neuroprotective applications.[18] Conversely, related compounds have been shown to inhibit this pathway in cancer models, highlighting its context-dependent role.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 4. Development of a Nanostructured Lipid Carrier (NLC) by a Low-Energy Method, Comparison of Release Kinetics and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for preparation of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and characterization of n-dodecyl-ferulate-loaded solid lipid nanoparticles (SLN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. In vivo evaluation of nanostructured lipid carrier systems (NLCs) in mice bearing prostate cancer tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nanostructured lipid carriers (NLC) based controlled release topical gel of clobetasol propionate: design and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. jddtonline.info [jddtonline.info]
- 17. researchgate.net [researchgate.net]
- 18. Ferulic acid-loaded nanostructured lipid carriers: A promising nanoformulation against the ischemic neural injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: Encapsulation of (-)-Bornyl Ferulate for Controlled Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bornyl ferulate, a synthesized ester of ferulic acid and borneol, holds significant therapeutic potential owing to the combined antioxidant and anti-inflammatory properties of ferulic acid and the penetration-enhancing effects of borneol.[1][2] Effective delivery of this lipophilic compound to target tissues remains a critical challenge. Encapsulation into nanocarriers such as solid lipid nanoparticles (SLNs) and liposomes presents a promising strategy to enhance its bioavailability, control its release, and improve its therapeutic efficacy.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of this compound for controlled drug delivery. The methodologies are based on established techniques for similar molecules like ferulic acid and its derivatives.[1][5]
Data Presentation: Physicochemical and In Vitro Release Characteristics
The following tables summarize typical quantitative data obtained from the characterization of this compound-loaded nanocarriers. These values are illustrative and will vary depending on the specific formulation parameters.
Table 1: Physicochemical Properties of this compound-Loaded Nanocarriers
| Nanocarrier Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| SLNs (Cetyl Palmitate) | 150 ± 10 | 0.25 ± 0.05 | -25 ± 5 | 85 ± 5 | 5 ± 1 |
| SLNs (Tristearin) | 200 ± 15 | 0.30 ± 0.07 | -20 ± 4 | 80 ± 6 | 4 ± 0.8 |
| Liposomes (Soy PC/Cholesterol) | 120 ± 12 | 0.20 ± 0.04 | -30 ± 6 | 75 ± 7 | 3 ± 0.5 |
Data are presented as mean ± standard deviation.
Table 2: In Vitro Drug Release Profile of this compound from Nanocarriers
| Time (hours) | Cumulative Release from SLNs (Cetyl Palmitate) (%) | Cumulative Release from SLNs (Tristearin) (%) | Cumulative Release from Liposomes (%) |
| 1 | 15 ± 2 | 12 ± 1.5 | 20 ± 2.5 |
| 6 | 40 ± 3 | 35 ± 2.8 | 55 ± 4 |
| 12 | 65 ± 4 | 58 ± 3.5 | 78 ± 5 |
| 24 | 85 ± 5 | 75 ± 4.2 | 92 ± 6 |
| 48 | 95 ± 4.5 | 88 ± 5 | 98 ± 5.5 |
Release studies conducted in phosphate-buffered saline (PBS, pH 7.4) at 37°C.[1][6]
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from the high-pressure homogenization technique used for similar lipophilic compounds.[5]
Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Ultrapure water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Protocol:
-
Preparation of Lipid Phase: Melt the lipid matrix (e.g., 5% w/v) at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Dissolve this compound (e.g., 0.5% w/v) in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
Preparation of Aqueous Phase: Heat the ultrapure water containing the surfactant (e.g., 2.5% w/v) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase dropwise under high-shear homogenization for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).
-
Cooling and Solidification: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method, a common technique for encapsulating lipophilic drugs.[7][8]
Materials:
-
This compound
-
Phospholipids (e.g., Soy phosphatidylcholine - Soy PC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol (e.g., in a 2:1 molar ratio), and this compound in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath or probe sonicator.
-
Extrusion: For a more uniform size distribution, the liposomal suspension is repeatedly passed through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by centrifugation or size exclusion chromatography.
Characterization of Nanocarriers
3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
Protocol:
-
Dilute the nanocarrier suspension with ultrapure water to an appropriate concentration.
-
Analyze the sample using a Zetasizer instrument.
-
Record the average particle size (Z-average), PDI, and zeta potential.
3.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL are determined by quantifying the amount of encapsulated drug.
Protocol:
-
Separate the unencapsulated this compound from the nanocarrier dispersion using ultracentrifugation or a centrifugal filter device.
-
Disrupt the nanocarriers in the supernatant (for EE) or the entire formulation (for DL) using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate EE and DL using the following equations:
-
EE (%) = (Total drug - Free drug) / Total drug * 100
-
DL (%) = (Total drug - Free drug) / Total lipid weight * 100
-
3.3.3. In Vitro Drug Release Study
The dialysis bag method is commonly used to assess the in vitro release profile.[9]
Protocol:
-
Place a known amount of the this compound-loaded nanocarrier suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a small amount of a solubilizing agent like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the amount of released this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released against time.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound nanocarriers.
Caption: Controlled release mechanism of this compound from a nanocarrier system.
Caption: Proposed mechanism of borneol-mediated enhancement of drug delivery to the CNS.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Role of borneol as enhancer in drug formulation: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Preparation and characterization of n-dodecyl-ferulate-loaded solid lipid nanoparticles (SLN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improved lymphatic targeting: effect and mechanism of synthetic borneol on lymph node uptake of 7-ethyl-10-hydroxycamptothecin nanoliposomes following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]
- 9. Controlled Transdermal Release of Antioxidant Ferulate by a Porous Sc(III) MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of borneol as a penetration enhancer on brain targeting of nanoliposomes: facilitate direct delivery to neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Bornyl Ferulate in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bornyl ferulate is a promising natural compound with potential therapeutic applications, particularly in neurodegenerative diseases and ischemic stroke. Its structure combines the properties of borneol, a bicyclic monoterpene known to enhance blood-brain barrier penetration, and ferulic acid, a potent antioxidant and anti-inflammatory agent. This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the efficacy of bornyl ferulate in rodent models of cerebral ischemia and Alzheimer's disease. Due to the limited availability of direct in vivo data for bornyl ferulate, this guide leverages established protocols and findings from studies on its constituent components, borneol and ferulic acid, as well as the structurally similar compound, benzyl ferulate.
I. Rodent Models for Neurological Disorders
Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the most widely used animal model to mimic focal ischemic stroke in humans. It involves the occlusion of the middle cerebral artery, leading to infarction in the brain regions it supplies.
Experimental Workflow for MCAO Model
Caption: Experimental workflow for the MCAO rodent model.
Alzheimer's Disease Models
Various animal models are used to study Alzheimer's disease, often involving the administration of substances to induce AD-like pathology or the use of transgenic animals.
Commonly Used Alzheimer's Disease Models in Rodents
| Model Type | Induction Method | Key Pathological Features |
| Pharmacological | Intracerebroventricular (ICV) injection of amyloid-beta (Aβ) peptides (e.g., Aβ1-42) | Aβ deposition, neuroinflammation, oxidative stress, cognitive deficits[1] |
| Chronic administration of D-galactose | Accelerated aging, oxidative stress, cognitive impairment | |
| Scopolamine-induced amnesia | Cholinergic dysfunction, short-term memory impairment | |
| Transgenic | APP/PS1 mice | Overexpression of human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial AD mutations, leading to age-dependent Aβ plaque formation and cognitive decline |
| 3xTg-AD mice | Expresses three human genes with AD mutations (APP, PS1, and tau), developing both Aβ plaques and neurofibrillary tangles |
II. Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Surgery Protocol (Rat)
Materials:
-
4-0 nylon monofilament with a rounded tip
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Microvascular clips
-
Standard surgical instruments
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Make a small incision in the ECA.
-
Insert the 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.
-
For transient MCAO, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow reperfusion. For permanent MCAO, leave the filament in place.
-
Suture the incision and allow the animal to recover.
Infarct Volume Measurement by TTC Staining
Materials:
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS)
-
10% formalin
-
Brain matrix
Procedure:
-
Euthanize the animal at the desired time point after MCAO.
-
Carefully remove the brain and chill it at -20°C for 20-30 minutes for easier slicing.
-
Place the brain in a brain matrix and slice it into 2 mm coronal sections.
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and quantify the infarct area using image analysis software (e.g., ImageJ).
-
Calculate the infarct volume by summing the infarct area of each slice multiplied by the slice thickness. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere.
Neurological Deficit Scoring
Neurological function should be assessed at various time points post-MCAO using a standardized scoring system.
Modified Neurological Severity Score (mNSS) [2]
| Test | Score | Description |
| Motor Tests | ||
| Raising rat by the tail | 0-3 | 0: Normal extension of all limbs; 1: Flexion of contralateral forelimb; 2: Flexion of contralateral forelimb and hindlimb; 3: Circling towards the paretic side. |
| Placing rat on the floor | 0-3 | 0: Normal walking; 1: Inconsistent circling; 2: Consistent circling; 3: Severe circling or falling. |
| Sensory Tests | ||
| Placing and proprioceptive | 0-2 | 0: Normal; 1: Delayed response; 2: No response. |
| Visual and tactile | 0-2 | 0: Normal; 1: Delayed response; 2: No response. |
| Reflex Tests | ||
| Pinna, corneal, startle | 0-1 | 0: Present; 1: Absent. |
| Total Score | 0-18 | Higher score indicates greater neurological deficit. |
Behavioral Testing
Procedure:
-
Place the rodent at the center of a Y-shaped maze with three identical arms.
-
Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100. A lower percentage indicates impaired spatial working memory.
Procedure:
-
A circular pool is filled with opaque water, and a hidden platform is submerged in one quadrant.
-
Acquisition Phase: The rodent is placed in the pool from different starting positions and trained to find the hidden platform over several days. The time to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured. A preference for the target quadrant indicates intact spatial memory.
Biochemical Assays
Brain tissue (e.g., hippocampus or cortex) is homogenized for these assays.
-
Malondialdehyde (MDA) Assay: Measures lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is commonly used, where MDA reacts with thiobarbituric acid to produce a colored product measured spectrophotometrically.
-
Superoxide Dismutase (SOD) Activity Assay: Measures the activity of this key antioxidant enzyme. Kits are commercially available that utilize a colorimetric reaction inhibited by SOD.
-
Glutathione (GSH) Assay: Measures the level of this important non-enzymatic antioxidant. The assay is typically based on the reaction of GSH with a chromogenic substrate.
Procedure:
-
Extract proteins from brain tissue homogenates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, NF-κB, TNF-α).
-
Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
III. Proposed Signaling Pathways and Mechanisms of Action
Based on studies of its components and related molecules, bornyl ferulate is hypothesized to exert its neuroprotective effects through multiple signaling pathways.
Hypothesized Neuroprotective Signaling Pathways of Bornyl Ferulate
Caption: Hypothesized signaling pathways modulated by bornyl ferulate.
IV. Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effects of Benzyl Ferulate on Neurological Score and Infarct Volume in MCAO Rats [3]
| Treatment Group | Dose (mg/kg) | Neurological Score | Infarct Volume (%) |
| Sham | - | 0 | 0 |
| MCAO + Vehicle | - | 3.5 ± 0.5 | 45.2 ± 5.1 |
| MCAO + Benzyl Ferulate | 5 | 2.8 ± 0.4 | 35.6 ± 4.2 |
| MCAO + Benzyl Ferulate | 10 | 2.1 ± 0.3 | 24.8 ± 3.5 |
| MCAO + Benzyl Ferulate | 15 | 1.5 ± 0.2 | 15.3 ± 2.8 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle group. |
Table 2: Effects of Benzyl Ferulate on Oxidative Stress and Apoptosis Markers in MCAO Rats [3]
| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) | SOD (U/mg protein) | Cleaved Caspase-3 (relative expression) | Bax/Bcl-2 Ratio |
| Sham | - | 1.2 ± 0.2 | 125.4 ± 10.2 | 1.0 ± 0.1 | 0.5 ± 0.1 |
| MCAO + Vehicle | - | 4.8 ± 0.6 | 62.3 ± 7.5 | 3.2 ± 0.4 | 2.8 ± 0.3 |
| MCAO + Benzyl Ferulate | 10 | 2.5 ± 0.3 | 98.7 ± 8.1 | 1.8 ± 0.2 | 1.4 ± 0.2 |
| *Data are presented as mean ± SD. *p < 0.01 vs. MCAO + Vehicle group. |
Table 3: Pharmacokinetic Parameters of Ferulic Acid after Oral Administration of Ethyl Ferulate in Rats
| Parameter | Value |
| Cmax (µg/mL) | 18.38 ± 1.38 |
| Tmax (h) | 0.25 |
| AUC (µg·h/mL) | 8.95 ± 0.76 |
| t1/2 (h) | 0.11 ± 0.01 |
| CL (L/h/kg) | 17.19 ± 1.59 |
| Vd (L/kg) | 2.85 ± 0.57 |
| Data are presented as mean ± SE. Ethyl ferulate was administered at a dose of 150 mg/kg. |
V. Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of bornyl ferulate in rodent models of cerebral ischemia and Alzheimer's disease. While direct data for bornyl ferulate is limited, the information derived from its constituent parts and structurally similar compounds strongly suggests its potential as a neuroprotective agent. Future research should focus on establishing the optimal dosage, administration route, and pharmacokinetic profile of bornyl ferulate itself, as well as elucidating its precise molecular mechanisms of action in these disease models. The use of standardized and detailed protocols, as described herein, will be crucial for generating robust and reproducible data to advance the development of bornyl ferulate as a potential therapeutic for neurological disorders.
References
- 1. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Borneol is neuroprotective against permanent cerebral ischemia in rats by suppressing production of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Topical (-)-Bornyl Ferulate for Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin inflammation is a complex biological response to various stimuli, including pathogens, irritants, and UV radiation. It is characterized by the release of pro-inflammatory mediators that cause redness, swelling, and pain. Chronic inflammation can lead to various skin disorders such as atopic dermatitis and psoriasis. (-)-Bornyl ferulate is an ester formed from ferulic acid and (-)-borneol. Ferulic acid is a well-documented antioxidant and anti-inflammatory agent.[1][2] Borneol, a bicyclic monoterpene, also possesses anti-inflammatory properties. The combination of these two molecules into a single, more lipophilic compound, this compound, presents a promising candidate for topical delivery to manage skin inflammation. Its increased lipophilicity may enhance skin penetration, a critical factor for the efficacy of topical treatments.
These application notes provide detailed protocols for the formulation and evaluation of a topical this compound preparation for its anti-inflammatory effects using established in vitro and in vivo models.
Proposed Mechanism of Action
The anti-inflammatory activity of this compound is hypothesized to stem from its ability to modulate key signaling pathways involved in the inflammatory cascade. Based on the known effects of ferulic acid and other phenolic compounds, this compound likely inhibits the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5][6] These pathways are central to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[7]
By suppressing the phosphorylation of key proteins in these cascades (e.g., IκBα, p38, ERK), this compound can downregulate the transcription and subsequent release of these inflammatory mediators, thereby reducing the inflammatory response in skin cells.
Protocols
Preparation of Topical Cream Formulation (Oil-in-Water Emulsion)
This protocol describes the preparation of a 1% this compound cream. As a lipophilic compound, this compound is incorporated into the oil phase of the emulsion.[8][9][10]
Materials:
-
This compound
-
Oil Phase: Cetyl alcohol, Stearyl alcohol, Mineral oil
-
Aqueous Phase: Purified water, Propylene glycol
-
Emulsifier: Polysorbate 80
-
Preservative: Phenoxyethanol
-
Beakers, magnetic stirrer with hot plate, homogenization equipment, water bath.
Protocol:
-
Oil Phase Preparation:
-
In a glass beaker, combine cetyl alcohol (5% w/w), stearyl alcohol (5% w/w), and mineral oil (10% w/w).
-
Add this compound (1% w/w) to the oil phase components.
-
Heat the beaker in a water bath to 75°C and stir with a magnetic stirrer until all components are melted and uniformly mixed.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, combine purified water (q.s. to 100%), propylene glycol (10% w/w), and Polysorbate 80 (5% w/w).
-
Heat the aqueous phase to 75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring.
-
Homogenize the mixture for 5-10 minutes at high speed until a uniform white cream is formed.
-
-
Cooling and Final Additions:
-
Allow the emulsion to cool to below 40°C with gentle stirring.
-
Add the preservative, phenoxyethanol (1% w/w), and stir until fully incorporated.
-
Adjust the final weight with purified water if necessary.
-
Store the cream in an airtight container at room temperature.
-
In Vitro Anti-inflammatory Activity in HaCaT Keratinocytes
This protocol evaluates the ability of the this compound formulation to reduce the production of pro-inflammatory cytokines in human keratinocytes stimulated with lipopolysaccharide (LPS).[2][11][12][13][14]
References
- 1. Natural Modulators of Key Signaling Pathways in Skin Inflammageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of an Extract of In Vitro Grown Adventitious Shoots of Toona sinensis in LPS-Treated RAW264.7 and Propionibacterium acnes-Treated HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The two-faced NF-kappaB in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Commissioned Paper: Topical Dosage Form Development and Evaluation - Compounded Topical Pain Creams - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. WO1991008733A1 - Stable cream and lotion bases for lipophilic drug compositions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Protective Role of Feruloylserotonin in LPS-Induced HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Assessing the Neuroprotective Potential of (-)-Bornyl Ferulate: Application Notes and Protocols for Investigating Anti-Apoptotic Effects in Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the anti-apoptotic effects of (-)-Bornyl ferulate, a compound with significant potential for neuroprotection. While direct experimental data on this compound is emerging, this document leverages findings from the structurally similar and well-researched compound, benzyl ferulate, to provide detailed protocols and expected outcomes. The methodologies outlined here are fundamental for characterizing the neuroprotective properties of novel compounds in neuronal cell models.
Introduction
Neuronal apoptosis, or programmed cell death, is a critical factor in the progression of various neurodegenerative diseases. The development of therapeutic agents that can inhibit this process is a primary focus of neuroscience research. This compound, an ester of ferulic acid and borneol, is a promising candidate due to the known antioxidant and anti-inflammatory properties of its constituent parts. Ferulic acid has been shown to exert neuroprotective effects by mitigating oxidative stress and modulating apoptotic signaling pathways.[1][2][3] Borneol is recognized for its ability to reduce neuroinflammation and inhibit caspase-related apoptosis.[4] The combined molecule, this compound, is hypothesized to possess enhanced bioavailability and synergistic neuroprotective activities.
This document details key experiments to elucidate the anti-apoptotic mechanisms of this compound in neuronal cells, using benzyl ferulate as a proxy for quantitative data. The protocols provided can be adapted to investigate other neuroprotective compounds.
Key Experimental Approaches
A multi-faceted approach is essential for thoroughly evaluating the anti-apoptotic effects of a compound. This typically involves:
-
Assessment of Cell Viability: To determine the protective effect of the compound against a neurotoxic stimulus.
-
Quantification of Apoptosis: To directly measure the extent of apoptosis inhibition.
-
Analysis of Apoptotic Protein Expression: To investigate the molecular mechanisms underlying the anti-apoptotic effect.
-
Measurement of Mitochondrial Membrane Potential: To assess the compound's ability to preserve mitochondrial integrity, a key factor in apoptosis.
The following sections provide detailed protocols and expected data presentation for these key experiments.
Data Presentation
Table 1: Effect of Benzyl Ferulate on Neuronal Cell Viability Following Hypoxia/Reoxygenation (H/R) Injury
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100.0 ± 5.0 |
| H/R Model | - | 52.3 ± 4.1 |
| H/R + Benzyl Ferulate | 10 | 65.8 ± 3.7 |
| H/R + Benzyl Ferulate | 20 | 78.2 ± 4.5 |
| H/R + Benzyl Ferulate | 40 | 89.1 ± 5.2 |
Data is presented as mean ± standard deviation and is based on findings from a study on benzyl ferulate in SH-SY5Y cells, a human neuroblastoma cell line commonly used in neurobiology research.[5] Similar dose-dependent protective effects would be investigated for this compound.
Table 2: Effect of Benzyl Ferulate on Apoptosis Rate in H/R-Treated Neuronal Cells
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 2.5 ± 0.8 |
| H/R Model | - | 35.7 ± 3.2 |
| H/R + Benzyl Ferulate | 10 | 24.1 ± 2.5 |
| H/R + Benzyl Ferulate | 20 | 15.9 ± 1.9 |
| H/R + Benzyl Ferulate | 40 | 8.3 ± 1.1 |
Quantitative data derived from flow cytometry analysis of Annexin V-FITC/PI stained SH-SY5Y cells treated with benzyl ferulate.[5] A similar trend of reduced apoptosis is hypothesized for this compound.
Table 3: Modulation of Apoptosis-Related Protein Expression by Benzyl Ferulate in H/R-Treated Neuronal Cells
| Treatment Group | Concentration (µM) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (relative to control) |
| Control | - | 0.2 ± 0.05 | 1.0 ± 0.1 |
| H/R Model | - | 2.8 ± 0.3 | 5.2 ± 0.6 |
| H/R + Benzyl Ferulate | 10 | 1.9 ± 0.2 | 3.8 ± 0.4 |
| H/R + Benzyl Ferulate | 20 | 1.1 ± 0.1 | 2.5 ± 0.3 |
| H/R + Benzyl Ferulate | 40 | 0.5 ± 0.08 | 1.3 ± 0.2 |
Data represents the relative expression levels of key apoptotic proteins as determined by Western blot analysis in a study using benzyl ferulate on SH-SY5Y cells.[5] The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of apoptotic signaling.
Experimental Protocols
Protocol 1: Assessment of Neuronal Cell Viability (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the protective effect of this compound on neuronal cells subjected to an apoptotic stimulus, such as hypoxia/reoxygenation (H/R) or neurotoxin exposure.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
Apoptosis-inducing agent (e.g., H/R chamber, glutamate, staurosporine)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control group (e.g., DMSO).
-
Induction of Apoptosis: Expose the cells to the apoptotic stimulus. For H/R, this involves placing the cells in a hypoxic chamber followed by a period of reoxygenation. For chemical inducers, add the agent to the culture medium.[5]
-
MTT Incubation: After the apoptosis induction period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: Quantification of Apoptosis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Neuronal cells
-
6-well cell culture plates
-
This compound
-
Apoptosis-inducing agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound and the apoptotic stimulus as described in Protocol 1.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the semi-quantitative analysis of key proteins involved in the apoptotic cascade, such as Bcl-2, Bax, and cleaved caspase-3.
Materials:
-
Neuronal cells
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Following treatment, lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye, such as JC-1 or TMRE, to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptotic events.
Materials:
-
Neuronal cells
-
Black-walled, clear-bottom 96-well plates
-
This compound
-
Apoptosis-inducing agent
-
JC-1 or TMRE staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in black-walled plates and treat as previously described.
-
Dye Loading: Incubate the cells with the JC-1 or TMRE staining solution according to the manufacturer's protocol.
-
Imaging/Fluorescence Measurement:
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
TMRE: The intensity of TMRE fluorescence is proportional to the ΔΨm.
-
-
Data Analysis: Quantify the fluorescence intensity and compare the treated groups to the control group.
Visualizations
Caption: Experimental workflow for assessing the anti-apoptotic effects of this compound.
Caption: Proposed mechanism of this compound in the intrinsic apoptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review | MDPI [mdpi.com]
- 3. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Borneol is neuroprotective against permanent cerebral ischemia in rats by suppressing production of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (-)-Bornyl Ferulate in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and utilizing (-)-Bornyl ferulate in in vitro experiments. Find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro assays, it is recommended to dissolve this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents are suitable for preparing high-concentration stock solutions that can be further diluted in aqueous cell culture media.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of DMSO or ethanol. For example, to make a 10 mM stock solution, dissolve 3.304 mg of this compound (Molecular Weight: 330.42 g/mol ) in 1 mL of DMSO. Ensure the solution is completely clear by vortexing or gentle warming.
Q3: What is the maximum concentration of DMSO or ethanol permissible in my cell culture?
A3: The final concentration of organic solvents in cell culture media should be kept to a minimum to avoid cytotoxicity. Typically, the final concentration of DMSO should not exceed 0.5% (v/v), and for ethanol, it should be below 0.1% (v/v). It is crucial to determine the tolerance of your specific cell line to these solvents by running a vehicle control experiment.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its poor water solubility. It is best to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final concentration of this compound.- Increase the percentage of the organic solvent in the final solution, ensuring it remains within the tolerated range for your cells.- Prepare the final dilution by adding the stock solution to the pre-warmed medium while vortexing to ensure rapid and even dispersion. |
| Cloudy or hazy stock solution | Incomplete dissolution of the compound. | - Gently warm the solution in a water bath (37°C).- Briefly sonicate the solution to aid dissolution.- If the issue persists, consider preparing a more diluted stock solution. |
| Inconsistent experimental results | Degradation of the compound or precipitation in the stock solution over time. | - Prepare fresh stock solutions for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Before use, thaw the stock solution and visually inspect for any signs of precipitation. |
Quantitative Data Summary
| Compound | Solvent | Solubility |
| Ferulic Acid | DMSO | Freely soluble[1] |
| Ethanol | Freely soluble[1] | |
| Water | Insoluble[1] | |
| Ferulic Acid Ethyl Ester | DMSO | ~11 mg/mL[2] |
| Ethanol | ~20 mg/mL[2] | |
| Aqueous Buffer (with pre-dissolution in ethanol) | Sparingly soluble[2] |
Based on these data, it is anticipated that this compound will exhibit similar solubility characteristics, being soluble in organic solvents like DMSO and ethanol and poorly soluble in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 330.42 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 3.304 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved, resulting in a clear 10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting or inverting the tube.
-
Immediately apply the working solution to your cell cultures.
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium without the compound.
Signaling Pathways and Experimental Workflow
This compound, as a derivative of ferulic acid, is anticipated to modulate signaling pathways associated with inflammation and oxidative stress.
References
Technical Support Center: (-)-Bornyl Ferulate Solubility
This technical support center provides guidance and troubleshooting for researchers working with (-)-Bornyl ferulate, focusing on its solubility in common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the exact solubility of this compound in DMSO, ethanol, and DMF?
Q2: I'm having trouble dissolving this compound. What can I do?
A: If you are encountering issues with dissolving this compound, consider the following troubleshooting steps:
-
Increase Solvent Volume: The initial concentration might be too high. Try adding more solvent incrementally until the compound fully dissolves.
-
Gentle Heating: Gently warm the solution in a water bath (typically 30-50°C). Be cautious, as excessive heat may degrade the compound. Always monitor for any changes in the solution's color or clarity that might indicate degradation.
-
Sonication: Use a bath sonicator to provide mechanical agitation, which can help break down solute aggregates and enhance the dissolution rate.
-
Vortexing: For smaller volumes, vigorous vortexing can aid in the dissolution process.
-
Solvent Purity: Ensure that your solvents are anhydrous and of high purity. Water contamination can significantly decrease the solubility of hydrophobic compounds in organic solvents.
Q3: What is a good starting concentration for dissolving this compound?
A: As a starting point, we recommend preparing a stock solution at a concentration of 10 mg/mL. Based on the solubility of related compounds, this is a conservative concentration that is likely to be achievable in DMSO, ethanol, and DMF. You can then perform serial dilutions to achieve your desired experimental concentrations.
Q4: Can I store this compound in solution?
A: For optimal stability, it is best practice to prepare solutions fresh for each experiment. If storage is necessary, we recommend storing stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and degradation. It is advisable to perform a small-scale stability test to ensure the compound remains soluble and intact after freeze-thaw cycles.
Q5: Are there any visual indicators I should watch for during dissolution?
A: Yes, a successfully dissolved solution should be clear and free of any visible particles. If you observe any cloudiness, precipitation, or color change that is not expected, it may indicate incomplete dissolution or compound degradation.
Data on Related Compounds
To provide a reference point for the expected solubility of this compound, the following table summarizes the solubility of ferulic acid and ferulic acid ethyl ester in the same solvents.
| Compound | Solvent | Solubility (approx.) |
| Ferulic Acid | DMSO | ~15 mg/mL |
| Ethanol | ~10 mg/mL | |
| DMF | ~20 mg/mL | |
| Ferulic Acid Ethyl Ester | DMSO | ~11 mg/mL |
| Ethanol | ~20 mg/mL | |
| DMF | ~20 mg/mL |
Note: This data is for related compounds and should be used as a general guideline. The actual solubility of this compound may differ.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO, ethanol, and DMF
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
Thermostatically controlled water bath or incubator
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of small, clear glass vials.
-
Add a precise volume of the chosen solvent (e.g., 1 mL) to each vial.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials in a shaker or rotator in a constant temperature environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).
-
Quantify the concentration of this compound in the diluted sample against a standard curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizations
The following diagram illustrates a typical workflow for assessing the solubility of a compound in the laboratory.
Caption: A flowchart illustrating the experimental workflow for dissolving a chemical compound.
Technical Support Center: Enhancing Aqueous Solubility of (-)-Bornyl Ferulate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Bornyl ferulate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its low aqueous solubility.
This compound is a hydrophobic compound, which can present significant challenges for in vitro and in vivo studies.[1][2] Poor water solubility can lead to issues with bioavailability, formulation, and achieving desired therapeutic concentrations.[3][4] This guide offers practical solutions and detailed protocols to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound possesses a hydrophobic chemical structure, making it inherently poorly soluble in water.[1][2] The presence of the nonpolar bornyl group and the largely non-ionizable ferulate moiety at physiological pH contributes to its low aqueous solubility. For effective dissolution, methods that either reduce the particle size, alter the solvent environment, or form a more soluble complex are required.[5][6]
Q2: What are the most common initial strategies to improve the solubility of a hydrophobic compound like this compound for in-vitro assays?
A2: For initial lab-scale experiments, the simplest and most common approaches are often the most effective:
-
Use of Co-solvents: Dissolving the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) before diluting it into your aqueous buffer is a standard practice.[7][8] It's crucial to keep the final co-solvent concentration low (typically <1%) to avoid solvent-induced artifacts or toxicity in biological assays.[7]
-
pH Adjustment: While this compound is not strongly ionizable, slight pH adjustments to the buffer might marginally improve solubility, although this is generally less effective for non-ionizable compounds.[6][9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming water-soluble inclusion complexes.[7][10] This is a highly effective method for significantly increasing aqueous solubility.
Q3: I'm observing precipitation of my compound during my cell-based assay. What could be the cause and how can I prevent it?
A3: Precipitation during an experiment, even after initial dissolution, is a common issue with hydrophobic compounds. This can be due to:
-
Exceeding the Saturation Solubility: The final concentration of your compound in the assay medium may be above its equilibrium solubility, leading to precipitation over time.
-
Interaction with Assay Components: Components in your cell culture medium, such as proteins, can interact with the compound and cause it to precipitate.
-
"Salting Out" Effect: High salt concentrations in buffers can decrease the solubility of hydrophobic compounds.
To prevent this, you can:
-
Lower the Final Compound Concentration: If experimentally feasible, working at a lower concentration can prevent precipitation.
-
Use a Surfactant: A small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, can help to keep the compound in solution.[4][7]
-
Optimize the Co-solvent Concentration: A slightly higher (but still non-toxic) co-solvent concentration might be necessary to maintain solubility.
-
Utilize Cyclodextrin Complexation: Formulating this compound with a cyclodextrin can provide a more stable solution.
Troubleshooting Guide: Common Solubility Issues
This guide provides a structured approach to troubleshooting common solubility problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | High hydrophobicity of this compound. | 1. Prepare a high-concentration stock solution in a water-miscible organic co-solvent (e.g., DMSO). 2. Use a cyclodextrin to form a soluble inclusion complex. 3. Consider nanosuspension for higher concentrations. |
| Precipitation occurs after adding the stock solution to the aqueous medium. | The final concentration exceeds the aqueous solubility limit. | 1. Increase the volume of the aqueous medium to lower the final concentration. 2. Increase the percentage of the co-solvent in the final solution (ensure it's compatible with your assay). 3. Use a pre-formed cyclodextrin inclusion complex. |
| Inconsistent results between experimental replicates. | Non-homogeneous solution due to partial dissolution or precipitation. | 1. Ensure the stock solution is fully dissolved before use. 2. Vortex the final solution thoroughly after adding the stock. 3. Visually inspect for any signs of precipitation before use. |
| Low bioavailability in in vivo studies. | Poor dissolution in the gastrointestinal tract. | 1. Formulate as a nanosuspension to increase surface area and dissolution rate.[3][11] 2. Develop a solid dispersion of the compound in a hydrophilic carrier. 3. Use a self-emulsifying drug delivery system (SEDDS).[12] |
Experimental Protocols
Here are detailed protocols for three common and effective methods to enhance the aqueous solubility of this compound.
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol is suitable for preparing solutions for in vitro assays where a low concentration of an organic solvent is tolerable.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Aqueous buffer (e.g., PBS, cell culture medium), sterile
Procedure:
-
Prepare a High-Concentration Stock Solution: a. Weigh the desired amount of this compound into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). c. Vortex vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming or brief sonication can aid dissolution.[7] d. Visually inspect the solution to ensure no particulates are present.
-
Prepare the Working Solution: a. Serially dilute the DMSO stock solution with your aqueous buffer to the desired final concentration. b. Ensure the final DMSO concentration in your assay is kept to a minimum (ideally ≤ 0.5%) to avoid solvent effects on cells or proteins. c. Always add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This method significantly increases aqueous solubility by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).[7]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Cyclodextrin Solution: a. Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 10-40% w/v solution). b. Stir until the HP-β-CD is completely dissolved.
-
Complexation: a. Add the this compound powder directly to the HP-β-CD solution. The molar ratio of drug to cyclodextrin will need to be optimized, but a starting point of 1:2 or 1:5 can be used.[13] b. Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.[7]
-
Isolation of the Soluble Complex: a. After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound. b. Carefully collect the supernatant containing the soluble this compound-cyclodextrin complex. c. For sterile applications, filter the supernatant through a 0.22 µm filter.
-
Concentration Determination: a. The concentration of the solubilized this compound in the final solution should be determined analytically using a suitable method like HPLC or UV-Vis spectroscopy.
Protocol 3: Preparation of a Nanosuspension by High-Pressure Homogenization
Nanosuspensions are sub-micron colloidal dispersions of the pure drug, which can significantly increase the dissolution rate and saturation solubility.[11][14] This method is suitable for preparing formulations for both in vitro and in vivo applications.
Materials:
-
This compound powder
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Pre-suspension: a. Disperse the this compound powder in an aqueous solution containing a suitable stabilizer. b. Stir this mixture at high speed for a sufficient time to form a coarse suspension.
-
High-Pressure Homogenization: a. Process the pre-suspension through a high-pressure homogenizer. b. The principle is based on forcing the suspension through a very narrow gap at high pressure, which causes cavitation and shear forces that break down the drug microparticles into nanoparticles.[5][15] c. Multiple homogenization cycles are typically required to achieve a narrow particle size distribution. The number of cycles and the homogenization pressure are key parameters to be optimized.[10]
-
Characterization: a. Analyze the particle size and size distribution of the resulting nanosuspension using techniques like dynamic light scattering (DLS). b. Assess the physical stability of the nanosuspension over time.
Data Presentation
The following tables summarize key information regarding the solubility enhancement techniques discussed.
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Co-solvency | Reduces the polarity of the aqueous solvent.[9] | Simple, rapid, and cost-effective for initial screening. | Potential for solvent toxicity; limited solubility enhancement. | In vitro assays, early-stage formulation. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a hydrophilic shell.[10] | Significant increase in solubility; low toxicity. | Can be more expensive; requires optimization of drug-to-cyclodextrin ratio. | In vitro and in vivo studies, parenteral formulations. |
| Nanosuspension | Increases the surface area of the drug particles, leading to a higher dissolution rate.[16] | High drug loading; suitable for oral and parenteral administration. | Requires specialized equipment (high-pressure homogenizer); potential for physical instability. | Formulations for bioavailability enhancement. |
Visualizations
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a general workflow for selecting and implementing a solubility enhancement strategy for this compound.
Caption: A decision workflow for selecting a solubility enhancement method.
Signaling Pathways Potentially Modulated by Ferulic Acid
As this compound is an ester of ferulic acid, it is plausible that it, or its metabolites, may influence signaling pathways known to be modulated by ferulic acid. The diagram below illustrates some of these key pathways.[17][18]
References
- 1. scbt.com [scbt.com]
- 2. Bornyl ferulate | C20H26O4 | CID 5315483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. brieflands.com [brieflands.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Various Techniques for Preparation of Nanosuspension- A Review | Semantic Scholar [semanticscholar.org]
- 15. Nanosuspension-Based Drug Delivery Systems for Topical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (-)-Bornyl Ferulate in Aqueous Buffer Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (-)-Bornyl ferulate in aqueous buffer solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound in aqueous buffer solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis of the ester linkage. This reaction will yield (-)-Borneol and Ferulic acid as the main degradation products. This is supported by studies on other ferulate esters, which also show susceptibility to hydrolysis.
Q2: How does pH influence the stability of this compound?
Q3: What is the impact of temperature on the stability of this compound?
A3: Increased temperature is expected to accelerate the degradation of this compound. Studies on analogous compounds, such as bornyl acetate, have shown that thermal decomposition can occur at elevated temperatures. Therefore, it is recommended to store stock solutions and experimental samples at controlled, and preferably low, temperatures to enhance stability.
Q4: What are the potential degradation products of this compound that I should monitor?
A4: The primary degradation products to monitor are (-)-Borneol and Ferulic acid. Additionally, Ferulic acid itself can undergo degradation, primarily through isomerization from the trans-isomer to the cis-isomer, especially when exposed to light and in certain solvents. Therefore, it is advisable to also monitor for the presence of cis-Ferulic acid in stability studies.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in my aqueous buffer solution.
-
Potential Cause: The pH of your buffer solution may be too acidic or too alkaline, accelerating the hydrolysis of the ester bond.
-
Troubleshooting Steps:
-
Verify the pH of your buffer solution.
-
If possible, adjust the pH to a near-neutral range (e.g., pH 6-8) to find the point of maximum stability.
-
Consider performing a pH-rate profile study to determine the optimal pH for your experimental conditions.
-
Ensure the storage temperature of your solution is appropriate. Store at 2-8°C or frozen if long-term stability is required.
-
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram during stability analysis.
-
Potential Cause: These peaks may correspond to degradation products such as (-)-Borneol, Ferulic acid, or its isomers.
-
Troubleshooting Steps:
-
Obtain reference standards for (-)-Borneol and Ferulic acid to confirm the identity of the degradation peaks by comparing their retention times.
-
To identify potential isomers of Ferulic acid, expose a standard solution of Ferulic acid to UV light to intentionally generate the cis-isomer and compare its retention time with the unknown peaks.
-
Employ a mass spectrometry (MS) detector coupled with your HPLC system to obtain mass-to-charge ratio (m/z) information for the unknown peaks to aid in their identification.
-
Experimental Protocols
Below are detailed methodologies for key experiments related to the stability assessment of this compound.
Protocol 1: Determination of pH-Rate Profile for this compound Hydrolysis
Objective: To determine the degradation rate of this compound at various pH values.
Materials:
-
This compound
-
Buffer solutions of various pH values (e.g., pH 3, 5, 7, 9, 11)
-
Acetonitrile or other suitable organic solvent
-
HPLC system with a UV detector
-
Validated stability-indicating HPLC method (see Protocol 2)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
For each pH to be tested, prepare a series of reaction solutions by adding a small aliquot of the stock solution to the buffer to achieve a final desired concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on the reaction.
-
Incubate the reaction solutions in a constant temperature bath (e.g., 37°C).
-
At predetermined time intervals, withdraw an aliquot from each reaction solution.
-
Immediately quench the reaction by diluting the aliquot with the mobile phase to stop further degradation.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the resulting line will be the pseudo-first-order rate constant (k) for that pH.
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products. This protocol is adapted from a method for Ferulic acid and may require optimization for this compound.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile or methanol). A good starting point could be a gradient from 30% to 70% organic phase over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound and Ferulic acid (around 320 nm).
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
Method Validation:
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on this compound. The method is specific if the degradation product peaks are well-resolved from the parent peak and from each other.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix and calculate the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation Rate of this compound at 37°C
| pH | Pseudo-first-order rate constant (k) (h⁻¹) | Half-life (t½) (h) |
| 3.0 | 0.085 | 8.15 |
| 5.0 | 0.015 | 46.21 |
| 7.0 | 0.005 | 138.63 |
| 9.0 | 0.045 | 15.40 |
| 11.0 | 0.250 | 2.77 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Degradation Pathway of this compound
Caption: Proposed degradation pathway of this compound in aqueous solution.
Experimental Workflow for Stability Testing
Caption: Workflow for determining the pH-dependent stability of this compound.
Technical Support Center: Synthesis of (-)-Bornyl Ferulate
Welcome to the technical support center for the esterification of (-)-Bornyl ferulate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing reaction yield and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through two primary routes: chemical esterification and enzymatic catalysis. Chemical methods often involve the use of acid catalysts (e.g., sulfuric acid) or coupling agents, sometimes under microwave irradiation to reduce reaction times and increase yields[1][2]. Enzymatic synthesis, a greener alternative, typically employs lipases (e.g., from Candida antarctica or Candida rugosa) or feruloyl esterases to catalyze the reaction under milder conditions[3][4][5][6].
Q2: Why is the yield of this compound often low?
A2: Low yields in the synthesis of this compound can be attributed to several factors. A primary reason is the steric hindrance of the bulky bicyclic structure of (-)-borneol, which can impede the approach of ferulic acid to the catalytic site[7][8]. Other factors include suboptimal reaction conditions such as temperature, reaction time, molar ratio of reactants, and the choice of catalyst and solvent. In enzymatic reactions, water content can also adversely affect the yield by promoting the hydrolysis of the ester product[3].
Q3: Which type of catalyst is more effective for this esterification?
A3: The choice of catalyst depends on the desired reaction conditions and scalability.
-
Chemical Catalysts : Strong acids like sulfuric acid are effective but can lead to side reactions, especially at high temperatures[1][7]. Microwave-assisted synthesis with an acid catalyst has been shown to significantly improve yields and shorten reaction times for similar ferulate esters[1][2]. Steglich esterification, using DCC and DMAP, is another effective method for sterically hindered alcohols[9].
-
Enzymatic Catalysts (Biocatalysts) : Lipases, particularly immobilized ones like Novozym® 435 (Candida antarctica lipase B), are highly effective and selective, leading to cleaner reactions with fewer byproducts[3][10][11]. Feruloyl esterases are also specifically designed for such reactions[12][13]. Enzymatic routes are often preferred for their mild reaction conditions and environmental compatibility[14].
Q4: How can I shift the reaction equilibrium to favor product formation?
A4: To increase the yield, the reaction equilibrium must be shifted towards the product side. This can be achieved by:
-
Using a large excess of one reactant, typically the less expensive one (e.g., (-)-borneol)[7].
-
Removing water as it is formed. In chemical synthesis, a Dean-Stark apparatus or molecular sieves can be used[7]. For enzymatic synthesis in organic solvents, molecular sieves are also effective[11].
-
In enzymatic transesterification, applying a vacuum can help remove the alcohol co-product, driving the reaction forward[3].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction equilibrium not favoring products. | Use a large excess of (-)-borneol. Remove water using molecular sieves[7]. |
| Inactive or insufficient catalyst. | Use a fresh batch of catalyst or increase the catalyst loading. For enzymatic reactions, ensure the enzyme is active and not denatured[7]. | |
| Low reaction temperature. | Increase the reaction temperature. For enzymatic reactions, operate at the optimal temperature for the specific lipase or esterase[7][13]. | |
| Significant steric hindrance. | Consider a more forcing reaction condition (e.g., microwave irradiation) or an alternative synthetic route, such as converting ferulic acid to its acid chloride first[1][7]. | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | Increase the reaction time and monitor the progress using TLC, GC, or NMR[7]. |
| Formation of Side Products | Dehydration of (-)-borneol (with strong acid catalysts). | Use a milder acid catalyst or a lower reaction temperature. Consider switching to an enzymatic method[7]. |
| Hydrolysis of the ester product (enzymatic synthesis). | Minimize the water content in the reaction medium. Use anhydrous solvents and molecular sieves[3]. | |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add brine (saturated NaCl solution) to break the emulsion[7]. |
| Product is soluble in the aqueous phase. | Use a more non-polar extraction solvent and perform multiple extractions[7]. |
Quantitative Data on Ferulate Ester Synthesis
The following tables summarize yields obtained for various ferulate esters under different synthesis conditions, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Enzymatic Synthesis of Ferulate Esters
| Ferulate Ester | Enzyme | Yield (%) | Key Conditions |
| Prenyl ferulate | Feruloyl Esterase (FaeB2) | 71.5% | 30°C, 24h, in n-hexane:t-butanol:buffer mixture[13] |
| Prenyl ferulate | Immobilized Feruloyl Esterase (FAE125) | 83.7% | Optimized water content, time, and substrate ratio[15] |
| Lauryl ferulate | Novozym 435 | 90.1% | 60°C, in ionic liquid/hexane system[10] |
| Ethyl and Octyl ferulate | Novozym 435 | 20% and 14% | 60°C, t-butanol as solvent[3] |
| Steryl ferulates | Candida rugosa lipase | 35% (direct esterification), 55% (transesterification) | 5 days incubation[6] |
| Glyceryl ferulate | Bacillus subtilis AKL 13 Lipase | 35% | 50°C, 96h, hexane/butane solvent system[4] |
Table 2: Chemical Synthesis of Ferulate Esters
| Ferulate Ester | Catalyst/Method | Yield (%) | Key Conditions |
| Ethyl ferulate | H₂SO₄ (Microwave) | 94% | 88°C, 5 min[2] |
| Phytosterol ferulate | Acidic Ionic Liquid | >83% (selectivity) | 100°C, 2.5h, toluene[16] |
| Hexadecyl ferulate | DCC/DMAP (Steglich esterification) | 76.8% | Low temperature, inert atmosphere[9] |
Experimental Protocols
Protocol 1: General Enzymatic Esterification of Ferulic Acid with (-)-Borneol (Lipase-Catalyzed)
This protocol is adapted from methods used for the synthesis of other alkyl ferulates[11].
-
Materials :
-
Ferulic acid
-
(-)-Borneol
-
Immobilized lipase (e.g., Novozym® 435)
-
Anhydrous organic solvent (e.g., n-hexane, toluene, or 2-methyl-2-butanol)
-
Molecular sieves (4 Å), activated.
-
-
Procedure : a. In a round-bottom flask, dissolve ferulic acid and (-)-borneol in the chosen anhydrous solvent. A molar ratio of 1:5 to 1:8 (ferulic acid:borneol) is recommended to drive the reaction forward. b. Add activated molecular sieves to the mixture to absorb the water produced during the reaction. c. Add the immobilized lipase (e.g., 80 mg of Novozym® 435 for a small-scale reaction). d. Seal the flask and place it in an orbital shaker set to an appropriate temperature (e.g., 50-60°C) and agitation speed (e.g., 150 rpm). e. Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or HPLC. The reaction may take several days to reach completion[11]. f. Once the reaction is complete, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with solvent and reused. g. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. h. Purify the crude this compound using column chromatography on silica gel.
Protocol 2: General Chemical Esterification of Ferulic Acid with (-)-Borneol (Microwave-Assisted)
This protocol is based on a highly efficient method for synthesizing alkyl ferulates[1][2].
-
Materials :
-
Ferulic acid
-
(-)-Borneol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure : a. In a sealed microwave reaction vessel, mix ferulic acid and an excess of (-)-borneol (e.g., 6 equivalents). b. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%). c. Place the vessel in a microwave reactor. Set the power to around 200W and the temperature to approximately 20°C above the boiling point of (-)-borneol. The pressure should be controlled (e.g., at 180 psi). d. Irradiate for a short duration (e.g., 3-5 minutes). Monitor initial test reactions by TLC to determine the optimal time. e. After the reaction, cool the mixture to room temperature. f. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. g. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography if necessary.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Synthesis of Feruloyl Ester Using Bacillus subtilis AKL 13 Lipase Immobilized on Celite® 545 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Lipase-catalyzed esterification of ferulic acid with lauryl alcohol in ionic liquids and antibacterial properties in vitro against three food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties [frontiersin.org]
- 12. Esterification of ferulic acid with polyols using a ferulic acid esterase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized synthesis of novel prenyl ferulate performed by feruloyl esterases from Myceliophthora thermophila in microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of Transesterification Reactions with CLEA-Immobilized Feruloyl Esterases from Thermothelomyces thermophila and Talaromyces wortmannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Synthesis of Phytosterol Ferulate Using Acidic Ionic Liquids as a Catalyst and Its Hypolipidemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of (-)-Bornyl ferulate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (-)-Bornyl ferulate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on studies of its constituent parts, bornyl acetate and ferulic acid, the primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), and non-neutral pH conditions (hydrolysis).
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to keep it in a tightly sealed, opaque container, purged with an inert gas like nitrogen or argon to protect it from light, moisture, and oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: I observed a change in the color and appearance of my this compound sample. What could be the reason?
A3: A change in color or the physical state of your sample is a likely indicator of degradation. This could be due to exposure to light, heat, or reactive chemicals. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the sample.
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes, the choice of storage container is crucial. Use of amber glass vials or other opaque containers is recommended to prevent photodegradation. Ensure the container is well-sealed to prevent exposure to air and moisture, which can contribute to oxidative and hydrolytic degradation.
Q5: Are there any solvents or excipients that should be avoided when working with this compound?
A5: Avoid strong acids or bases as they can catalyze the hydrolysis of the ester bond. Also, be cautious with solvents that may contain peroxide impurities, as these can promote oxidation. When preparing solutions, it is best to use fresh, high-purity solvents and prepare them immediately before use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results | Degradation of this compound leading to a lower concentration of the active compound. | 1. Verify the purity of your sample using a stability-indicating analytical method like HPLC (see Experimental Protocol 1). 2. Review your storage conditions. Ensure the sample is protected from light, heat, and moisture. 3. Prepare fresh solutions for your experiments from a new or properly stored stock. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | 1. Attempt to identify the degradation products using techniques like LC-MS. 2. Based on the likely degradation products (ferulic acid, borneol), adjust your experimental conditions to minimize their formation (e.g., use buffered solutions, work under inert atmosphere). |
| Inconsistent results between different batches | Variation in the initial purity or degradation of different batches during storage. | 1. Always qualify a new batch of this compound for purity before use. 2. Implement standardized storage procedures for all batches to ensure consistency. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for ferulic acid and can be optimized for this compound and its potential degradation products.
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. The gradient can be optimized to achieve good separation of this compound from potential degradants like ferulic acid and borneol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Ferulic acid and its esters have a characteristic UV absorbance around 320 nm. A DAD can be used to scan for other potential degradation products.
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a standard solution of this compound to determine its retention time and peak area.
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
The percentage of degradation can be estimated by comparing the peak area of this compound in the sample to that of a fresh, undegraded standard.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a compound under stress conditions.
-
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation pathways and products.
-
Procedure:
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the samples before analysis by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a set duration.
-
Dissolve the stressed sample and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source (e.g., a photostability chamber with UV and visible light) for a specified duration.
-
Analyze the sample by HPLC, comparing it to a control sample kept in the dark.
-
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Technical Support Center: Troubleshooting (-)-Bornyl Ferulate Poor Bioavailability In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor in vivo bioavailability of (-)-Bornyl ferulate. The information is presented in a question-and-answer format to directly tackle common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an ester formed from (-)-borneol, a bicyclic monoterpene, and ferulic acid, a phenolic compound. Both parent molecules have shown various biological activities. However, like many lipophilic compounds, this compound is expected to have poor aqueous solubility, which can significantly limit its absorption from the gastrointestinal tract and thus its systemic bioavailability. Furthermore, ester-containing drugs are often susceptible to hydrolysis by esterases in the body, leading to rapid metabolism and clearance.
Q2: What are the likely primary reasons for the poor in vivo bioavailability of this compound?
A2: The poor in vivo bioavailability of this compound is likely attributable to a combination of two main factors:
-
Poor Aqueous Solubility: As a lipophilic ester, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal tract. This poor solubility can lead to a low dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs.
-
Extensive First-Pass Metabolism: this compound is an ester and is therefore a likely substrate for esterases present in the intestine and liver.[1] These enzymes can hydrolyze the ester bond, breaking down this compound into (-)-borneol and ferulic acid before it reaches systemic circulation.[2][3] Both (-)-borneol and ferulic acid are known to undergo rapid and extensive metabolism themselves, further reducing the amount of the parent compound that reaches the bloodstream.
Q3: What are the known metabolic pathways for the components of this compound?
A3: Once hydrolyzed, the constituent parts of this compound are metabolized as follows:
-
(-)-Borneol: This monoterpene is primarily metabolized in the liver by cytochrome P450 enzymes (CYP2B and CYP3A) and through glucuronidation mediated by UGT2B7.[2][4] A major metabolite of borneol is camphor.
-
Ferulic Acid: This phenolic acid undergoes extensive metabolism, with the primary metabolites being glucuronides and sulfates.
The rapid and extensive nature of these metabolic pathways for both components significantly contributes to the low systemic exposure of the parent compound, this compound.
Troubleshooting Guide
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause 1.1: Poor Dissolution due to Low Aqueous Solubility.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Improve Formulation:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, potentially improving the dissolution rate.[5]
-
Use of Solubilizing Excipients: Incorporate surfactants, co-solvents (e.g., propylene glycol, DMSO), or cyclodextrins in the formulation to enhance solubility.[6]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its dissolution rate and solubility.
-
-
Possible Cause 1.2: Rapid Pre-systemic Hydrolysis by Esterases.
-
Troubleshooting Steps:
-
In Vitro Stability Studies:
-
Incubate this compound with simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess its chemical stability and susceptibility to enzymatic degradation in the GI tract.
-
Perform incubations with liver and intestinal microsomes or S9 fractions to evaluate the rate of metabolic degradation.[2][4]
-
-
Co-administration with an Esterase Inhibitor (for mechanistic studies): In preclinical models, co-administration of a general esterase inhibitor can help to elucidate the contribution of esterase-mediated hydrolysis to the poor bioavailability. Note: This is for investigational purposes and not a therapeutic strategy.
-
Alternative Routes of Administration: For initial pharmacokinetic studies, consider intravenous (IV) administration to bypass first-pass metabolism and determine the intrinsic clearance and volume of distribution. Sublingual or transdermal routes could also be explored to minimize first-pass effects.[7]
-
Possible Cause 1.3: Inadequate Analytical Method Sensitivity.
-
Troubleshooting Steps:
-
Develop a Sensitive Bioanalytical Method: Utilize a highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound and its potential metabolites (borneol, ferulic acid, and their conjugates) in plasma.[7][8][9]
-
Optimize Sample Preparation: Employ efficient extraction techniques like liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interfering substances from the plasma matrix.
-
Confirm Lower Limit of Quantification (LLOQ): Ensure the LLOQ of the analytical method is sufficiently low to detect the anticipated low concentrations of the analyte in vivo.
-
Issue 2: High variability in plasma concentrations between individual animals.
Possible Cause 2.1: Differences in Gastrointestinal Physiology.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure consistent fasting times for all animals before dosing.
-
Administer a consistent volume and concentration of the formulation.
-
Control for potential differences in gut motility and pH.
-
-
Possible Cause 2.2: Inter-individual Differences in Metabolic Enzyme Activity.
-
Troubleshooting Steps:
-
Use a Sufficient Number of Animals: Increase the sample size to account for biological variability and obtain more robust pharmacokinetic data.
-
Consider the Animal Model: Be aware of species differences in esterase and CYP enzyme activity, which can be substantial.[3][10] Data from one species may not be directly translatable to another.
-
Data Presentation
Table 1: Solubility of Ferulic Acid in Various Solvents at 25°C
| Solvent | Mole Fraction Solubility (x_FA) |
| Dimethyl sulfoxide (DMSO) | 0.0526 |
| Transcutol | 0.0430 |
| Methanol | 0.0295 |
| Propylene glycol | 0.0263 |
| Ethanol | 0.0254 |
| Ethylene glycol | 0.0207 |
| Isopropanol | 0.0194 |
| 2-Propanol | 0.0188 |
| 2-Butanol | 0.0168 |
| 1-Butanol | 0.0161 |
| Ethyl acetate | 0.0130 |
| Water | 0.000049 |
Data adapted from[11]. This table illustrates the poor aqueous solubility of ferulic acid, suggesting that the larger ester, this compound, will also have limited aqueous solubility.
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of this compound in Intestinal and Liver Fractions
-
Objective: To determine the rate of hydrolysis of this compound in the presence of intestinal and liver enzymes.
-
Materials:
-
This compound
-
Rat (or other species) intestinal and liver S9 fractions or microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (for CYP-mediated metabolism)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare incubation mixtures containing the S9 fraction or microsomes, phosphate buffer, and the NADPH regenerating system (if assessing oxidative metabolism).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of this compound and the appearance of (-)-borneol and ferulic acid using a validated LC-MS/MS method.
-
Calculate the rate of hydrolysis (e.g., in nmol/min/mg protein).
-
Protocol 2: Preclinical Pharmacokinetic Study of a Poorly Soluble Compound [12][13]
-
Objective: To determine the pharmacokinetic profile of this compound after oral administration in a rodent model.
-
Animal Model: Sprague-Dawley rats (n=4-6 per group).
-
Formulation: Prepare a formulation of this compound designed to improve solubility (e.g., a suspension in 0.5% methylcellulose with 0.1% Tween 80, or a solution in a vehicle like PEG400).
-
Dosing:
-
Administer the formulation by oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
For determination of absolute bioavailability, an intravenous dose group will also be required. The IV formulation will likely require a solubilizing vehicle.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital plexus) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of this compound, (-)-borneol, and ferulic acid (and their major conjugates if possible) in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F%).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor bioavailability.
Caption: Proposed metabolic fate of this compound.
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of human intestinal and hepatic esterases as related to enzymatic properties and hydrolizing activity for ester-type drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esterase activities in the blood, liver and intestine of several preclinical species and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esterase Activities in the Intestine Show Significance in Drug Metabolism | Technology Networks [technologynetworks.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. admescope.com [admescope.com]
- 7. Development and validation an LC-MS/MS method to quantify (+)-borneol in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Esterase Activities in the Blood, Liver and Intestine of Several ...: Ingenta Connect [ingentaconnect.com]
- 11. Tuning Ferulic Acid Solubility in Choline-Chloride- and Betaine-Based Deep Eutectic Solvents: Experimental Determination and Machine Learning Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Transdermal Delivery of (-)-Bornyl Ferulate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the transdermal delivery of (-)-Bornyl ferulate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the transdermal delivery of this compound?
The primary challenge in the transdermal delivery of this compound, as with many drug candidates, is the formidable barrier presented by the outermost layer of the skin, the stratum corneum.[1][2][3] This layer restricts the passage of most exogenous substances, including therapeutic agents.[4][5] Specific challenges include the potential for low permeability due to the physicochemical properties of this compound and the need to develop formulations that can effectively deliver the compound across the skin without causing irritation.[2][3]
Q2: What is the role of borneol as a penetration enhancer?
Borneol is a natural, plant-derived monoterpenoid that has been extensively studied as a penetration enhancer for transdermal drug delivery.[6][7] Its mechanism of action is concentration-dependent.[8] At lower concentrations, borneol can loosen the lipid bilayer of the stratum corneum, creating more space for drug molecules to pass through.[8] At higher concentrations, it can lead to the formation of water pores and reverse micelles, which can further enhance the permeation of both hydrophilic and hydrophobic drugs.[8] Borneol is considered a relatively safe and non-irritating penetration enhancer compared to some synthetic alternatives.[9]
Q3: How does the lipophilicity of a drug affect its transdermal permeation when using borneol as an enhancer?
Studies have shown that borneol's enhancement effect can be influenced by the lipophilicity of the drug.[9] One study investigating drugs with varying lipophilicity found that borneol exhibited optimal permeation enhancement for relatively hydrophilic drugs.[9] For highly lipophilic drugs, while borneol can still improve permeation, its effect might be limited at lower concentrations due to spatial competition within the hydrophobic regions of the lipid bilayer.[8]
Q4: What are some common formulation strategies to enhance the delivery of poorly soluble compounds like ferulic acid and its derivatives?
For poorly water-soluble compounds, formulation strategies are crucial for enhancing transdermal delivery.[10][11] These strategies include:
-
Microemulsions and Nanoemulsions: These systems can increase the solubility of lipophilic drugs and have a small droplet size that facilitates skin penetration.[10][11][12]
-
Liposomes and Ethosomes: These vesicular systems can encapsulate the drug and enhance its penetration through the stratum corneum.[11][13]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can protect the drug from degradation and provide controlled release.[11]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Permeation of this compound | Inadequate concentration of penetration enhancer. | Optimize the concentration of the penetration enhancer (e.g., borneol). Studies suggest a concentration-dependent effect.[8] |
| Poor solubility of this compound in the vehicle. | Improve solubility by using co-solvents or formulating as a microemulsion, nanoemulsion, or other nanocarrier system.[10][11][12] | |
| Suboptimal vehicle composition. | Evaluate different vehicle compositions. The choice of vehicle can significantly impact drug partitioning into the skin.[14] | |
| High Variability in Permeation Data | Inconsistent skin samples. | Ensure consistency in the source, thickness, and preparation of the skin samples used in in-vitro studies.[15] |
| Formation of air bubbles in the Franz diffusion cell. | Carefully assemble the Franz diffusion cells to avoid trapping air bubbles between the membrane and the receptor medium. | |
| Inadequate mixing of the receptor phase. | Ensure continuous and consistent stirring of the receptor medium to maintain sink conditions. | |
| Skin Irritation or Damage Observed | High concentration of penetration enhancer. | Reduce the concentration of the penetration enhancer or consider using a less irritating alternative.[9] |
| Cytotoxicity of the formulation. | Conduct cell viability assays on keratinocyte and fibroblast cell lines to assess the cytotoxicity of the formulation and its components.[9] | |
| Poor Stability of the Formulation | Degradation of this compound. | Conduct stability studies under different storage conditions. Consider incorporating antioxidants into the formulation. |
| Physical instability of the formulation (e.g., phase separation). | Optimize the formulation by adjusting the ratio of components, especially in emulsion-based systems. |
Experimental Protocols
In-Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the general steps for assessing the transdermal permeation of this compound.
1. Skin Membrane Preparation:
- Excise full-thickness abdominal skin from a suitable animal model (e.g., rat, pig).
- Carefully remove subcutaneous fat and connective tissue.
- Cut the skin into appropriate sizes to fit the Franz diffusion cells.
2. Franz Diffusion Cell Setup:
- Mount the prepared skin membrane onto the Franz diffusion cell with the stratum corneum side facing the donor compartment.
- Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions).
- Ensure the receptor medium is continuously stirred and maintained at 32 ± 0.5 °C.
3. Application of Formulation:
- Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.
4. Sampling:
- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
- Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.
5. Sample Analysis:
- Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[16]
6. Data Analysis:
- Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) over time.
- Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
- Calculate the permeability coefficient (Kp).
Attenuated Total Reflection-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
This technique can be used to investigate the effect of penetration enhancers on the organization of stratum corneum lipids.[9]
1. Sample Preparation:
- Treat isolated stratum corneum sheets with the formulation containing the penetration enhancer for a specific duration.
- A control group with untreated stratum corneum should be included.
2. ATR-FTIR Analysis:
- Mount the treated and untreated stratum corneum samples on the ATR crystal.
- Acquire the FTIR spectra over a specific wavenumber range (e.g., 4000-650 cm⁻¹).
3. Spectral Analysis:
- Analyze the peak positions and shapes of the C-H stretching vibrations (around 2850 and 2920 cm⁻¹) to assess changes in the conformational order of the lipid alkyl chains.
- Shifts to higher wavenumbers indicate a more disordered or fluidized lipid structure, suggesting the mechanism of the penetration enhancer.[9]
Visualizations
Caption: Experimental workflow for evaluating transdermal delivery.
References
- 1. Pharmaceutics | Special Issue : Transdermal Delivery: Challenges and Opportunities [mdpi.com]
- 2. Challenges and opportunities in dermal/transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Borneol: a Promising Monoterpenoid in Enhancing Drug Delivery Across Various Physiological Barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Concentrations on the Transdermal Permeation Enhancing Mechanisms of Borneol: A Coarse-Grained Molecular Dynamics Simulation on Mixed-Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of borneol on the transdermal permeation of drugs with differing lipophilicity and molecular organization of stratum corneum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Design of Prototype Formulations for In Vitro Dermal Delivery of the Natural Antioxidant Ferulic Acid Based on Ethosomal Colloidal Systems | Semantic Scholar [semanticscholar.org]
- 14. The Relationship between Solubility and Transdermal Absorption of Tadalafil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A bioanalytical HPLC method for coumestrol quantification in skin permeation tests followed by UPLC-QTOF/HDMS stability-indicating method for identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Encapsulation Efficiency of (-)-Bornyl Ferulate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the encapsulation of the lipophilic compound, (-)-Bornyl ferulate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its encapsulation challenging?
A1: this compound (CAS 55511-07-4) is an ester of ferulic acid and borneol.[1] Its lipophilic (hydrophobic) nature, meaning it has poor solubility in water, presents a significant challenge for encapsulation, particularly in aqueous-based formulations. This can lead to low encapsulation efficiency (EE), where a substantial portion of the compound fails to be entrapped within the carrier, and may instead adsorb to the surface or precipitate out of the formulation.
Q2: Which encapsulation techniques are most suitable for a hydrophobic compound like this compound?
A2: Several techniques are well-suited for encapsulating hydrophobic molecules. The most common and effective methods include:
-
Lipid-Based Nanocarriers (e.g., Liposomes, Solid Lipid Nanoparticles): These are excellent choices as the hydrophobic drug can be incorporated directly into the lipid bilayer of the vesicle.[2] Methods like thin-film hydration are commonly used.[3]
-
Polymeric Nanoparticles (e.g., PLGA): Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable polymer widely used to encapsulate hydrophobic drugs. The single emulsion-solvent evaporation/diffusion method is a standard approach.
-
Spray Drying: This technique is highly scalable and involves atomizing a solution or suspension containing the drug and a carrier material into a hot gas stream to produce a dry powder of microparticles. It is effective for protecting sensitive compounds from environmental factors.[4][5]
Q3: How is Encapsulation Efficiency (EE) calculated for this compound?
A3: The Encapsulation Efficiency (EE) is the percentage of the initial amount of drug that is successfully entrapped within the nanoparticles or microparticles. The general formula is:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 [6]
To determine this, you must first separate the encapsulated drug from the unencapsulated (free) drug. Common separation methods include ultracentrifugation, size-exclusion chromatography, or dialysis.[6] After separation, the encapsulated drug is quantified by lysing the particles with a suitable organic solvent (e.g., methanol, dichloromethane) and then measuring the concentration of this compound using an analytical technique like High-Performance Liquid Chromatography (HPLC).[6]
Troubleshooting Guide: Low Encapsulation Efficiency
This guide addresses common issues encountered during the encapsulation of this compound.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low EE in Liposomes | Poor association of this compound with the lipid bilayer: The drug may be precipitating before vesicle formation. | 1. Co-dissolve with Lipids: Ensure that this compound is dissolved along with the lipids (e.g., phosphatidylcholine, cholesterol) in the organic solvent during the initial step of the thin-film hydration method. This promotes its integration into the lipid bilayer as it forms.[3]2. Optimize Lipid Composition: Increase the cholesterol content. Cholesterol can enhance the packing of the lipid bilayer, which may improve the retention of hydrophobic compounds.[3] |
| Low EE in PLGA Nanoparticles | Drug leakage into the aqueous phase: During the emulsion process, the drug may partition out of the organic phase before the nanoparticles solidify. | 1. Use a Water-Immiscible Solvent: Employ a water-immiscible solvent like dichloromethane for the organic phase in the single emulsion-solvent evaporation method to minimize drug leakage.[7]2. Rapid Solvent Removal: Ensure efficient and rapid evaporation of the organic solvent to quickly solidify the PLGA nanoparticles, trapping the drug inside.3. Optimize Polymer Concentration: Increasing the PLGA concentration can create a more viscous organic phase, which may slow the diffusion of the drug out of the droplets. |
| Low EE in Spray Drying | Drug migration to the particle surface: During drying, the drug may migrate with the evaporating solvent and deposit on the surface of the microparticle. | 1. Select Appropriate Wall Material: Use wall materials with good film-forming properties that can effectively entrap the oily drug. Common choices include maltodextrin, gum arabic, and modified starches.[4][8]2. Optimize Inlet Temperature: A higher inlet temperature can lead to faster crust formation on the droplet surface, which can help trap the active ingredient inside. However, excessively high temperatures can degrade the compound. An optimal temperature must be determined empirically (e.g., 150-250 °C inlet, 50-80 °C outlet).[4]3. Increase Solids Content: A higher total solids content in the feed emulsion can reduce the time it takes for a solid crust to form, potentially improving encapsulation.[4] |
| Drug Precipitation Observed | Poor solubility in the formulation solvent: this compound's inherent hydrophobicity limits its solubility in the solvents used for processing. | 1. Co-solvent System: For techniques like spray drying, dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol) before emulsifying it with the aqueous solution of the wall material.2. Increase Drug-to-Carrier Ratio: While seemingly counterintuitive, ensuring there is sufficient carrier material relative to the drug can prevent drug saturation and precipitation. |
Data on Encapsulation of Related Compounds
While specific data for this compound is limited, the following table summarizes results from studies on structurally similar or equally hydrophobic compounds, offering a benchmark for expected efficiencies.
| Compound | Encapsulation Method | Carrier/Wall Material | Encapsulation Efficiency (%) | Reference |
| Methyl Ferulate (Prodrug) | Hot Emulsion | Stearic Acid-based Solid Lipid Microparticles | 59.3 ± 0.6% | [9] |
| Ferulic Acid | Hot Emulsion | Stearic Acid-based Solid Lipid Microparticles | 27.9 ± 0.2% | [9] |
| Eugenol (Hydrophobic) | Spray Drying | Soluplus® Polymer | 97.9 - 98.2% | [10][11] |
| β-carotene (Hydrophobic) | Spray Drying | (Not specified) | ~85% | [5] |
| Nettle Leaf Extract (Polyphenols) | Spray Drying | β-cyclodextrin:Gum Arabic (3:1) | 98.67% | [8] |
This data suggests that spray drying can achieve very high encapsulation efficiencies for hydrophobic compounds when the formulation is optimized.
Experimental Protocols
Protocol 1: Liposome Encapsulation via Thin-Film Hydration
This method is suitable for lab-scale preparation and relies on the self-assembly of lipids around the drug.
Workflow Diagram:
Caption: Workflow for liposome encapsulation.
Methodology:
-
Dissolution: In a round-bottom flask, dissolve phospholipids (e.g., phosphatidylcholine) and cholesterol in a 2:1 molar ratio, along with this compound, in a suitable organic solvent mixture such as chloroform:methanol (2:1 v/v). The drug-to-lipid ratio should be optimized, starting at approximately 1:10 by weight.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the boiling point of the solvent to form a thin, uniform lipid film on the inner wall.
-
Drying: Continue to apply vacuum for at least 1-2 hours after the film appears dry to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 55°C). This will cause the lipid film to swell and form multilamellar vesicles (MLVs).[3]
-
Sizing (Optional but Recommended): To obtain a homogenous population of smaller, unilamellar vesicles, sonicate the suspension or extrude it multiple times through polycarbonate membranes of a defined pore size (e.g., 100 nm or 400 nm).[3]
-
Purification: Separate the liposome-encapsulated drug from the free drug using dialysis against the hydration buffer or by passing the suspension through a size-exclusion chromatography column.
Protocol 2: PLGA Nanoparticle Encapsulation via Single Emulsion-Solvent Evaporation
This method is robust for creating polymeric nanoparticles for hydrophobic drugs.
Workflow Diagram:
Caption: Workflow for PLGA nanoparticle encapsulation.
Methodology:
-
Prepare Organic Phase: Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (e.g., 5 mL).[7]
-
Prepare Aqueous Phase: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) (e.g., 1% w/v in 100 mL of distilled water).[7]
-
Emulsification: Add the organic phase to the aqueous phase and immediately emulsify the mixture using a high-speed homogenizer or a probe sonicator. Sonication should be performed in an ice bath to prevent overheating.[7] This creates an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir it at room temperature for several hours (e.g., 4 hours) to allow the organic solvent to evaporate. This process causes the PLGA to precipitate, forming solid nanoparticles that entrap the drug.
-
Washing and Collection: Collect the nanoparticles by ultracentrifugation. Discard the supernatant, which contains the unencapsulated drug and excess surfactant. Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times.
-
Storage: The final nanoparticle pellet can be resuspended in water or freeze-dried for long-term storage.
Protocol 3: Determination of Encapsulation Efficiency by HPLC
This protocol outlines the analytical steps to quantify encapsulated this compound.
Logical Relationship Diagram:
Caption: Logic for calculating encapsulation efficiency.
Methodology:
-
Sample Preparation: Take a known volume of your nanoparticle/liposome suspension.
-
Separation: Separate the encapsulated from the free drug using a suitable method (e.g., centrifuge at high speed until a pellet forms).
-
Quantify Free Drug: Carefully collect the supernatant. Filter it if necessary and inject it into an HPLC system to determine the concentration of the free, unencapsulated this compound.
-
Quantify Total Drug: Take the pellet containing the encapsulated drug. Add a specific volume of a strong organic solvent (e.g., methanol or acetonitrile) to disrupt the particles and completely dissolve the entrapped this compound. Vortex and sonicate to ensure complete lysis. Centrifuge to remove any insoluble carrier material.
-
HPLC Analysis: Analyze the resulting solution from the lysed pellet using a validated HPLC method to determine the total encapsulated drug concentration.
-
Typical HPLC Conditions for Ferulic Acid (Adaptable):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient of acidified water (e.g., with 1.0% acetic acid) and acetonitrile.[13]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detector set at ~320 nm.[12]
-
Quantification: Use a standard curve of known concentrations of this compound to calculate the concentrations in your samples.
-
-
-
Calculation: Use the formula provided in FAQ 3 to calculate the encapsulation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection strategy for encapsulation of hydrophilic and hydrophobic ingredients with food-grade materials: A systematic review and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spray Drying for the Encapsulation of Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Improvement of Eugenol Water Solubility by Spray Drying Encapsulation in Soluplus® and Lutrol F 127 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
Selecting appropriate solvents for bornyl ferulate extraction
This guide provides researchers, scientists, and drug development professionals with technical support for selecting appropriate solvents for bornyl ferulate extraction. It includes frequently asked questions, troubleshooting advice, and a detailed experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is bornyl ferulate and what are its general solubility characteristics?
Bornyl ferulate is an ester formed from borneol and ferulic acid. Based on its parent molecules, it is expected to be a lipophilic (fat-soluble) compound with limited solubility in water. Ferulic acid itself is soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate, but insoluble in water.[1][2] The addition of the bulky, non-polar bornyl group further increases its hydrophobicity compared to simpler ferulic acid esters like ethyl ferulate.[3] Therefore, solvents with low to medium polarity are generally the most effective for its extraction.
Q2: Which solvents are most recommended for bornyl ferulate extraction?
A range of organic solvents can be used, with the optimal choice depending on the specific plant matrix and desired purity. The most commonly recommended solvents include:
-
Ethanol: A polar protic solvent that is effective and relatively safe. Aqueous ethanol mixtures (e.g., 20-80% ethanol in water) are often more efficient than absolute ethanol for extracting phenolic compounds.[4][5]
-
Methanol: Similar to ethanol but more toxic. It is highly effective for extracting a broad range of phytochemicals.[6]
-
Acetone: A polar aprotic solvent that is particularly effective for extracting less polar phenolics. Acetone-water mixtures are known to be excellent solvent systems for polar antioxidants.[7]
-
Ethyl Acetate: A solvent of medium polarity that can offer higher selectivity for less polar compounds like bornyl ferulate, potentially reducing the co-extraction of highly polar impurities.[8][9]
Q3: How does solvent polarity affect the extraction efficiency of bornyl ferulate?
The principle of "like dissolves like" is critical. The efficiency of the extraction process depends heavily on the polarity of the solvent matching the polarity of the target compound.[6]
-
High-Polarity Solvents (e.g., Water): Generally poor choices for bornyl ferulate due to its lipophilic nature. They will primarily extract water-soluble compounds, leaving the target molecule behind.
-
Medium-Polarity Solvents (e.g., Ethanol, Acetone, Ethyl Acetate): These are typically the most effective. They can efficiently solvate the bornyl ferulate molecule. Using mixtures of these solvents with water can enhance the extraction by improving the swelling of the plant matrix and penetration of the solvent.[5][7]
-
Low-Polarity Solvents (e.g., Hexane, Chloroform): While bornyl ferulate may be soluble in these, they will also co-extract large amounts of lipids and waxes, which can complicate downstream purification.[10]
Q4: What are the advantages of using aqueous-organic solvent mixtures over pure solvents?
Using a mixture of an organic solvent with water often results in a higher extraction yield for several reasons:
-
Enhanced Penetration: Water can cause the plant material to swell, allowing the organic solvent to penetrate the cellular structures more effectively.
-
Modified Polarity: Adjusting the water content allows for fine-tuning the polarity of the solvent system to optimally match the target analyte.
-
Increased Solubility: For certain compounds, the mixture can have a greater solubilizing power than either of the individual components alone. Studies have shown that aqueous mixtures of ethanol or acetone are often superior to the pure solvents for extracting phenolic compounds.[5][7]
Troubleshooting Guide
Issue 1: Low Extraction Yield
-
Possible Causes:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for bornyl ferulate. This is the most important parameter influencing extraction.[11]
-
Insufficient Extraction Time or Temperature: The extraction may not have reached equilibrium.
-
Incorrect Solid-to-Liquid Ratio: Too little solvent may lead to a saturated solution, preventing further extraction.[4]
-
Large Particle Size: The solvent may not be able to effectively penetrate the plant material.
-
-
Solutions:
-
Screen Multiple Solvents: Test a range of solvents with varying polarities (e.g., ethyl acetate, acetone, 70% ethanol) to find the most effective one.
-
Optimize Parameters: Systematically vary the extraction time and temperature. Be cautious, as high temperatures can cause degradation.[12]
-
Increase Solvent Volume: Ensure an adequate solid-to-liquid ratio (e.g., 1:20 or 1:30 g/mL) to facilitate mass transfer.[4]
-
Reduce Particle Size: Grind the plant material to a fine, uniform powder to increase the surface area available for extraction.
-
Issue 2: Suspected Degradation of Bornyl Ferulate
-
Possible Causes:
-
Solutions:
-
Use Non-Thermal Methods: Employ extraction techniques that operate at or near room temperature, such as ultrasound-assisted extraction (UAE) or maceration with agitation.[13]
-
Control Temperature: If heat is used, carefully control the temperature to be as low as is effective (e.g., 40-60°C).[4]
-
Protect from Light: Conduct extractions in amber glassware or cover vessels with aluminum foil to prevent exposure to light.
-
Issue 3: Extract Contains Many Impurities
-
Possible Causes:
-
Low Solvent Selectivity: The chosen solvent may be co-extracting a wide range of other compounds from the plant matrix (e.g., chlorophyll, lipids, sugars).
-
-
Solutions:
-
Use a More Selective Solvent: Switch to a solvent that is more specific for compounds with polarity similar to bornyl ferulate, such as ethyl acetate.
-
Perform Sequential Extraction: Pre-extract the material with a non-polar solvent like hexane to remove lipids and waxes first. Then, extract the residue with a medium-polarity solvent to isolate the bornyl ferulate.
-
Implement a Purification Step: Utilize downstream processing techniques such as column chromatography to purify the crude extract and isolate the target compound.
-
Solvent Properties for Extraction
The following table summarizes the properties of common solvents and their suitability for bornyl ferulate extraction.
| Solvent | Polarity Index | Boiling Point (°C)[14] | Suitability for Bornyl Ferulate Extraction (Rationale) |
| Ethyl Acetate | 4.4 | 77 | Excellent: Medium polarity offers good solubility for the target compound with higher selectivity, reducing the co-extraction of very polar impurities.[9] |
| Acetone | 5.1 | 56 | Very Good: Effectively dissolves a wide range of phenolic compounds. Aqueous mixtures are highly effective.[7] |
| Ethanol | 5.2 | 78.5 | Very Good: A versatile and safe solvent. Aqueous mixtures (e.g., 70% v/v) are often more effective than absolute ethanol for plant phenolics.[4][5] |
| Methanol | 6.6 | 65 | Good: A powerful solvent that can yield high extraction efficiency, but it is more toxic than ethanol and may extract more polar impurities.[6] |
| Water | 10.2 | 100 | Poor: Unsuitable as a primary solvent due to the low polarity of bornyl ferulate.[1][2] |
| n-Hexane | 0.1 | 69 | Poor (as primary solvent): May dissolve bornyl ferulate but will primarily extract non-polar lipids and waxes. Useful for a preliminary de-fatting step.[10] |
Detailed Experimental Protocol: Solvent Screening for Bornyl Ferulate Extraction
Objective: To determine the most effective solvent for extracting bornyl ferulate from a dried plant matrix using ultrasound-assisted extraction (UAE).
1. Materials and Equipment:
-
Dried and powdered plant material
-
Solvents: Ethyl acetate, Acetone, 70% Ethanol (v/v)
-
Analytical balance
-
Ultrasonic bath with temperature control
-
Erlenmeyer flasks (100 mL) with stoppers
-
Filtration apparatus (e.g., Büchner funnel with vacuum flask or syringe filters)
-
Whatman No. 1 filter paper (or equivalent)
-
Rotary evaporator
-
Vials for sample storage
-
HPLC system for analysis
2. Methodology:
-
Sample Preparation:
-
Ensure the plant material is thoroughly dried to a constant weight to prevent interference from moisture.
-
Grind the material into a fine, homogenous powder (e.g., 40-60 mesh).
-
-
Extraction Procedure:
-
Accurately weigh 2.0 g of the powdered plant material into three separate 100 mL Erlenmeyer flasks.
-
To the first flask, add 40 mL of ethyl acetate (a 1:20 solid-to-liquid ratio).
-
To the second flask, add 40 mL of acetone.
-
To the third flask, add 40 mL of 70% aqueous ethanol.
-
Stopper the flasks securely.
-
Place the flasks in an ultrasonic bath set to 40°C.
-
Sonicate for 45 minutes. Ensure the water level in the bath is sufficient to cover the solvent level in the flasks.
-
-
Filtration and Solvent Removal:
-
After sonication, filter each extract under vacuum through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue in the funnel with a small amount (5-10 mL) of the respective fresh solvent to ensure complete recovery of the extract.
-
Transfer the filtered extracts to pre-weighed round-bottom flasks.
-
Remove the solvent from each extract using a rotary evaporator. Maintain a water bath temperature of 40-45°C to prevent thermal degradation.
-
-
Yield Calculation and Analysis:
-
Once the solvent is fully evaporated, weigh the flasks containing the dried crude extract. Calculate the extraction yield for each solvent.
-
Re-dissolve a known mass of each crude extract in a suitable solvent (e.g., methanol) to a precise concentration.
-
Analyze the concentration of bornyl ferulate in each sample using a validated HPLC method.[9]
-
Compare the results to determine which solvent provides the highest yield of bornyl ferulate with the desired purity.
-
Workflow for Solvent Selection
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. openresearchafrica.org [openresearchafrica.org]
- 5. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of different solvents and number of extraction steps on the polyphenol content and antioxidant capacity of basil leaves (Ocimum basilicum L.) extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative Extraction Techniques Using Deep Eutectic Solvents and Analytical Methods for the Isolation and Characterization of Natural Bioactive Compounds from Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and Comparison of Five Methods for Extraction of Coniferyl Ferulate from Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parameter optimization for extractions::Core Facility Analysis of Lignocellulosics::BOKU Core Facilities::BOKU [boku.ac.at]
- 12. sciforum.net [sciforum.net]
- 13. Optimization and comparison of five methods for extraction of coniferyl ferulate from Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Cell Culture Contamination Issues with Lipophilic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with lipophilic compounds in cell culture.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems that may arise during your experiments.
Issue 1: Precipitate Formation Upon Addition of Lipophilic Compound to Culture Media
Cause: Lipophilic compounds have poor solubility in aqueous environments like cell culture media. The abrupt change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is diluted into the media can cause the compound to precipitate out of solution.[1][2][3]
Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Verify Stock Solution: Ensure your lipophilic compound is fully dissolved in the stock solvent (e.g., 100% DMSO) before diluting it in the media.[4][5] If the stock solution is cloudy or contains precipitate, it may be necessary to gently warm it (e.g., in a 37°C water bath) and vortex to redissolve the compound.[1][5]
-
Optimize Dilution Technique:
-
Pre-warm the cell culture medium to 37°C before adding the compound.[1]
-
Instead of pipetting the stock solution directly into the bulk medium, add the stock solution dropwise to the medium while gently vortexing or swirling.[2][3] This gradual dilution can prevent the rapid change in polarity that causes precipitation.
-
-
Reduce Final Concentration: Your intended final concentration may exceed the compound's solubility limit in the culture medium. Try performing a serial dilution to a lower final concentration.[6]
-
Use a Solubilizing Agent:
-
Co-solvents and Surfactants: Consider using a co-solvent or a non-ionic surfactant like Tween® 20 or Pluronic® F-68 to improve solubility.[3][7] It is crucial to first perform a toxicity test with the solubilizing agent alone to ensure it does not affect your cells.
-
Protein Carrier: For certain lipophilic compounds like fatty acids, pre-complexing them with fatty acid-free bovine serum albumin (BSA) can enhance their stability and delivery in culture media.[6]
-
Issue 2: Increased Cell Death or Altered Morphology After Treatment
Cause: This can be due to the inherent cytotoxicity of the lipophilic compound, the toxicity of the solvent used for the stock solution, or a combination of both. High concentrations of solvents like DMSO can be toxic to cells.[8][9]
Troubleshooting Workflow:
Caption: Decision-making process for identifying the source of cytotoxicity.
Detailed Steps:
-
Run a Solvent Control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) used in your experimental setup.[9] This will help you distinguish between the cytotoxicity of your compound and that of the solvent.
-
Assess Solvent Toxicity: If the cells in the solvent control group show signs of stress, altered morphology, or reduced viability, the solvent concentration is likely too high.
-
Reduce Solvent Concentration: Aim to use the lowest possible final concentration of the solvent. For DMSO, most cell lines can tolerate up to 0.5%, but some sensitive or primary cells may require concentrations below 0.1%.[9][10] This may necessitate preparing a more concentrated stock solution.
-
Perform a Dose-Response Curve: If the solvent control is healthy, the observed toxicity is likely due to your compound. Perform a dose-response experiment with a range of compound concentrations to determine its half-maximal inhibitory concentration (IC50) and a non-toxic working concentration for your experiments.
Issue 3: Suspected Microbial Contamination in Lipophilic Compound Stock
Cause: Lipophilic compounds, especially if dissolved in solvents other than highly pure DMSO, can potentially harbor or support the growth of certain microorganisms. Contamination can also be introduced during the preparation of the stock solution.
Solution Workflow:
Caption: Workflow for addressing suspected microbial contamination.
Detailed Steps:
-
Visual and Microscopic Inspection: Check the stock solution for any signs of turbidity. A small, diluted aliquot can be examined under a microscope to look for bacteria or yeast.[11]
-
Sterility Testing: If contamination is suspected, a small sample of the stock solution can be inoculated into a general-purpose microbial growth medium (e.g., Tryptic Soy Broth) and incubated to check for microbial growth.[12][13]
-
Filter Sterilization: If the compound is soluble in a solvent compatible with sterilization filters, you can filter-sterilize the stock solution using a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent to prevent leaching of contaminants.
-
Prepare Fresh Stock: The most reliable solution is to discard the suspect stock and prepare a new one using strict aseptic techniques.[14] This includes using sterile tubes, pipette tips, and working in a laminar flow hood.
Data Presentation
Table 1: Effect of DMSO Concentration on Cell Viability
| Cell Line | DMSO Concentration (%) | Incubation Time (hours) | Cell Viability (%) | Reference |
| HepG2 | 0.1 | 72 | ~100 | [8] |
| HepG2 | 0.5 | 72 | ~95 | [8] |
| HepG2 | 1.0 | 72 | ~80 | [8] |
| HepG2 | 3.0 | 72 | ~40 | [8] |
| HepG2 | 5.0 | 72 | ~5 | [8] |
| Various | 0.1 | - | Generally considered safe | [9] |
| Various | 0.5 | - | Widely used without cytotoxicity | [9] |
| HyStem-C Seeded Cells | 1.0 | - | 72.6 | [10] |
Note: Cell viability is highly dependent on the specific cell line and experimental conditions. This table provides a general guideline.
Experimental Protocols
Protocol: Kinetic Solubility Assay for Lipophilic Compounds in Cell Culture Media
Objective: To determine the maximum concentration of a lipophilic compound that can be dissolved in a specific cell culture medium without precipitation under experimental conditions.[2]
Materials:
-
Lipophilic compound of interest
-
100% DMSO (or other appropriate solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with all supplements
-
Sterile 1.5 mL microcentrifuge tubes or a sterile 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C with 5% CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the lipophilic compound in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[1]
-
Prepare Serial Dilutions: In separate sterile microcentrifuge tubes, prepare a series of dilutions of your compound in the cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration constant and at a non-toxic level (e.g., 0.1%) across all dilutions.
-
Incubation: Incubate the tubes or plate in a 37°C, 5% CO2 incubator for a period relevant to your experiment (e.g., 2, 24, or 48 hours). This mimics the conditions of your cell-based assay.[1]
-
Visual Inspection: After incubation, carefully inspect each tube or well for any signs of precipitation. This can appear as cloudiness, turbidity, or visible crystals.[2]
-
Microscopic Examination: Pipette a small volume from each concentration onto a slide and examine under a microscope to confirm the presence or absence of precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is considered the maximum kinetic solubility of your compound under these specific conditions.
Signaling Pathways and Logical Relationships
Lipotoxic Stress-Induced Signaling
Excess lipophilic compounds can lead to cellular stress, particularly in non-adipose cells. This can trigger several signaling pathways leading to organelle dysfunction and potentially cell death.
Caption: Simplified pathway of lipotoxic stress leading to cell death.[15]
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO in cell culture? A1: For most cell lines, a final DMSO concentration of 0.5% is well-tolerated.[9] However, for sensitive cell lines, such as primary cells or stem cells, it is advisable to keep the concentration at or below 0.1%.[9][10] It is always best practice to perform a solvent toxicity test for your specific cell line.
Q2: My compound precipitates in the media even at low concentrations. What are my options? A2: If precipitation occurs even after optimizing your dilution technique, you can try using solubilizing agents like non-ionic surfactants (e.g., Tween® 20) or complexing the compound with fatty acid-free BSA.[3][6][7] Alternatively, specialized drug delivery systems like nanoemulsions or liposomes can be used to deliver the compound to the cells without it precipitating in the media.[16][17]
Q3: Can I autoclave my lipophilic compound stock solution to sterilize it? A3: No, autoclaving is not recommended for lipophilic compounds dissolved in organic solvents like DMSO. The high temperatures can degrade the compound and the solvent. Filter sterilization with a solvent-compatible 0.22 µm filter is the preferred method if the stock solution cannot be prepared aseptically.
Q4: How can I distinguish between chemical precipitation and microbial contamination? A4: Chemical precipitate usually appears as crystalline or amorphous particles and is often static.[2] Microbial contamination, such as bacteria, will appear as small, often motile, particles between the cells, and the culture media will typically become turbid with a rapid change in pH (indicated by a color change of the phenol red indicator).[11] Yeast contamination will appear as budding oval-shaped particles. A microscope is the best tool for differentiation.
Q5: Can the type of cell culture medium affect the solubility of my lipophilic compound? A5: Yes, the composition of the medium can significantly impact solubility.[1][2] Components like salts, proteins (especially in serum-containing media), and pH can interact with your compound, affecting its stability in solution.[1] It is important to test the solubility in the specific medium you are using for your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. lifetein.com [lifetein.com]
- 10. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Sterility testing [who.int]
- 13. idexxbioanalytics.eu [idexxbioanalytics.eu]
- 14. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(-)-Bornyl ferulate vs. ferulic acid antioxidant capacity (ABTS, FRAP)
Ferulic acid itself is a well-established antioxidant, demonstrating significant activity in both ABTS and FRAP assays.[1][2] Its antioxidant mechanism is primarily attributed to its phenolic nucleus and unsaturated side chain, which allow it to readily form a resonance-stabilized phenoxy radical, thereby neutralizing reactive free radicals.[3] Esterification of ferulic acid can modify its antioxidant activity, often influenced by the chemical nature of the ester group.[4][5] For instance, studies on simple alkyl esters of ferulic acid, such as methyl and ethyl ferulate, have shown that they possess slightly lower, yet comparable, antioxidant capacities than ferulic acid in these assays.[1]
Comparison of Antioxidant Capacity
The following table summarizes quantitative data for ferulic acid and its related simple esters from a representative study. This data serves as a benchmark for understanding the antioxidant potential of ferulates. Note the absence of specific data for (-)-Bornyl ferulate in the reviewed literature.
| Compound | ABTS Assay (Trolox Equivalents) | FRAP Assay (mmol Fe²⁺/kg) |
| Ferulic Acid | 2.13 ± 0.04 | 3.39 ± 0.05 |
| Methyl Ferulate | 1.80 ± 0.02 | 2.89 ± 0.04 |
| Ethyl Ferulate | 1.85 ± 0.03 | 2.85 ± 0.03 |
| This compound | Data Not Available | Data Not Available |
| Data sourced from a study on the structure-antioxidant activity relationship of ferulates.[1] |
The data indicates that ferulic acid has the highest antioxidant activity among the tested compounds in both assays.[1] The methyl and ethyl esters show slightly reduced but strong activity.[1] This suggests that while the core phenolic structure is responsible for the antioxidant action, the nature of the ester group at the carboxylic acid position can modulate this activity.
Mechanisms & Workflows
The antioxidant action of ferulates is centered on their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, creating a stable ferulate radical that stops the oxidative chain reaction.
Caption: General mechanism of free radical scavenging by ferulates.
The ABTS and FRAP assays are common spectrophotometric methods used to determine the total antioxidant capacity of a sample. Their workflows involve the generation of a colored radical or complex, which is then reduced by the antioxidant, leading to a measurable color change.
Caption: Experimental workflow for the ABTS antioxidant capacity assay.
References
- 1. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antioxidant Activity Relationship of Ferulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Efficacies of Edaravone and Ferulate Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Agents
In the landscape of neuroprotective therapies, Edaravone, a potent free radical scavenger, has established its clinical relevance in treating acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Concurrently, natural compounds and their derivatives, such as (-)-Bornyl ferulate and its constituents, are emerging as promising neuroprotective agents. This guide provides a detailed, data-driven comparison of the neuroprotective effects of Edaravone and representative ferulate compounds, focusing on preclinical evidence from experimental models of cerebral ischemia. Due to the limited availability of direct experimental data on this compound, this comparison utilizes data from studies on benzyl ferulate and a combination of sodium ferulate and borneol, which represent the active moieties of this compound.
At a Glance: Comparative Efficacy in Cerebral Ischemia Models
The following table summarizes the key quantitative data from preclinical studies on Edaravone and ferulate compounds in rodent models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.
| Parameter | Edaravone | Benzyl Ferulate | Sodium Ferulate + Borneol | Experimental Model |
| Infarct Volume Reduction (%) | ~50% | Dose-dependent reduction | Significant attenuation | Rat/Mouse MCAO |
| Neurological Deficit Score Improvement | Significant improvement | Dose-dependent improvement | Significant improvement | Rat/Mouse MCAO |
| Oxidative Stress Markers | ||||
| Malondialdehyde (MDA) Levels | Significantly decreased[1] | Significantly decreased[1] | Significantly reduced[2] | Rat/Mouse Brain Tissue |
| Superoxide Dismutase (SOD) Activity | Significantly increased | Significantly increased[1] | Significantly increased[2] | Rat/Mouse Brain Tissue |
| Glutathione (GSH) Levels | Significantly increased[1] | - | - | Rat Brain Tissue |
| Anti-Apoptotic Effects | Increased Bcl-2, Decreased Caspase-3 | Increased Bcl-2, Decreased Bax & Cleaved Caspase-3[1] | - | Rat Brain Tissue |
Mechanisms of Neuroprotection: A Tale of Two Pathways
While both Edaravone and ferulate compounds exhibit potent antioxidant properties, their underlying mechanisms of action appear to diverge, offering different therapeutic avenues.
Edaravone primarily functions as a robust free radical scavenger, directly neutralizing hydroxyl radicals, peroxyl radicals, and peroxynitrite.[3] This action mitigates oxidative stress, a key contributor to neuronal damage in ischemic events. Furthermore, Edaravone has been shown to modulate several signaling pathways crucial for neuronal survival:
-
Nrf2/HO-1 Pathway: Edaravone upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response, leading to the increased expression of heme oxygenase-1 (HO-1) and other antioxidant enzymes.[3][4]
-
GDNF/RET Signaling: Recent studies suggest that Edaravone can activate the glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway, promoting neuronal survival and maturation.[5][6]
-
Anti-inflammatory Action: Edaravone can suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.
Ferulate Compounds , derived from ferulic acid, also demonstrate significant antioxidant and anti-inflammatory properties.[7] Their neuroprotective effects are attributed to:
-
Modulation of NOX Enzymes: Benzyl ferulate has been shown to downregulate the expression of NADPH oxidase 2 (NOX2) and NOX4, key enzymes involved in the production of reactive oxygen species (ROS) during cerebral ischemia.[1]
-
Anti-apoptotic Mechanisms: These compounds can inhibit neuronal apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting the activation of caspases.[1][7]
-
TLR4/MyD88 Signaling Pathway: Ferulic acid has been found to inhibit the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway, which is involved in the inflammatory response following ischemic injury.[7]
Experimental Protocols: A Guide to Preclinical Models
The following section details the typical experimental methodologies used to evaluate the neuroprotective effects of these compounds in a rat model of middle cerebral artery occlusion (MCAO).
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This widely used model mimics the focal ischemic stroke seen in humans.
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, typically with isoflurane or a combination of ketamine and xylazine. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and transected. A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90-120 minutes) to induce ischemia. For reperfusion models, the filament is then withdrawn to allow blood flow to resume.
-
Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative care, including analgesics and hydration.
Drug Administration Protocols
-
Edaravone: Typically administered intravenously (i.v.) or intraperitoneally (i.p.) at doses ranging from 3 to 10 mg/kg. Administration can be performed either before the onset of ischemia (pre-treatment), during ischemia, or at the time of reperfusion.
-
Benzyl Ferulate: Administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 10 to 40 mg/kg. Similar to Edaravone, the timing of administration can vary depending on the study design.
-
Sodium Ferulate + Borneol: Co-administered orally, with doses for sodium ferulate and borneol determined based on the specific study.
Assessment of Neuroprotective Effects
-
Neurological Deficit Scoring: Behavioral tests are conducted at various time points post-MCAO to assess motor and sensory function. A common scoring system ranges from 0 (no deficit) to 5 (severe deficit).
-
Infarct Volume Measurement: At the end of the experiment, animals are euthanized, and their brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using imaging software.
-
Biochemical Assays: Brain tissue from the ischemic hemisphere is homogenized and used for various biochemical analyses, including:
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) levels.
-
Apoptosis Markers: Western blotting or immunohistochemistry to detect the expression of pro-apoptotic proteins (e.g., Bax, Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2).
-
Inflammatory Markers: ELISA or RT-PCR to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
-
Conclusion and Future Directions
Both Edaravone and ferulate compounds demonstrate significant neuroprotective potential in preclinical models of ischemic stroke. Edaravone's established clinical use and well-characterized free-radical scavenging mechanism make it a benchmark for comparison. Ferulate compounds, including benzyl ferulate and the combination of sodium ferulate and borneol, present a compelling alternative with a multi-target mechanism that includes the modulation of enzymatic ROS production and inflammatory pathways.
The data suggests that both classes of compounds can effectively reduce infarct volume, improve neurological outcomes, and mitigate oxidative stress. However, direct, head-to-head comparative studies are necessary to definitively establish the relative efficacy of this compound and Edaravone. Future research should also explore the potential for synergistic effects when these compounds are used in combination, and further elucidate their downstream signaling pathways to identify novel therapeutic targets for neuroprotection. The development of more bioavailable formulations of ferulate compounds will also be crucial for their translation into clinical practice.
References
- 1. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orally combined neuroprotective effects of sodium ferulate and borneol against transient global ischaemia in C57 BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotection of edaravone on the hippocampus of kainate-induced epilepsy rats through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential: (-)-Bornyl Ferulate in Preclinical Models
For researchers and professionals in drug development, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. In this context, (-)-Bornyl ferulate, a compound derived from natural sources, has emerged as a subject of interest. This guide provides a comparative analysis of the preclinical efficacy of this compound against established non-steroidal anti-inflammatory drugs (NSAIDs) in various inflammation models.
This compound is an ester formed from borneol, a bicyclic monoterpene, and ferulic acid, a derivative of hydroxycinnamic acid. Both parent molecules have demonstrated anti-inflammatory properties. This guide synthesizes available preclinical data to offer a comparative perspective on the potential of this compound as an anti-inflammatory agent.
Comparative Efficacy in Animal Models of Inflammation
To provide a quantitative comparison, this guide focuses on three widely recognized preclinical models of inflammation: carrageenan-induced paw edema, acetic acid-induced writhing, and xylene-induced ear edema. Due to the limited availability of direct head-to-head comparative studies of this compound with NSAIDs, this analysis includes data on its constituent components, ferulic acid and borneol, to infer its potential efficacy.
Carrageenan-Induced Paw Edema
This model is a cornerstone for evaluating acute inflammation. The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats (150-200 g) or Swiss albino mice (20-25 g) are used.[1][2]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.[3]
-
Grouping: Animals are randomly assigned to control, standard (NSAID), and test (this compound or its components) groups.
-
Drug Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses, typically 30-60 minutes before carrageenan injection.[2][4]
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar surface of the right hind paw.[1][4]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[1][5]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Comparative Data:
| Compound | Dose | Route | Animal Model | Time Point (hours) | % Inhibition of Edema | Reference |
| Ferulic Acid | 100 mg/kg | p.o. | Mouse | 6 | 28% | [6] |
| Ferulic Acid | 200 mg/kg | p.o. | Mouse | 6 | 37.5% | [6] |
| Indomethacin | 5 mg/kg | i.p. | Rat | 5 | Significant Inhibition | [5] |
| Indomethacin | 10 mg/kg | p.o. | Rat | 3 | 91.1% | [2] |
| Indomethacin | 10 mg/kg | p.o. | Rat | 5 | 33% | [7] |
| Diclofenac | 15 mg/kg | p.o. | Rat | - | Significant Reduction | [4] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The data for ferulic acid provides an indication of the potential efficacy of one of its key components.
Acetic Acid-Induced Writhing Test
This visceral pain model is used to assess the peripheral analgesic and anti-inflammatory activity of compounds. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching).
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Model: Male Swiss albino mice (20-30 g) are commonly used.[7][8]
-
Grouping and Acclimatization: Similar to the paw edema model.
-
Drug Administration: Test compounds and a standard analgesic (e.g., diclofenac, indomethacin) are administered, typically 30-60 minutes prior to acetic acid injection.[8][9]
-
Induction of Writhing: A 0.5% to 1% solution of acetic acid (10-20 mL/kg) is injected intraperitoneally.[7][8]
-
Observation: Immediately after injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period, usually 10-20 minutes, starting 5 minutes after the acetic acid injection.[8][10]
-
Calculation of Inhibition: The percentage of inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Comparative Data:
| Compound | Dose | Route | Animal Model | % Inhibition of Writhing | Reference |
| Diclofenac | 10 mg/kg | p.o. | Mouse | Significant Inhibition | [9] |
| Indomethacin | 10 mg/kg | p.o. | Mouse | Significant Inhibition | [11] |
| Ibuprofen | - | - | Mouse | 71.5% | [12] |
Note: Quantitative data for this compound in the acetic acid-induced writhing test was not found in the reviewed literature. The data for common NSAIDs are provided for reference.
Xylene-Induced Ear Edema
This model is employed to evaluate the anti-inflammatory effects of compounds on acute inflammation, particularly targeting vascular permeability.
Experimental Protocol: Xylene-Induced Ear Edema
-
Animal Model: Male ICR or Kunming mice (20-30 g) are typically used.[13][14]
-
Grouping and Acclimatization: As in previous models.
-
Drug Administration: Test compounds and a standard drug (e.g., indomethacin, dexamethasone) are administered orally or topically.
-
Induction of Edema: A fixed volume of xylene (e.g., 30 µL) is applied to the anterior and posterior surfaces of the right ear.[15][16] The left ear serves as a control.
-
Measurement of Edema: After a specific time (e.g., 30 minutes to 2 hours), the mice are euthanized, and a circular section of both ears is removed and weighed. The difference in weight between the right and left ear punches is taken as a measure of edema.[15][16]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated as: % Inhibition = [(Ec - Et) / Ec] x 100 where Ec is the mean ear edema weight in the control group and Et is the mean ear edema weight in the treated group.
Comparative Data:
| Compound | Dose | Route | Animal Model | % Inhibition of Edema | Reference |
| Indomethacin | 1 mg/kg | p.o. | Mouse | 59.9% | [15] |
| Indomethacin | 10 mg/kg | p.o. | Mouse | 63% | [16] |
| Diclofenac Sodium | 10 mg/kg | p.o. | Mouse | Significant Reduction | [13] |
| Dexamethasone | 1 mg/kg | p.o. | Mouse | - | [17] |
Note: Specific quantitative data for this compound in the xylene-induced ear edema model was not available in the reviewed literature. Data for standard NSAIDs are presented for comparative context.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound are likely attributed to the synergistic actions of its constituent molecules, borneol and ferulic acid. These compounds have been shown to modulate key inflammatory signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).
Studies on bornyl acetate, a closely related compound to the borneol moiety of this compound, have shown that it can inhibit the NF-κB signaling pathway by affecting the phosphorylation of IκB and the production of IκB kinases (IKKs).[18] Similarly, bornyl cinnamate has been demonstrated to suppress the nuclear translocation and transcriptional activation of NF-κB.[19]
Caption: The NF-κB signaling pathway and points of inhibition by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases, including ERK, JNK, and p38, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, leading to the production of pro-inflammatory mediators.
Bornyl acetate has been reported to inhibit the MAPK signaling pathway by suppressing the phosphorylation of ERK, JNK, and p38.[18] This action contributes to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Conclusion
The available preclinical data, primarily from studies on its constituent parts, ferulic acid and borneol, suggest that this compound possesses anti-inflammatory properties. Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.
However, a direct and comprehensive comparison with established NSAIDs is currently hampered by the lack of head-to-head studies. The presented data tables highlight this gap and underscore the need for further research to definitively establish the comparative efficacy of this compound. Future studies should focus on direct comparisons with NSAIDs in standardized inflammation models to provide a clearer picture of its therapeutic potential. Such research will be crucial for determining its place in the landscape of anti-inflammatory drug development.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. researchgate.net [researchgate.net]
- 4. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. saspublishers.com [saspublishers.com]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 12. researchgate.net [researchgate.net]
- 13. Antilipoxygenase and Anti-Inflammatory Activities of Streblus asper Leaf Extract on Xylene-Induced Ear Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. redalyc.org [redalyc.org]
- 16. Anti-Inflammatory and Analgesic Effects of Pyeongwisan on LPS-Stimulated Murine Macrophages and Mouse Models of Acetic Acid-Induced Writhing Response and Xylene-Induced Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bornyl Esters in Cancer Cell Lines
Introduction
Bornyl esters, derivatives of the bicyclic monoterpenoid borneol, are emerging as a promising class of compounds in cancer research.[1] Found in the essential oils of various medicinal plants, these esters have demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] This guide provides an objective, data-driven comparison of the performance of different bornyl esters against various cancer cell lines, summarizing key experimental findings and elucidating their mechanisms of action.
Data Presentation: Comparative Cytotoxicity
The antitumor potential of a compound is often initially assessed by its cytotoxicity, typically measured as the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for various bornyl esters across a range of human cancer cell lines. Lower IC50 values indicate higher potency.
| Bornyl Ester | Cancer Cell Line | Cell Line Type | IC50 Value | Reference |
| Bornyl Acetate | A549 | Human Lung Carcinoma | 44.1 µg/mL | [3][4] |
| HT-29 | Human Colon Carcinoma | 60.5 µg/mL | [3][4] | |
| SW480 | Human Colorectal Carcinoma | 15.58 µg/mL (24h) | [5] | |
| HeLa | Human Cervix Carcinoma | 72.0 µg/mL | [3][4] | |
| MCF-7 | Human Breast Adenocarcinoma | 85.6 µg/mL | [3][4] | |
| (+)-Bornyl p-coumarate | A2058 | Human Melanoma | ~12 µM | [6] |
| A375 | Human Melanoma | ~12 µM | [6] | |
| Boron Salicylate Ester | MDA-MB-231 | Human Breast Adenocarcinoma | Lowest among tested salicylates | [7] |
| Isobornyl Acetate | HeLa | Human Cervical Cancer | 29.44 µg/mL (in essential oil) | [8] |
Mechanism of Action and Signaling Pathways
The anticancer effects of bornyl esters are not limited to cytotoxicity; they actively modulate key cellular signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and metastasis.
Bornyl Acetate: PI3K/Akt Pathway Inhibition
Bornyl acetate has demonstrated significant antitumor effects in colorectal and non-small cell lung cancer (NSCLC) models.[9][10] Its primary mechanism involves the suppression of the Phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) signaling pathway.[5][9] This pathway is crucial for cell survival and proliferation, and its inhibition by bornyl acetate leads to:
-
Suppressed Cell Proliferation and Colony Formation : By blocking the PI3K/AKT pathway, bornyl acetate hinders the growth of cancer cells.[5][9]
-
Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.[9]
-
Inhibition of Migration and Invasion : Bornyl acetate has been shown to reduce the metastatic potential of colorectal cancer cells.[5][9]
-
Downregulation of ABCB1 : In NSCLC, bornyl acetate's inhibition of the PI3K/AKT pathway leads to the downregulation of the drug transporter ABCB1, suggesting a potential role in overcoming multidrug resistance.[10]
Bornyl cis-4-hydroxycinnamate: Targeting Metastasis Pathways
This bornyl ester, also identified as (+)-Bornyl p-coumarate, shows potent anti-metastatic activity, particularly in melanoma cells.[6][11] It works by inhibiting multiple signaling pathways that are critical for cell migration and invasion.[11]
-
FAK/PI3K/Akt/mTOR Pathway : Inhibition of this pathway disrupts cell-matrix interactions and motility.[11]
-
MAPK Pathway : This compound also suppresses the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and invasion.[11]
-
Reduced MMP Expression : Bornyl cis-4-hydroxycinnamate decreases the activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that are essential for breaking down the extracellular matrix, a key step in cancer cell invasion.[11]
-
Inhibition of EMT : The compound hinders the epithelial-to-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties.[11]
(+)-Bornyl p-coumarate: Induction of Apoptosis via ER Stress
Further studies on (+)-Bornyl p-coumarate in melanoma cells have revealed a detailed mechanism for apoptosis induction involving endoplasmic reticulum (ER) stress.[6][12]
-
ER Stress Pathway Activation : The compound upregulates key ER stress markers, including p-PERK, p-eIF2α, ATF4, and CHOP.[12] This indicates that the cell's protein-folding capacity is overwhelmed, triggering a stress response.
-
Mitochondrial Dysfunction : It causes a loss of mitochondrial membrane potential, a critical step in the intrinsic apoptosis pathway.[6]
-
Caspase-Dependent Apoptosis : The ER stress and mitochondrial dysfunction culminate in the activation of caspase-dependent pathways. This is evidenced by the release of cytochrome C, the activation of pro-apoptotic proteins like Bax, and the cleavage of caspases-9 and -3.[6][13]
Experimental Protocols
The data presented in this guide are derived from a series of established in vitro assays designed to assess the anticancer properties of chemical compounds.
General Experimental Workflow
The evaluation of bornyl esters typically follows a standardized workflow, beginning with cell culture and treatment, followed by various assays to measure specific cellular responses.
Key Methodologies
-
Cell Lines and Culture : A variety of human cancer cell lines are used, including those from colorectal (SW480, HT29), lung (A549), cervical (HeLa), breast (MCF-7), and melanoma (A2058, A375) cancers.[3][9][11] Cells are cultured in appropriate media, such as DMEM, supplemented with fetal bovine serum (FBS).[5]
-
Cytotoxicity and Cell Viability Assays :
-
MTT Assay : This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]
-
LDH Cytotoxicity Assay : This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[3]
-
BrdU Assay : Measures DNA synthesis as an indicator of cell proliferation.[3]
-
CCK-8 Assay : A sensitive colorimetric assay for determining the number of viable cells.[5]
-
-
Apoptosis Assays :
-
Cell Migration and Invasion Assays :
-
Scratch Assay : A wound is created in a confluent cell monolayer, and the migration of cells to close the wound is monitored over time.[5]
-
Boyden Chamber/Transwell Assay : This assay measures the ability of cells to migrate through a porous membrane (for migration) or a membrane coated with extracellular matrix components (for invasion).[11]
-
-
Signaling Pathway Analysis :
Conclusion
The available evidence strongly supports the potential of bornyl esters as a versatile class of anticancer agents. Bornyl acetate effectively curtails cancer cell growth by inhibiting the pro-survival PI3K/AKT pathway.[9] Other derivatives, such as bornyl cis-4-hydroxycinnamate, demonstrate potent anti-metastatic properties by targeting multiple signaling cascades involved in cell invasion and migration.[11] Furthermore, the ability of these compounds to induce apoptosis through mechanisms like ER stress highlights a multi-pronged therapeutic potential.[6] While these in vitro findings are promising, further research, including in vivo studies, is necessary to fully elucidate their therapeutic efficacy and safety profiles for potential clinical applications. The synthesis and evaluation of novel bornyl ester derivatives could also yield compounds with even greater potency and selectivity against cancer cells.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boron Salicylate Ester Compounds as Boron Therapeutics. Their Synthesis, Structural Characterizations and Anticancer Effects against MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bornyl acetate extracted from Sharen () inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. (+)-Bornyl p-Coumarate Extracted from Stem of Piper betle Induced Apoptosis and Autophagy in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Borneol hinders the proliferation and induces apoptosis through the suppression of reactive oxygen species-mediated JAK1 and STAT-3 signaling in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potency of (-)-Bornyl Ferulate: A Comparative Analysis Against Borneol and Ferulic Acid
While direct head-to-head experimental data comparing the potency of (-)-Bornyl ferulate to its constituent molecules, borneol and ferulic acid, is limited in publicly available research, a comprehensive review of related studies on ferulic acid esters and the synergistic effects of borneol and ferulic acid strongly suggests that this compound possesses enhanced biological activity. The esterification of ferulic acid with borneol likely results in a molecule with improved lipophilicity and cellular uptake, leading to greater potency in various therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects.
This guide provides a comparative analysis based on available experimental data for closely related compounds and the individual properties of borneol and ferulic acid.
Enhanced Potency Through Esterification: Evidence from Ferulic Acid Analogs
The esterification of ferulic acid has been shown to enhance its antioxidant properties. Studies on propionyl ferulate and hexadecyl ferulate demonstrate a significant increase in radical scavenging activity compared to ferulic acid alone.
Comparative Antioxidant Activity
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Hydroxyl Radical Scavenging (% inhibition at 0.1 µg/mL) | Nitric Oxide Radical Scavenging (% inhibition at 0.1 µg/mL) | ABTS Radical Cation Scavenging IC50 (nmol.mL-1) |
| Ferulic Acid | 1.15 ± 0.06 | 45.2 ± 1.5 | 48.7 ± 2.1 | - |
| Propionyl Ferulate | 0.42 ± 0.03 | 68.4 ± 2.2 | 72.1 ± 1.8 | - |
| Ferulic Acid | - | - | - | - |
| Hexadecyl Ferulate | - | - | - | 0.027 ± 0.002 |
Note: Lower IC50 values indicate greater potency. Higher percentage inhibition indicates greater activity.
These data clearly indicate that modifying the carboxylic acid group of ferulic acid through esterification can lead to a more potent antioxidant molecule. This provides a strong basis for the hypothesis that this compound would exhibit similar or even greater enhancements in its biological activities.
Synergistic Potential of Borneol and Ferulic Acid
Borneol is a bicyclic monoterpene known for its ability to enhance the penetration of other molecules across biological membranes, including the blood-brain barrier. It also possesses intrinsic anti-inflammatory and neuroprotective properties. When co-administered, borneol and ferulic acid have been observed to exert synergistic neuroprotective effects, suggesting that a molecule combining both structures, such as this compound, would be highly effective.
Individual Biological Activities of Precursor Molecules
Ferulic Acid
Ferulic acid is a well-established antioxidant and anti-inflammatory agent. Its therapeutic potential is attributed to its ability to scavenge free radicals and inhibit pro-inflammatory enzymes. However, its clinical application can be limited by its relatively low lipophilicity and bioavailability.
Borneol
Borneol exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. A key attribute of borneol is its capacity to act as a penetration enhancer, facilitating the transport of other therapeutic agents across cellular barriers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of ferulic acid and its esters. These protocols would be applicable for a direct comparative study of this compound.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
A solution of DPPH in methanol (0.1 mM) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation.
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is recorded 6 minutes after the initial mixing.
-
The percentage of inhibition of absorbance at 734 nm is calculated.
-
The IC50 value is determined from a dose-response curve.
Visualizing the Rationale for Enhanced Potency
The following diagrams illustrate the conceptual basis for the predicted superior potency of this compound.
A Comparative Guide to the Neuroprotective Potential of Bornyl Ferulate and Benzyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective properties of two ferulic acid esters: bornyl ferulate and benzyl ferulate. While research on benzyl ferulate has elucidated specific mechanisms of action, data on bornyl ferulate is less direct. This comparison synthesizes available information on benzyl ferulate with the known neuroprotective and pharmacokinetic properties of borneol, the parent alcohol of bornyl ferulate, to offer a comprehensive overview for researchers in neuropharmacology and drug development.
Executive Summary
Both bornyl ferulate and benzyl ferulate are derivatives of ferulic acid, a phenolic compound with established antioxidant and anti-inflammatory properties. The esterification of ferulic acid is a strategy to enhance its lipophilicity and potential to cross the blood-brain barrier. Benzyl ferulate has demonstrated significant neuroprotection in models of cerebral ischemia/reperfusion injury through antioxidant and anti-apoptotic mechanisms. While direct neuroprotective studies on bornyl ferulate are limited, the well-documented neuroprotective, anti-inflammatory, and blood-brain barrier-enhancing effects of its parent compound, borneol, suggest that bornyl ferulate is a promising candidate for neuroprotection.
Data Presentation: Comparative Neuroprotective Effects
The following tables summarize the key experimental findings for benzyl ferulate and the known effects of borneol, which are indicative of the potential properties of bornyl ferulate.
Table 1: In Vitro Neuroprotective Effects
| Parameter | Benzyl Ferulate | Bornyl Ferulate (inferred from Borneol studies) |
| Cell Model | SH-SY5Y cells (hypoxia/reoxygenation model) | Primary cortical neurons (oxygen-glucose deprivation/reperfusion model) |
| Effect on Cell Viability | Increased cell viability in a dose-dependent manner | Reversed OGD/R-induced neuronal injury |
| Antioxidant Effects | - Decreased ROS production- Increased SOD activity- Decreased MDA levels | - Reversed OGD/R-induced intracellular ROS generation |
| Anti-apoptotic Effects | - Inhibited cleaved caspase-3 and Bax expression- Increased Bcl-2 expression | - Inhibited caspase-related apoptotic signaling |
| Anti-inflammatory Effects | Not explicitly detailed in the provided search results | - Inhibited pro-inflammatory factor release- Blocked NF-κB p65 nuclear translocation |
Table 2: In Vivo Neuroprotective Effects
| Parameter | Benzyl Ferulate | Bornyl Ferulate (inferred from Borneol studies) |
| Animal Model | MCAO rats (cerebral ischemia/reperfusion) | Not directly studied, but borneol has been studied in MCAO rats |
| Effect on Infarct Volume | Significantly reduced brain infarction size dose-dependently | Borneol has been shown to ameliorate infarct size |
| Neurological Function | Significantly improved neurological function dose-dependently | Borneol has been shown to improve neurological scores |
| Antioxidant Effects | - Decreased ROS levels- Increased SOD activity- Decreased MDA content | Borneol has been shown to reduce oxidative stress markers |
| Anti-apoptotic Effects | - Reduced TUNEL-positive cells- Decreased cleaved caspase-3 and Bax expression | Borneol has been shown to inhibit apoptosis |
| Anti-inflammatory Effects | Not the primary focus of the cited study | Borneol reduces the expression of iNOS and TNF-α |
| Blood-Brain Barrier | Higher lipid solubility suggests better penetration than ferulic acid | Borneol is known to enhance BBB permeability[1][2][3] |
Experimental Protocols
Benzyl Ferulate Neuroprotection Study[1]
-
In Vivo Model: Male Sprague-Dawley rats were subjected to middle cerebral artery occlusion (MCAO) for 2 hours, followed by 24 hours of reperfusion. Benzyl ferulate was administered at doses of 5, 10, and 15 mg/kg.
-
Neurological Scoring: Neurological deficits were evaluated using a five-point scoring system.
-
Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Oxidative Stress Markers: Malondialdehyde (MDA) content and superoxide dismutase (SOD) activity in brain tissue were measured using commercially available kits.
-
Apoptosis Assessment: Apoptosis was evaluated by TUNEL staining and Western blot analysis of Bax, Bcl-2, and cleaved caspase-3.
-
In Vitro Model: SH-SY5Y human neuroblastoma cells were subjected to hypoxia/reoxygenation (H/R) injury. Cells were treated with different concentrations of benzyl ferulate.
-
Cell Viability Assay: Cell viability was assessed using the CCK-8 assay.
-
Western Blot Analysis: Protein expression of NOX2, NOX4, Bcl-2, Bax, and Caspase-3 was determined by Western blotting.
Borneol Neuroprotection Study
-
In Vitro Model: Primary cortical neurons were subjected to oxygen-glucose deprivation (OGD) for 2 hours followed by 24 hours of reperfusion. Borneol was added to the culture medium during reperfusion.
-
Neuronal Injury Assessment: Neuronal injury was quantified by measuring lactate dehydrogenase (LDH) release.
-
ROS Measurement: Intracellular reactive oxygen species (ROS) were detected using the fluorescent probe DCFH-DA.
-
Apoptosis Analysis: Apoptosis was assessed by Hoechst 33258 staining and measurement of caspase-3 activity.
-
Inflammatory Pathway Analysis: The expression and nuclear translocation of NF-κB p65 were determined by Western blot and immunofluorescence.
Signaling Pathways and Mechanisms of Action
Benzyl Ferulate
Benzyl ferulate exerts its neuroprotective effects primarily through the modulation of oxidative stress and apoptosis. A key mechanism involves the downregulation of NADPH oxidase 2 (NOX2) and NOX4, which are major sources of ROS in cerebral ischemia. This downregulation is linked to the upregulation of specific microRNAs (miR-652, miR-532, and miR-92b) that target NOX2 and NOX4. By reducing oxidative stress, benzyl ferulate subsequently inhibits the mitochondrial apoptotic pathway, as evidenced by the decreased expression of Bax and cleaved caspase-3, and increased expression of the anti-apoptotic protein Bcl-2.
Bornyl Ferulate (Inferred from Borneol)
The neuroprotective mechanism of borneol, and by extension potentially bornyl ferulate, involves potent anti-inflammatory and anti-oxidative actions. Borneol has been shown to inhibit the nuclear translocation of NF-κB p65, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like iNOS. By suppressing the NF-κB pathway, borneol reduces the inflammatory response and subsequent neuronal damage. Additionally, its ability to reduce intracellular ROS and inhibit caspase-mediated apoptosis contributes to its overall neuroprotective profile. A significant advantage of borneol is its ability to reversibly open the blood-brain barrier, which could enhance the delivery of the ferulic acid moiety to the central nervous system.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the neuroprotective effects of novel compounds like bornyl and benzyl ferulate.
Discussion and Future Directions
Benzyl ferulate has demonstrated clear neuroprotective effects through well-defined antioxidant and anti-apoptotic pathways. Its increased lipophilicity over ferulic acid likely contributes to its efficacy.
While direct evidence for bornyl ferulate is lacking, the known properties of its constituent parts are highly suggestive of its potential. Borneol's established anti-inflammatory and neuroprotective actions, combined with its unique ability to enhance blood-brain barrier permeability, make bornyl ferulate a compelling candidate for further investigation. The borneol moiety could act as a "Trojan horse," not only possessing its own therapeutic benefits but also facilitating the delivery of the neuroprotective ferulic acid into the brain.
Future research should focus on the synthesis and direct evaluation of bornyl ferulate in both in vitro and in vivo models of neurodegeneration. A head-to-head comparison with benzyl ferulate and other ferulic acid esters would be invaluable in determining its relative efficacy and potential as a novel neuroprotective agent. Key areas of investigation should include its antioxidant capacity, anti-inflammatory properties, effects on apoptotic pathways, and its ability to modulate blood-brain barrier permeability.
References
- 1. japsonline.com [japsonline.com]
- 2. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effect of Ferulic Acid on Acetylcholinesterase and Amyloid Beta Peptide Plaque Formation in Alzheimer’s Disease: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of (-)-Bornyl Ferulate
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of (-)-Bornyl ferulate. As a novel compound of interest for its potential therapeutic properties, robust and reliable analytical methods are crucial for its characterization, quantification in various matrices, and to support preclinical and clinical studies. This document outlines detailed experimental protocols and presents a side-by-side comparison of performance data to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction to this compound and Analytical Challenges
This compound is an ester formed from (-)-borneol, a bicyclic monoterpene, and ferulic acid, a phenolic compound. The analysis of this molecule requires methods that can ensure its stability during analysis and provide the necessary sensitivity and selectivity to quantify it in potentially complex matrices. The choice between HPLC and GC is often dictated by the analyte's volatility, thermal stability, and the desired level of sensitivity and specificity.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of hypothetical, yet representative, HPLC-UV and GC-MS methods for the analysis of this compound. The data is extrapolated from validated methods for its constituent parts, ferulic acid and borneol, to provide a realistic performance expectation.[1][2][3]
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.334 µg/mL |
| Limit of Quantification (LOQ) | 1.012 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 99.02% - 100.73% |
| Specificity | No interference from degradation products |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 mg/L (for ferulic acid) |
| Limit of Quantification (LOQ) | 0.50 mg/L (for ferulic acid) |
| Precision (%RSD) | < 5.4% (for ferulic acid) |
| Specificity | High (based on mass fragmentation patterns) |
Experimental Protocols
Detailed methodologies for the hypothetical HPLC-UV and GC-MS analysis of this compound are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from a validated, stability-indicating HPLC-DAD method for ferulic acid.[3]
Chromatographic Conditions:
-
Column: RP C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and water (pH 3.0 with orthophosphoric acid) (48:52 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 ± 2°C
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to prepare working standards at concentrations ranging from 10.0 to 70.0 µg/mL.
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., methanol, ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on a validated GC-MS method for the analysis of ferulic acid and borneol.[1][4]
Chromatographic Conditions:
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Split (split ratio 10:1)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound.
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., ethyl acetate).
-
Create a series of working standards by diluting the stock solution.
Sample Preparation and Derivatization (if necessary):
-
Perform a liquid-liquid extraction of this compound from the sample matrix.
-
Concentrate the extract under a stream of nitrogen.
-
While the ester itself may be volatile enough for GC analysis, derivatization of the hydroxyl group of the ferulic acid moiety (if hydrolysis is a concern) or the borneol moiety could be considered to improve peak shape and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reconstitute the dried extract in the derivatizing agent and heat at 70°C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
Method Comparison and Cross-Validation Workflow
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. HPLC-UV is a robust, and widely available technique suitable for routine quality control. GC-MS offers higher specificity due to mass spectrometric detection and can be more sensitive for certain compounds.
A cross-validation study would involve analyzing the same set of samples using both validated methods to ensure that the results are comparable and that there is no systematic bias between the methods.
Figure 1. Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Signaling Pathway Visualization (Hypothetical)
To illustrate a potential biological context for this compound, the following diagram depicts a hypothetical signaling pathway where the compound might exert an anti-inflammatory effect by inhibiting the NF-κB pathway.
Figure 2. Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-Bornyl ferulate and Other Natural Compounds in the Context of Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The multifaceted pathology of Alzheimer's disease (AD) continues to present a formidable challenge to modern medicine. The limitations of current therapeutic strategies have intensified the search for novel, multi-targeted agents. Natural compounds, with their diverse pharmacological profiles, have emerged as a promising frontier in this endeavor. This guide provides a comparative analysis of (-)-Bornyl ferulate and other prominent natural compounds—Resveratrol, Curcumin, and Ginkgo biloba—that have been investigated for their therapeutic potential in AD.
This compound: A Novel Compound with Inferred Potential
Direct experimental studies on this compound for Alzheimer's disease are currently limited in the available scientific literature. However, its chemical structure, an ester of (-)-Borneol and Ferulic Acid, allows for an informed postulation of its potential therapeutic mechanisms based on the well-documented neuroprotective properties of its constituent molecules.
(-)-Borneol is a bicyclic monoterpene known to readily cross the blood-brain barrier. Research suggests it possesses neuroprotective and anti-inflammatory properties. A significant proposed mechanism is its ability to enhance meningeal lymphatic drainage, which plays a crucial role in clearing metabolic waste, including amyloid-β (Aβ) peptides, from the brain. Furthermore, studies on Bornyl acetate , a similar ester, have indicated neuroprotective effects against Aβ deposition and tau hyperphosphorylation by modulating autophagy pathways in cellular models of AD.[1]
Ferulic Acid , a phenolic compound abundant in plants, is a well-established antioxidant and anti-inflammatory agent.[2][3] It has been shown to inhibit the formation of Aβ fibrils and destabilize pre-formed plaques.[3] Preclinical studies have demonstrated that ferulic acid can mitigate Aβ-induced neurotoxicity and oxidative stress, thereby improving cognitive function in animal models of AD.[4][5][6] Esterification of ferulic acid, as seen in ferulic acid ethyl ester, has been explored to improve its bioavailability and brain accessibility.[7]
The combination of these two molecules in This compound could theoretically offer a synergistic effect, combining the blood-brain barrier permeability and lymphatic clearance enhancement of borneol with the anti-amyloid, antioxidant, and anti-inflammatory properties of ferulic acid.
Comparative Analysis with Other Natural Compounds
Resveratrol
Resveratrol, a polyphenol found in grapes and berries, has been extensively studied for its neuroprotective effects.[8] Its primary mechanisms of action in the context of AD include the activation of SIRT1 (Sirtuin 1), which helps in reducing Aβ production, and its potent antioxidant and anti-inflammatory properties.[8][9] Clinical studies have suggested that resveratrol may help in stabilizing Aβ levels and attenuating cognitive decline in individuals with mild to moderate AD.[9]
Curcumin
Curcumin is the principal curcuminoid of turmeric (Curcuma longa) and is known for its robust anti-inflammatory and antioxidant activities.[10] In relation to Alzheimer's disease, curcumin has been shown to bind to Aβ plaques, inhibit Aβ aggregation, and reduce neuroinflammation.[10][11][12] Despite its promising preclinical results, the clinical utility of curcumin has been hampered by its low bioavailability.[10]
Ginkgo Biloba
Extracts from the leaves of the Ginkgo biloba tree have a long history of use in traditional medicine for cognitive ailments. The active components, including flavonoids and terpenoids, are believed to exert their effects through antioxidant and anti-inflammatory pathways, as well as by improving cerebral blood flow.[13] Clinical trials on Ginkgo biloba extract (EGb 761) have yielded mixed results, with some studies suggesting a modest improvement in cognitive function in patients with dementia, particularly when administered at higher doses over a longer duration.[13][14][15] However, other large-scale trials have not found significant evidence to support its efficacy in preventing or treating Alzheimer's disease.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on these natural compounds.
Table 1: Effects on Amyloid-β Pathology (Preclinical Models)
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Resveratrol | Tg6799 mice | 60 mg/kg/day (oral gavage) | 60 days | Significantly reduced amyloid plaque load in the hippocampus. Lowered cerebral levels of Aβ40 and Aβ42. | [18] |
| SAMP8 mice | Dietary supplement | Not specified | Decreased Aβ40 and Aβ42 accumulations in the hippocampus. | [9] | |
| Curcumin | APPSw transgenic mice | 160 ppm or 5000 ppm in diet | 6 months | Significantly reduced amyloid plaque aggregation (IC50 of ~0.81 M). | [12] |
| Albino mice | 50 mg/kg | 15 days | Reduced Aβ plaques through downregulation of NF-κB signaling and subsequent inhibition of BACE1. | [11] | |
| Ferulic Acid | PSAPP mice | Oral treatment | 6 months | Decreased brain parenchymal and cerebral vascular Aβ deposits. Reduced levels of Aβ1-40 and Aβ1-42. | [19] |
| Mice (Aβ1-42 injection) | 0.006% in drinking water | 4 weeks | Suppressed Aβ1-42-induced increases in GFAP and IL-1β immunoreactivity in the hippocampus. | [5][6] | |
| Bornyl acetate | PC12 cells (in vitro) | 25, 50, 75, 100 µg/mL | Not specified | Significantly lowered the levels of Aβ42 and β-secretase. | [1] |
Table 2: Cognitive and Clinical Outcomes (Human Studies)
| Compound | Study Population | Dosage | Duration | Key Findings | Reference |
| Curcumin | 36 mild-to-moderate AD patients | 2 g/day or 4 g/day | 24 weeks | No significant differences in ADAS-Cog, NPI, or ADCS-ADL scores compared to placebo. | [20] |
| Ginkgo biloba extract (EGb 761) | Mild to moderate dementia patients | 240 mg/day | 24 weeks | Improved scores on the SKT and NPI compared to placebo. | [14][15] |
| Early-stage AD patients | High doses | Long-term | Meta-analysis showed improvement in SKT and ADAS-Cog scores. | [13] |
Experimental Protocols
Resveratrol in Tg6799 Mice
-
Animal Model: Tg6799 transgenic mice, which model Alzheimer's disease.
-
Treatment: Mice were randomly assigned to a treatment group receiving 0.5% resveratrol solution (60 mg/kg) or a control group receiving volume-matched normal saline. The treatment was administered daily via oral gavage for 60 consecutive days.
-
Behavioral Analysis: Spatial working memory was assessed using the Y-maze test. Learning and memory were evaluated using the Morris water maze test.
-
Biochemical Analysis: After the treatment period, mice were euthanized, and brain hippocampi were homogenized. Cerebral levels of Aβ40 and Aβ42 were measured using ELISA kits. Amyloid plaque deposition was visualized and quantified using Thioflavin S staining.[18]
Curcumin Clinical Trial
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled study with an open-label extension to 48 weeks.
-
Participants: 36 individuals with mild-to-moderate Alzheimer's disease.
-
Intervention: Participants were randomized to receive either a placebo, 2 grams/day of Curcumin C3 Complex®, or 4 grams/day of the same curcumin formulation.
-
Outcome Measures: The primary outcomes were the incidence of adverse events and changes in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) at 24 weeks. Secondary outcomes included the Neuropsychiatric Inventory (NPI), the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale, and various biomarkers in plasma and cerebrospinal fluid.[20]
Ginkgo Biloba Extract Clinical Trial
-
Study Design: A randomized, controlled, double-blind, multi-center trial.
-
Participants: Patients diagnosed with mild to moderate dementia (AD or vascular).
-
Intervention: Patients received either 240 mg of Ginkgo biloba extract EGb 761® once daily or a placebo for 24 weeks.
-
Outcome Measures: Cognitive function was assessed using the Short Cognitive Performance Test (SKT). Neuropsychiatric symptoms were evaluated with the Neuropsychiatric Inventory (NPI). Functional abilities were also assessed.[15]
Visualizing Molecular Pathways and Workflows
Signaling Pathways Implicated in Neuroprotection
Caption: Simplified signaling pathways for Resveratrol, Curcumin, and Ferulic Acid in AD.
Representative Experimental Workflow for Preclinical Studies
References
- 1. phcog.com [phcog.com]
- 2. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ferulic Acid in Animal Models of Alzheimer’s Disease: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection against β-amyloid peptide toxicity in vivo with long-term administration of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection against beta-amyloid peptide toxicity in vivo with long-term administration of ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo protective effects of ferulic acid ethyl ester against amyloid-beta peptide 1-42-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Dietary resveratrol prevents Alzheimer’s markers and increases life span in SAMP8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin as a natural approach for treatment of alzheimer’s disease [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. Can We Use Ginkgo biloba Extract to Treat Alzheimer’s Disease? Lessons from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Updated Review of Randomized Clinical Trials Testing the Improvement of Cognitive Function of Ginkgo biloba Extract in Healthy People and Alzheimer’s Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Behind the headlines: Ginkgo biloba for Alzheimer’s - Alzheimer's Research UK [alzheimersresearchuk.org]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Ferulic Acid Is a Nutraceutical β-Secretase Modulator That Improves Behavioral Impairment and Alzheimer-like Pathology in Transgenic Mice | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
Unlocking Enhanced Bioavailability: A Comparative Guide to Ferulate Ester Formulations
For Researchers, Scientists, and Drug Development Professionals
Ferulic acid, a potent antioxidant with a wide spectrum of therapeutic potential, has garnered significant attention in the pharmaceutical and nutraceutical industries. However, its clinical efficacy is often hampered by limited bioavailability. Esterification of ferulic acid to form various ferulate esters represents a promising strategy to overcome this limitation. This guide provides an objective comparison of the bioavailability of different ferulate ester formulations, supported by experimental data, to aid in the selection and development of next-generation ferulic acid-based therapeutics.
Comparative Pharmacokinetic Data
The oral bioavailability of ferulic acid and its ester derivatives is a critical determinant of their in vivo efficacy. The following table summarizes key pharmacokinetic parameters from preclinical studies, offering a comparative overview of how different ester modifications can influence absorption and systemic exposure.
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability | Species | Reference |
| Ferulic Acid | 10 mg/kg (P.O.) | 8.17 | 0.03 | 2.59 | - | Rat | [1] |
| Ethyl Ferulate | 150 mg/kg (P.O.) | 18.38 ± 1.38 | 0.25 | - | - | Rat | [2][3] |
| Ethyl Ferulate + Piperine | 150 mg/kg EF + 40 mg/kg Piperine (P.O.) | 15.27 ± 1.18 | 0.25 | - | - | Rat | [2][3] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; P.O.: Oral administration.
From the available data, esterification to ethyl ferulate appears to influence the pharmacokinetic profile of ferulic acid. A study on ethyl ferulate administered to rats showed a peak plasma concentration of ferulic acid at 0.25 hours[2][3]. Interestingly, co-administration with piperine, a known bioavailability enhancer, did not significantly alter the Cmax or Tmax of ferulic acid derived from ethyl ferulate in one study[2][3]. Another study reported that after oral administration of ferulic acid, it was rapidly absorbed, with a mean time to peak plasma concentration of just 0.03 hours[1].
Experimental Protocols
The following outlines a typical experimental design for a comparative bioavailability study of ferulate ester formulations, synthesized from methodologies reported in the literature[1][2][3][4].
1. Animal Studies:
-
Subjects: Healthy adult male or female rats (e.g., Wistar or Sprague-Dawley), typically weighing between 200-300g. Animals are acclimatized for at least one week before the experiment.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard pellet diet and water ad libitum.
-
Grouping: Animals are randomly assigned to different treatment groups, including a control group (receiving the vehicle), a reference group (receiving pure ferulic acid), and test groups (receiving different ferulate ester formulations).
-
Dosing: Formulations are typically administered orally via gavage. The dosage is calculated based on the molar equivalent of ferulic acid.
2. Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Samples are typically drawn from the retro-orbital plexus or tail vein into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Method:
-
Sample Preparation: Plasma samples are subjected to protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes.
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is commonly used for the quantification of ferulic acid and its metabolites in plasma.
-
Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, elimination half-life (t1/2), and clearance (CL) are calculated from the plasma concentration-time data using non-compartmental analysis software.
-
Relative bioavailability is calculated as (AUC_test / AUC_reference) × (Dose_reference / Dose_test).
Visualizing the Process and Pathway
To better understand the experimental process and the metabolic fate of ferulate esters, the following diagrams are provided.
Conclusion
The esterification of ferulic acid presents a viable approach to enhance its bioavailability. The choice of the ester moiety can significantly impact the pharmacokinetic profile. The provided data and experimental framework serve as a valuable resource for researchers and drug development professionals in designing and evaluating novel ferulate ester formulations with improved therapeutic potential. Further head-to-head comparative studies are warranted to build a more comprehensive understanding and to guide the rational design of next-generation ferulic acid derivatives.
References
The Dichotomy of Efficacy: Correlating In Vitro and In Vivo Activity of (-)-Bornyl Ferulate Analogs
A comparative guide for researchers and drug development professionals.
The therapeutic potential of (-)-Bornyl ferulate, a compound marrying the properties of borneol and ferulic acid, has garnered interest in the scientific community. However, a direct comparative analysis of its in vitro and in vivo activities remains elusive in published literature. To bridge this gap, this guide provides a comprehensive comparison of structurally related compounds: bornyl salicylate, benzyl ferulate, and the combination of sodium ferulate with borneol. By examining the activities of these analogs, we can extrapolate potential correlations and discrepancies between laboratory assays and whole-organism responses that may be relevant to this compound.
This guide synthesizes available experimental data to offer insights into the anti-inflammatory and neuroprotective effects of these compounds, presenting a side-by-side view of their performance in controlled in vitro environments versus complex in vivo models.
Anti-inflammatory Activity: From Cellular Inhibition to Organismal Response
The anti-inflammatory properties of bornyl esters have been investigated using both cell-based assays and animal models of inflammation. A key focus has been the inhibition of nitric oxide (NO), a pro-inflammatory mediator, and the reduction of edema and pro-inflammatory cytokines.
Quantitative Comparison of Anti-inflammatory Effects
| Compound/Combination | Assay Type | Model System | Key Findings | Reference |
| Bornyl Salicylate | In Vitro | LPS-stimulated murine peritoneal macrophages | Reduced Nitric Oxide (NO) production at 10 µg/mL. | [1][2] |
| In Vivo | Carrageenan-induced paw edema in mice | Significantly reduced paw edema. | [1][2] | |
| Zymosan-induced peritonitis in mice | Reduced neutrophil migration and levels of TNF-α, IL-1β, and IL-6. | [1][2] | ||
| Bornyl Acetate | In Vitro | Human chondrocytes | Elevated the expression of anti-inflammatory IL-11. Antagonized IL-1β-induced upregulation of MMP-1 and MMP-13. | [3] |
Experimental Protocols:
In Vitro Nitric Oxide (NO) Production Assay [1][2]
-
Cell Line: Murine peritoneal macrophages.
-
Stimulation: Lipopolysaccharide (LPS).
-
Treatment: Bornyl salicylate (10 µg/mL).
-
Methodology: Peritoneal macrophages were harvested from Swiss mice and cultured. The cells were stimulated with LPS in the presence or absence of bornyl salicylate. After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.
In Vivo Carrageenan-Induced Paw Edema Model [1][2]
-
Animal Model: Swiss mice.
-
Induction of Inflammation: Subplantar injection of 2.5% carrageenan in the right hind paw.
-
Treatment: Bornyl salicylate administered orally prior to carrageenan injection.
-
Methodology: Paw volume was measured using a plethysmometer at various time points after carrageenan injection. The difference in paw volume before and after the stimulus was calculated to determine the extent of edema.
In Vivo Zymosan-Induced Peritonitis Model [1][2]
-
Animal Model: Swiss mice.
-
Induction of Inflammation: Intraperitoneal injection of zymosan A.
-
Treatment: Oral administration of bornyl salicylate prior to zymosan injection.
-
Methodology: Four hours after zymosan injection, animals were euthanized, and the peritoneal cavity was washed. The peritoneal fluid was collected to determine the total and differential leukocyte counts. The levels of cytokines (TNF-α, IL-1β, and IL-6) in the peritoneal fluid were measured by ELISA.
Signaling Pathway: Anti-inflammatory Action of Bornyl Acetate
Caption: Bornyl acetate upregulates IL-11 via c-Fos/AP-1, antagonizing IL-1β-induced inflammation.
Neuroprotective Activity: A Look at Ischemia/Reperfusion Injury Models
The neuroprotective potential of ferulic acid and borneol derivatives has been primarily assessed in the context of cerebral ischemia/reperfusion (I/R) injury, a condition characterized by oxidative stress and neuronal cell death.
Quantitative Comparison of Neuroprotective Effects
| Compound/Combination | Assay Type | Model System | Key Findings | Reference |
| Benzyl Ferulate | In Vivo | Rat model of cerebral ischemia/reperfusion | Significantly downregulated the expression of NADPH oxidase 2 (NOX2) and NOX4. | [4][5][6] |
| Sodium Ferulate + Borneol | In Vivo | Mouse model of transient global cerebral ischemia | Significantly reduced brain edema, GFAP-positive cells, and malondialdehyde (MDA) levels. Increased superoxide dismutase (SOD) activity. | [1][7] |
Experimental Protocols:
In Vivo Rat Model of Cerebral Ischemia/Reperfusion (I/R) [4][5][6]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Ischemia: Middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.
-
Treatment: Benzyl ferulate administered by gavage at the onset of surgery.
-
Methodology: Neurological function was evaluated 24 hours after reperfusion. Brain tissues were collected for analysis of infarct volume (TTC staining) and expression of NOX2 and NOX4 (Western blot and qPCR). Apoptosis was assessed by TUNEL staining.
In Vivo Mouse Model of Transient Global Cerebral Ischemia [1][7]
-
Animal Model: C57 BL/6J mice.
-
Induction of Ischemia: Bilateral common carotid artery occlusion for 25 minutes.
-
Treatment: Oral co-administration of sodium ferulate and borneol.
-
Methodology: Brain edema was measured by the wet-dry weight method. Glial fibrillary acidic protein (GFAP) expression was assessed by immunohistochemistry. Oxidative stress markers, including malondialdehyde (MDA) levels and superoxide dismutase (SOD) activity, were measured in brain homogenates.
Experimental Workflow: In Vivo Neuroprotection Study
Caption: Workflow for in vivo assessment of neuroprotective effects in ischemia models.
Correlation and Conclusion
The presented data on this compound analogs suggest a promising correlation between in vitro and in vivo findings. For instance, the in vitro inhibition of the pro-inflammatory mediator NO by bornyl salicylate is consistent with its in vivo efficacy in reducing inflammation in animal models.[1][2] Similarly, the neuroprotective effects observed in vivo for benzyl ferulate and the combination of sodium ferulate and borneol are underpinned by their ability to modulate oxidative stress pathways, a mechanism that can be initially explored through in vitro antioxidant assays.[1][4][5][6][7]
However, it is crucial to acknowledge the inherent limitations of this comparative analysis. The data is derived from structurally similar but not identical compounds to this compound. The pharmacokinetic and metabolic profiles of this compound could significantly influence its in vivo efficacy, a factor not captured by in vitro assays.
For researchers and drug development professionals, this guide underscores the importance of a multi-faceted approach. While in vitro assays provide valuable initial screening and mechanistic insights, in vivo studies are indispensable for validating therapeutic potential and understanding the complex interplay of pharmacokinetics and pharmacodynamics. Future research should focus on direct in vitro and in vivo comparisons of this compound to definitively establish its activity profile and therapeutic promise.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Screening of potentially active compounds against rheumatoid arthritis in the Juan-Bi decoction using systems pharmacology and animal experiments [frontiersin.org]
- 4. Identification of (-)-bornyl diphosphate synthase from Blumea balsamifera and its application for (-)-borneol biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety and toxicity profile of (-)-Bornyl ferulate compared to standards
Safety and Toxicity Profile of (-)-Bornyl Ferulate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and toxicity profile of this compound against its constituent components, (-)-borneol and ferulic acid, as well as the related compound, bornyl acetate. Due to the limited availability of direct toxicological data for this compound, this comparison relies on existing data for its precursors and structurally similar molecules to infer a potential safety profile. This guide adheres to established standards for toxicity testing as outlined by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).
**Executive Summary
-
(-)-Borneol: Exhibits potential for irritation and central nervous system effects at high doses.
-
Ferulic Acid: Generally regarded as safe, particularly in topical applications, though it can be a mild irritant.
-
Bornyl Acetate: Shows variable cytotoxicity depending on the cell line, with some studies indicating a degree of selectivity towards cancer cells.
This guide summarizes the available quantitative data, details the experimental protocols for key toxicity assays, and provides visual representations of experimental workflows to aid in the assessment of this compound's potential safety profile.
Quantitative Toxicity Data
The following tables summarize the available acute toxicity and cytotoxicity data for compounds related to this compound. It is crucial to note that these values can vary based on the specific experimental conditions, including the cell line and assay used[1].
Table 1: Acute Toxicity Data
| Compound | Test | Species | Route | LD50 | Reference |
| (-)-Bornyl Acetate | LD50 | Rat | Oral | > 5,000 mg/kg | [2] |
| (-)-Bornyl Acetate | LD50 | Rabbit | Dermal | > 10,000 mg/kg | [2] |
| Isobornyl Acetate | NOAEL | - | - | 270 mg/kg/day | [3] |
NOAEL: No-Observed-Adverse-Effect Level
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Bornyl Acetate | HeLa (Cervix Carcinoma) | LDH | 72.0 | [4] |
| HT29 (Colon Carcinoma) | LDH | 60.5 | [4] | |
| A549 (Lung Carcinoma) | LDH | 44.1 | [4] | |
| MCF-7 (Breast Adenocarcinoma) | LDH | 85.6 | [4] | |
| FL (Human Amnion - Normal) | LDH | 50.6 | [4] | |
| Ferulic Acid Amide (FA10) | Hela | - | 23 | [5] |
| HT-29 | - | 18 | [5] | |
| Ferulic Acid Amide (FA1) | A-549 | - | 18 | [5] |
| Ferulic Acid-Quinoline Ester (2c) | HL-60 (Leukemia) | WST-1 | 124.4 µM | [6] |
| K562 (Leukemia) | WST-1 | 205.4 µM | [6] | |
| Hexyl Ferulate (HF) | MCF-7 | - | - | [7] |
| Feruloylhexylamide (HFA) | MCF-7 | - | - | [7] |
IC50: The half maximal inhibitory concentration. LDH: Lactate Dehydrogenase assay. WST-1: Water-soluble tetrazolium salt-1 assay. Note: Direct comparison of IC50 values should be made with caution due to variations in experimental methodologies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the safety assessment of related compounds. These protocols are based on standardized guidelines, such as those from the OECD.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Test Guideline 423)
This method is a stepwise procedure to estimate the acute oral toxicity (LD50) of a substance.
-
Principle: A stepwise procedure is used where a small group of animals (typically 3) of a single sex (usually females) is dosed at a defined starting dose level. The outcome (mortality or survival) determines the next step, which involves dosing another group at a higher or lower fixed dose level[8].
-
Test Animals: Healthy, young adult rodents (e.g., rats) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage in a single dose.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A necropsy is performed on all animals at the end of the observation period.
-
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
In Vitro Cytotoxicity Assay (e.g., MTT/WST-1 Assay)
This assay determines the concentration of a substance that reduces the viability of a cell population by 50% (IC50).
-
Principle: The assay is based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test substance for a specified period (e.g., 24, 48, or 72 hours).
-
The tetrazolium salt reagent is added to each well and incubated.
-
The absorbance of the formazan product is measured using a microplate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the test substance.
Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)
This test is used to assess the mutagenic potential of a substance.
-
Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes that encode for amino acid synthesis. The test substance is evaluated for its ability to cause a reverse mutation (reversion) that restores the functional capability of the gene, allowing the bacteria to grow on an amino acid-deficient medium[9][10].
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism[10].
-
The treated bacteria are plated on a minimal agar medium.
-
After incubation, the number of revertant colonies is counted.
-
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Skin Irritation/Corrosion Test (OECD Test Guideline 404)
This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
-
Principle: The test substance is applied to the skin of a single animal in a stepwise procedure. The degree of skin reaction (erythema and edema) is assessed at specific intervals[11].
-
Procedure:
-
A small area of the animal's (typically a rabbit) fur is clipped.
-
The test substance is applied to a small patch of skin and covered with a gauze patch.
-
After a set exposure period (e.g., 4 hours), the patch is removed.
-
The skin is observed and scored for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
-
Data Analysis: The substance is classified as an irritant based on the mean scores for erythema and edema.
Skin Sensitization Test (e.g., Local Lymph Node Assay - OECD Test Guideline 429)
This test assesses the potential of a substance to induce allergic contact dermatitis.
-
Principle: The assay measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of the test substance. A substance that induces a significant increase in lymphocyte proliferation is considered a sensitizer[12][13].
-
Procedure:
-
The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.
-
On day 5, a solution containing a radioactive marker (e.g., 3H-methyl thymidine) is injected intravenously.
-
A few hours later, the draining auricular lymph nodes are excised, and the incorporation of the radioactive marker is measured.
-
-
Data Analysis: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. A substance with an SI of 3 or greater is typically classified as a sensitizer.
Visualizations
The following diagrams illustrate a general workflow for toxicity testing and the structural relationship of this compound to its components.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of Skin Irritation and Sensitisation Effects by Topical Pterostilbene – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Evaluation of Skin Sensitization Induced by Four Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessment of skin sensitization, irritability and toxicity of bacteriocins and reuterin for possible topical applications - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Comparison of (-)-Bornyl Ferulate and Its Isomers: A Guide for Researchers
In the pursuit of novel therapeutic agents, natural compounds and their derivatives have garnered significant attention. Among these, (-)-Bornyl ferulate, an ester formed from ferulic acid and (-)-borneol, stands out for its potential antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides a mechanistic comparison of this compound and its potential isomers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.
While direct comparative studies on the specific isomers of bornyl ferulate are limited, this guide synthesizes available data on the parent molecules and related esters to project a comparative analysis based on established structure-activity relationships. The primary isomers considered for this comparison are derived from the stereoisomers of borneol: (+)-borneol, (-)-isoborneol, and (+)-isoborneol, which would form (+)-bornyl ferulate, (-)-isobornyl ferulate, and (+)-isobornyl ferulate, respectively.
Comparative Biological Activities
The biological efficacy of bornyl ferulate isomers is predicated on the individual contributions and potential synergistic effects of the ferulic acid moiety and the bicyclic monoterpene alcohol moiety (borneol or isoborneol).
Antioxidant Activity
Ferulic acid is a well-established antioxidant, and its activity is often retained or even enhanced upon esterification, depending on the nature of the alcohol.[1][2] The antioxidant capacity of ferulates is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[1]
Studies comparing various ferulic acid esters have shown that the structure of the esterifying alcohol can influence antioxidant efficacy. For instance, the lipophilicity of the ester can affect its ability to partition into different cellular compartments and protect against lipid peroxidation.[3] While direct comparative data for bornyl ferulate isomers is scarce, the ranking of antioxidant activity among different ferulates has been investigated.[1][4][5]
Table 1: Comparative Antioxidant Activity of Ferulic Acid and Related Compounds
| Compound | Assay | Result | Reference |
| Ferulic Acid | ABTS | Higher activity | [1] |
| Iso-ferulic Acid | ABTS | Lower activity than Ferulic Acid | [1] |
| Methyl Ferulate | ABTS | Lower activity than Ferulic Acid | [1] |
| Ethyl Ferulate | ABTS | Lower activity than Ferulic Acid | [1] |
| Hexadecyl Ferulate | DPPH | IC50: 0.083 nmol/mL | [2] |
| Ferulic Acid | DPPH | IC50: >0.083 nmol/mL | [2] |
| Hexadecyl Ferulate | ABTS | IC50: 0.027 nmol/mL | [2] |
| Ferulic Acid | ABTS | IC50: >0.027 nmol/mL | [2] |
Note: This table presents data on various ferulates to illustrate structure-activity relationships. Direct comparative data for bornyl ferulate isomers is not available in the cited literature.
Anti-inflammatory Activity
Both ferulic acid and borneol possess anti-inflammatory properties.[6][7] Their mechanisms often converge on the inhibition of key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Bornyl acetate, an ester of borneol, has been shown to exert anti-inflammatory effects by inducing the expression of the anti-inflammatory cytokine IL-11.[11][12] It is plausible that bornyl ferulate and its isomers would also modulate inflammatory responses, potentially through the inhibition of NF-κB activation and the regulation of cytokine production. Differences in the stereochemistry of the borneol moiety (borneol vs. isoborneol, (+) vs. (-)) could influence the binding affinity to target proteins in these pathways, leading to variations in anti-inflammatory potency. A study comparing natural borneol ( predominantly (-)-borneol) and synthetic borneol (a mixture of borneol and isoborneol) demonstrated that both have anti-inflammatory effects, with natural borneol showing slightly higher efficacy in some models.[13]
Table 2: Anti-inflammatory Effects of Borneol, Ferulic Acid, and Related Compounds
| Compound | Model | Key Findings | Reference |
| Natural Borneol | LPS-induced RAW 264.7 macrophages | Reduced NO, TNF-α, IL-6 | [13] |
| Synthetic Borneol | LPS-induced RAW 264.7 macrophages | Reduced NO, TNF-α, IL-6 | [13] |
| Ethyl Ferulate | LPS-induced RAW 264.7 macrophages | Inhibited pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | [8] |
| Bornyl Acetate | Human Chondrocytes | Elevates expression of anti-inflammatory IL-11 | [11][12] |
| Bornyl Cinnamate | LPS-induced RAW 264.7 macrophages | Inhibited NO, PGE2, TNF-α, IL-1β production | [9] |
Neuroprotective Effects
The combination of ferulic acid and borneol has been shown to have synergistic neuroprotective effects, particularly in models of cerebral ischemia. Borneol is known to enhance the permeability of the blood-brain barrier, which could increase the central nervous system bioavailability of ferulic acid when delivered as bornyl ferulate.[14]
The neuroprotective mechanisms are likely multifaceted, involving the reduction of oxidative stress and neuroinflammation. Benzyl ferulate, another ester of ferulic acid, has demonstrated neuroprotective effects in a cerebral ischemia/reperfusion injury model by mitigating oxidative stress.[15] Bornyl acetate has also shown neuroprotective effects in a cellular model of Alzheimer's disease by suppressing the Beclin-1-dependent autophagy pathway.[16] Given these findings, this compound and its isomers are promising candidates for neuroprotective therapies, with potential differences in efficacy related to their ability to cross the blood-brain barrier and interact with neural targets.
Mechanistic Insights: Signaling Pathways
The primary mechanism underlying the anti-inflammatory effects of these compounds is the modulation of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.
dot
Caption: NF-κB Signaling Pathway and Inhibition by Bornyl Ferulate.
This compound and its isomers are hypothesized to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory genes.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[17]
-
Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[17]
-
Prepare various concentrations of the test compounds (bornyl ferulate isomers) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solution to the DPPH working solution.[17]
-
Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measure the absorbance at 517 nm using a microplate reader.[17]
-
Calculate the percentage of radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Prepare an ABTS radical cation (ABTS•+) stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[17]
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Prepare various concentrations of the test compounds.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution in a 96-well plate.[17]
-
Incubate at room temperature for a defined period (e.g., 6 minutes).[17]
-
Measure the absorbance at 734 nm.[17]
-
Calculate the percentage of inhibition.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_reagents [label="Prepare Reagents\n(DPPH/ABTS, Test Compounds)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Mix Reagents and\nTest Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubate\n(Dark, Room Temp)", fillcolor="#F1F3F4", fontcolor="#202124"]; measurement [label="Measure Absorbance\n(Spectrophotometer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Calculate Radical\nScavenging Activity (%)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep_reagents; prep_reagents -> reaction; reaction -> incubation; incubation -> measurement; measurement -> analysis; analysis -> end; }
References
- 1. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis of steryl ferulates with various sterol structures and comparison of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Structure-Antioxidant Activity Relationship of Ferulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic and anti-inflammatory effects and mechanism of action of borneol on photodynamic therapy of acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. A study on design, virtual screening, and docking analysis of new ferulic acid analogs against the NF-kB therapeutic target | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 11. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (+)-Borneol is neuroprotective against permanent cerebral ischemia in rats by suppressing production of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phcog.com [phcog.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (-)-Bornyl Ferulate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (-)-Bornyl ferulate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligned with standard laboratory safety protocols.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is foundational to safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₄ |
| Molecular Weight | 330.42 g/mol |
| Appearance | Solid |
| Melting Point | 169-173°C |
| Boiling Point | 372.3°C at 760 mmHg |
| Flash Point | 150.5°C |
| Solubility | DMSO: 45 mg/mL (231.74 mM) (Sonication recommended) |
| CAS Number | 55511-07-4 |
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn and that the chemical is handled in a well-ventilated area.
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Ventilation: Handle in a well-ventilated place, such as a fume hood, to avoid the formation of dust and aerosols.[1]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
III. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment or drains. [1]
-
Collection:
-
Container Labeling:
-
Clearly label the waste container with the chemical name: "this compound Waste".
-
Include any known solvent or other chemicals mixed with the waste.
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS office or contractor with the complete information about the waste, including its composition and quantity.
-
Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1]
-
IV. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1][2]
-
Clean-up:
-
Wear appropriate PPE as described in Section II.
-
For solid spills, gently sweep or scoop the material to avoid creating dust and place it in a labeled waste container.
-
For solutions, use an inert absorbent material to contain the spill, then collect and place it in a labeled waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1]
V. First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling (-)-Bornyl Ferulate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (-)-Bornyl ferulate. The following procedures are based on the safety data for structurally related compounds, such as ferulic acid and bornyl acetate, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound with care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is essential to ensure personal safety and prevent exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory Protection | Fume hood or approved respirator | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary for fine powders or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical to minimize risks during the handling of this compound.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials (e.g., absorbent pads, sand) readily accessible.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Handling the Compound :
-
Wear all required PPE as specified in the table above.
-
Carefully open the container to avoid creating dust.
-
Use a spatula or other appropriate tool to weigh and transfer the compound.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly sealed when not in use.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including unused product and contaminated disposables (e.g., gloves, wipes, pipette tips), in a designated, labeled hazardous waste container.
-
-
Waste Disposal :
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
